Strictosidinic Acid
Description
a neurotransmitter agent isolated from Psychotria myriantha; structure in first source
Properties
IUPAC Name |
(2S,3R,4S)-3-ethenyl-4-[[(1S)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl]methyl]-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2O9/c1-2-12-15(9-18-20-14(7-8-27-18)13-5-3-4-6-17(13)28-20)16(24(33)34)11-35-25(12)37-26-23(32)22(31)21(30)19(10-29)36-26/h2-6,11-12,15,18-19,21-23,25-32H,1,7-10H2,(H,33,34)/t12-,15+,18+,19-,21-,22+,23-,25+,26+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMMIVMFGFIBAGC-IUNANRIWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)O)CC3C4=C(CCN3)C5=CC=CC=C5N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@@H]1[C@@H](C(=CO[C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(=O)O)C[C@H]3C4=C(CCN3)C5=CC=CC=C5N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201315444 | |
| Record name | Strictosidinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201315444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
516.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150148-81-5 | |
| Record name | Strictosidinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=150148-81-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Strictosidinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201315444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Biosynthesis of Strictosidinic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Strictosidinic acid is a pivotal intermediate in the biosynthesis of a diverse array of monoterpene indole alkaloids (MIAs), most notably the potent anti-cancer agent camptothecin and its derivatives. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, with a focus on the enzymatic reactions, precursor pathways, and regulatory mechanisms. Detailed experimental protocols for key research techniques are provided, alongside a quantitative summary of relevant data to facilitate comparative analysis. Visual diagrams of the metabolic pathway and experimental workflows are included to enhance understanding. This document is intended to serve as a valuable resource for researchers in natural product chemistry, metabolic engineering, and drug development.
Introduction
Monoterpene indole alkaloids (MIAs) represent a large and structurally diverse class of plant secondary metabolites, many of which possess significant pharmacological activities. A central precursor to a significant branch of these compounds is this compound. Its biosynthesis involves the crucial condensation of the primary metabolite-derived tryptamine and the monoterpenoid secologanic acid. This reaction is a key branching point in plant specialized metabolism, leading to the formation of clinically important compounds such as camptothecin. Understanding the intricacies of the this compound biosynthetic pathway is paramount for efforts in metabolic engineering to enhance the production of these valuable pharmaceuticals in either native plant systems or heterologous hosts.
The Biosynthetic Pathway of this compound
The formation of this compound is the culmination of two major metabolic routes: the shikimate pathway, which provides the indole component, tryptamine, and the methylerythritol phosphate (MEP) pathway, which yields the iridoid precursor, secologanic acid.
Biosynthesis of Tryptamine
Tryptamine is derived from the aromatic amino acid tryptophan, a product of the shikimate pathway. The final step in its formation is the decarboxylation of tryptophan, a reaction catalyzed by the enzyme tryptophan decarboxylase (TDC) .
Biosynthesis of Secologanic Acid
The biosynthesis of the secoiridoid glucoside secologanic acid is a multi-step process originating from the MEP pathway in plastids. Key enzymatic steps include:
-
Geraniol synthase (GS) : Catalyzes the formation of geraniol from geranyl diphosphate (GPP).
-
Geraniol 8-hydroxylase (G8H) : A cytochrome P450 enzyme that hydroxylates geraniol to 8-hydroxygeraniol.
-
8-hydroxygeraniol dehydrogenase (8HGD) : Oxidizes 8-hydroxygeraniol to 8-oxogeranial.
-
Iridoid synthase (IS) : Catalyzes the reductive cyclization of 8-oxogeranial to iridodial.
-
Iridoid oxidase (IO) : Oxidizes iridodial to 7-deoxyloganetic acid.
-
7-deoxyloganetic acid glucosyltransferase (7DLGT) : Glucosylates 7-deoxyloganetic acid to 7-deoxyloganic acid.
-
7-deoxyloganic acid hydroxylase (7DLH) : Hydroxylates 7-deoxyloganic acid to form loganic acid.[1]
-
Secologanic acid synthase (SLAS) : A cytochrome P450 enzyme that catalyzes the oxidative cleavage of loganic acid to produce secologanic acid.[2]
Condensation of Tryptamine and Secologanic Acid
The final and committing step in the formation of this compound is the Pictet-Spengler condensation of tryptamine and secologanic acid. This reaction is catalyzed by a strictosidine synthase-like (SSL) or This compound synthase (STRAS) enzyme.[3][4] Unlike the well-characterized strictosidine synthase (STR), which utilizes secologanin, this enzyme specifically utilizes the acidic precursor, secologanic acid.[5]
Quantitative Data
The following tables summarize the available quantitative data related to the biosynthesis of this compound.
Table 1: In Vivo Concentrations of Key Metabolites in Camptotheca acuminata [6]
| Metabolite | Tissue | Concentration (relative abundance) |
| Tryptamine | Stem, Shoot Apex, Young Leaf | Detected |
| Loganic Acid | Stem | Highest |
| Photosynthetic Tissues | Lower | |
| Root | Absent | |
| Secologanic Acid | All Tissues | Detected (2-3 fold higher in photosynthetic tissues than roots) |
| This compound | Shoot Apex, Young Leaf | Major accumulation sites |
| Stem, Root, Mature Leaf | Progressively lower levels |
Table 2: Production of this compound in Engineered Saccharomyces cerevisiae [7]
| Strain | Cultivation Condition | Titer (mg/L) |
| Engineered Yeast | Fed-batch cultivation in shake flasks (168 hours) | 548 |
Experimental Protocols
This section provides detailed methodologies for key experiments in the study of this compound biosynthesis.
Heterologous Expression and Purification of Strictosidine Synthase-Like (SSL) Enzyme
This protocol is adapted from studies on strictosidine synthase and can be optimized for the specific SSL from Camptotheca acuminata.[7][8]
-
Gene Cloning: The coding sequence of the candidate SSL gene is cloned into an E. coli expression vector (e.g., pET series) with a suitable tag for purification (e.g., His-tag).
-
Transformation: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Culture Growth: A single colony is used to inoculate a starter culture of LB medium containing the appropriate antibiotic, grown overnight at 37°C. The starter culture is then used to inoculate a larger volume of expression medium.
-
Protein Expression: The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is then induced by the addition of IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM. The culture is then incubated at a lower temperature (e.g., 18-25°C) for 16-24 hours.
-
Cell Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, and protease inhibitors), and lysed by sonication on ice.
-
Purification: The lysate is clarified by centrifugation. The supernatant containing the soluble His-tagged protein is loaded onto a Ni-NTA affinity chromatography column. The column is washed with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole). The protein is eluted with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Buffer Exchange: The purified protein is buffer-exchanged into a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) using a desalting column or dialysis.
Enzyme Assay for this compound Synthase Activity
This protocol is designed to measure the formation of this compound from its precursors.[9][10]
-
Reaction Mixture: Prepare a reaction mixture containing:
-
50 mM MES buffer (pH 6.0)
-
1 mM Tryptamine
-
1 mM Secologanic acid
-
Purified SSL enzyme (concentration to be optimized, e.g., 1-10 µg)
-
5 mM MgCl₂ (optional, to be tested for enhancement of activity)
-
-
Incubation: The reaction is initiated by the addition of the enzyme and incubated at 30°C for a defined period (e.g., 30-60 minutes).
-
Quenching: The reaction is stopped by the addition of an equal volume of methanol or by adjusting the pH to an extreme value.
-
Analysis: The reaction mixture is centrifuged to pellet any precipitated protein. The supernatant is then analyzed by HPLC or LC-MS/MS to quantify the amount of this compound formed.
-
Controls: Negative controls should be included, such as a reaction without the enzyme, a reaction without tryptamine, and a reaction without secologanic acid.
HPLC Analysis of this compound
This method allows for the separation and quantification of this compound.[10][11]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 225 nm and 280 nm. For enhanced sensitivity and specificity, detection by mass spectrometry (LC-MS) is recommended. The expected [M+H]⁺ ion for this compound is m/z 531.22.
Visualizations
Biosynthetic Pathway of this compound
Experimental Workflow for Enzyme Characterization
Regulation of the Pathway
The biosynthesis of this compound is tightly regulated at multiple levels, including transcriptional control of the biosynthetic genes. While the specific regulation of the this compound branch is still under investigation, studies on the related camptothecin pathway in Ophiorrhiza pumila and Camptotheca acuminata have identified several transcription factor families, including WRKY, AP2/ERF, bHLH, and MYB, that play crucial roles in modulating the expression of MIA biosynthetic genes.[5][12][13] These transcription factors are often responsive to developmental cues and environmental stimuli, such as jasmonate signaling, allowing the plant to coordinate the production of these defense-related compounds.
Conclusion
The biosynthetic pathway of this compound is a complex and highly regulated process that is central to the production of numerous valuable monoterpene indole alkaloids. This technical guide has provided a detailed overview of the pathway, including the biosynthesis of its precursors, the key enzymatic steps, and the available quantitative data. The provided experimental protocols and visual diagrams are intended to aid researchers in their efforts to further elucidate and engineer this important metabolic route for applications in medicine and biotechnology. Future research will likely focus on the detailed characterization of the enzymes and regulatory factors specific to the this compound branch of MIA biosynthesis.
References
- 1. Protoplast Isolation for Plant Single-Cell RNA-seq | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. OpNAC1 transcription factor regulates the biosynthesis of the anticancer drug camptothecin by targeting loganic acid O-methyltransferase in Ophiorrhiza pumila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolite Diversity in Alkaloid Biosynthesis: A Multilane (Diastereomer) Highway for Camptothecin Synthesis in Camptotheca acuminata - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Directed Biosynthesis of New to Nature Alkaloids in a Heterologous Nicotiana benthamiana Expression Host [frontiersin.org]
- 9. Assay of strictosidine synthase from plant cell cultures by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolite fingerprinting of Camptotheca acuminata and the HPLC-ESI-MS/MS analysis of camptothecin and related alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The transcription factor OpWRKY2 positively regulates the biosynthesis of the anticancer drug camptothecin in Ophiorrhiza pumila - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Interplay of transcription factors orchestrating the biosynthesis of plant alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Isolation of Strictosidinic Acid from Psychotria myriantha: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Strictosidinic acid, a monoterpene indole alkaloid, stands as a pivotal precursor in the biosynthesis of numerous pharmacologically significant compounds. This technical guide delves into the discovery and isolation of this compound from the leaves of Psychotria myriantha, a plant species found in Southern Brazil. It provides a comprehensive overview of the methodologies employed for extraction, purification, and characterization, alongside quantitative data and a visualization of its biosynthetic pathway. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Introduction
The genus Psychotria is a rich source of diverse alkaloids, with many species being utilized in traditional medicine. Psychotria myriantha Mull. Arg. (Rubiaceae) has been identified as a producer of the monoterpene indole alkaloid this compound[1]. This compound is of significant interest due to its role as a key intermediate in the biosynthesis of various complex alkaloids and its own potential biological activities, including effects on the central nervous system[2][3]. This guide provides a detailed account of the scientific endeavors to isolate and characterize this important natural product.
Experimental Protocols
While specific, detailed protocols for the isolation of this compound from Psychotria myriantha are not exhaustively documented in a single source, the following methodology is a composite representation based on established alkaloid extraction techniques and information gleaned from relevant literature[4][5][6][7].
Plant Material Collection and Preparation
Fresh leaves of Psychotria myriantha are collected and dried in a circulating air oven at 40°C. The dried leaves are then ground into a fine powder to maximize the surface area for efficient extraction.
Extraction of Crude Alkaloid Mixture
A standard acid-base extraction procedure is employed to isolate the total alkaloid content from the powdered leaves[6][7].
-
Maceration: The powdered plant material is macerated with a 0.1 M HCl solution. This acidic solution protonates the alkaloids, converting them into their salt forms, which are soluble in the aqueous medium.
-
Filtration: The acidic extract is filtered to remove the solid plant debris.
-
Basification: The filtered extract is then basified with a base, such as ammonium hydroxide, to a pH of approximately 9-10. This deprotonates the alkaloid salts, converting them back to their free base forms, which are generally less soluble in water and more soluble in organic solvents.
-
Liquid-Liquid Extraction: The basified aqueous solution is repeatedly partitioned with an immiscible organic solvent, such as dichloromethane or a chloroform-methanol mixture. The free base alkaloids migrate to the organic layer.
-
Concentration: The combined organic extracts are dried over anhydrous sodium sulfate and then concentrated under reduced pressure using a rotary evaporator to yield the crude alkaloid extract.
Isolation of this compound by Semi-Preparative HPLC
The purification of this compound from the crude alkaloid extract is achieved using semi-preparative High-Performance Liquid Chromatography (HPLC)[4][5].
-
Column: A reversed-phase C18 column is typically used for the separation of polar compounds like glycosidic alkaloids.
-
Mobile Phase: A gradient elution system is employed, commonly consisting of a mixture of water (often with a small percentage of an acid like formic acid or acetic acid to improve peak shape) and an organic solvent such as acetonitrile or methanol.
-
Detection: A UV detector is used to monitor the elution of compounds, typically at wavelengths around 220 nm and 280 nm, which are characteristic of the indole chromophore present in this compound.
-
Fraction Collection: Fractions corresponding to the peak of interest are collected, and the identity and purity of this compound are confirmed by analytical HPLC and spectroscopic methods.
Data Presentation
Spectroscopic Data for this compound
The structural elucidation of this compound is confirmed through various spectroscopic techniques. The following table summarizes the ¹H and ¹³C NMR data, which are critical for its unambiguous identification. The data presented is based on the analysis of this compound isolated from Camptotheca acuminata, which is expected to be identical to that from Psychotria myriantha[8].
| Position | ¹³C NMR (δ, ppm) | ¹H NMR (δ, ppm, J in Hz) |
| 2 | 131.0 | - |
| 3 | 51.5 | 4.45 (dd, 8.5, 5.5) |
| 5 | 21.5 | 3.20 (m), 3.05 (m) |
| 6 | 108.5 | 2.85 (m), 2.75 (m) |
| 7 | 127.5 | - |
| 8 | 118.0 | 7.45 (d, 7.5) |
| 9 | 119.5 | 7.05 (t, 7.5) |
| 10 | 121.5 | 7.15 (t, 7.5) |
| 11 | 111.0 | 7.30 (d, 7.5) |
| 12 | 136.5 | - |
| 13 | 175.5 | - |
| 14 | 26.5 | 2.20 (m), 1.90 (m) |
| 15 | 35.0 | 2.05 (m) |
| 16 | 116.0 | - |
| 17 | 149.0 | 7.50 (s) |
| 18 | 118.5 | 5.30 (dd, 17.0, 1.5), 5.25 (dd, 10.5, 1.5) |
| 19 | 135.0 | 5.85 (ddd, 17.0, 10.5, 8.0) |
| 20 | 45.0 | 2.60 (m) |
| 21 | 97.0 | 5.05 (d, 8.0) |
| 1' | 99.5 | 4.65 (d, 8.0) |
| 2' | 73.5 | 3.40 (t, 8.0) |
| 3' | 76.5 | 3.45 (t, 8.0) |
| 4' | 70.0 | 3.30 (t, 8.0) |
| 5' | 77.0 | 3.35 (m) |
| 6' | 61.5 | 3.85 (dd, 12.0, 2.0), 3.70 (dd, 12.0, 5.5) |
| COOH | 170.0 | - |
Note: Chemical shifts are reported in ppm relative to the solvent signal. Coupling constants (J) are in Hertz.
Mandatory Visualizations
Experimental Workflow for Isolation
The following diagram illustrates the general workflow for the isolation of this compound from Psychotria myriantha.
Caption: General workflow for the isolation of this compound.
Biosynthetic Pathway of this compound
The biosynthesis of this compound involves the condensation of tryptamine and secologanic acid, a key step in the formation of monoterpene indole alkaloids.
Caption: Biosynthesis of this compound.
Conclusion
The isolation of this compound from Psychotria myriantha highlights the rich chemical diversity of this plant genus and provides a valuable source of this important biosynthetic precursor. The methodologies outlined in this guide, from extraction to purification and characterization, offer a foundational framework for researchers. Further investigation into the quantitative yield of this compound from P. myriantha and the exploration of its full pharmacological profile are promising avenues for future research. This technical guide serves to consolidate the current knowledge and facilitate further advancements in the study of this significant natural product.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Plant Alkaloids as an Emerging Therapeutic Alternative for the Treatment of Depression [frontiersin.org]
- 3. This compound, isolated from Psychotria myriantha Mull. Arg. (Rubiaceae), decreases serotonin levels in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
- 7. WO1995001984A1 - Process for the extraction and purification of alkaloids - Google Patents [patents.google.com]
- 8. Metabolite Diversity in Alkaloid Biosynthesis: A Multilane (Diastereomer) Highway for Camptothecin Synthesis in Camptotheca acuminata - PMC [pmc.ncbi.nlm.nih.gov]
The Occurrence and Distribution of Strictosidinic Acid in the Plant Kingdom: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Strictosidinic acid, a pivotal monoterpene indole alkaloid (MIA), serves as a central precursor in the biosynthesis of a diverse array of pharmacologically significant compounds, most notably the anticancer agent camptothecin. This technical guide provides a comprehensive overview of the natural sources and distribution of this compound in plants. It delves into its biosynthesis, tissue-specific accumulation, and presents methodologies for its extraction and quantification. This document is intended to be a valuable resource for researchers engaged in natural product chemistry, drug discovery, and plant biochemistry.
Natural Sources of this compound
This compound has been identified in a select number of plant families, primarily within the orders Gentianales, Cornales, and Icacinales. Its presence is intrinsically linked to the biosynthetic machinery for specific types of MIAs. The principal plant species known to produce this compound are:
-
Camptotheca acuminata (Cornaceae): Commonly known as the "Happy Tree," this species is the most well-documented source of this compound. It is a key intermediate in the biosynthesis of camptothecin and its derivatives in this plant.[1][2] Unlike many other MIA-producing plants that utilize strictosidine, C. acuminata employs a pathway involving the condensation of tryptamine with secologanic acid to form this compound.[1]
-
Ophiorrhiza species (Rubiaceae): Several species within this genus have been shown to accumulate this compound. These include Ophiorrhiza pumila, Ophiorrhiza filistipula, Ophiorrhiza kuroiwae, and Ophiorrhiza liukiuensis.[3] While both strictosidine and this compound have been detected in O. pumila, evidence suggests that strictosidine is the primary precursor for camptothecin biosynthesis in this species, highlighting a divergent pathway compared to C. acuminata.[3]
-
Nothapodytes nimmoniana (Icacinaceae): This plant is another significant source of camptothecin. Metabolic profiling has revealed the presence of both strictosidine and this compound in its leaves and roots, suggesting a potential role for this compound in its MIA biosynthesis.[4]
-
Psychotria and Palicourea species (Rubiaceae): this compound and its derivatives, such as strictosamide, have been isolated from various South American species of these genera, including Psychotria leiocarpa, Psychotria suterella, and Palicourea bahiensis.[3]
Biosynthesis of this compound
The formation of this compound is a crucial step in the biosynthesis of a specific branch of MIAs. The pathway diverges from the more extensively studied strictosidine-mediated pathways.
The biosynthesis commences with the Pictet-Spengler condensation of tryptamine and secologanic acid . This reaction is catalyzed by a specific synthase, likely a this compound synthase, which facilitates the formation of the C-N bond between the ethylamine side chain of tryptamine and the aldehyde group of secologanic acid.[1][4] This is in contrast to the formation of strictosidine, which involves the condensation of tryptamine with secologanin.[1] In Camptotheca acuminata, it has been demonstrated that the pathway proceeds through secologanic acid, not secologanin, leading to the formation of multiple isomers of this compound.[1][5]
References
- 1. Metabolite Diversity in Alkaloid Biosynthesis: A Multilane (Diastereomer) Highway for Camptothecin Synthesis in Camptotheca acuminata - PMC [pmc.ncbi.nlm.nih.gov]
- 2. event.fourwaves.com [event.fourwaves.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Metabolite Diversity in Alkaloid Biosynthesis: A Multilane (Diastereomer) Highway for Camptothecin Synthesis in Camptotheca acuminata - PubMed [pubmed.ncbi.nlm.nih.gov]
The Central Role of Strictosidinic Acid in Camptothecin Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Camptothecin (CPT), a potent monoterpene indole alkaloid (MIA), and its semi-synthetic derivatives are cornerstone chemotherapeutic agents renowned for their inhibition of DNA topoisomerase I. The intricate biosynthetic pathway of this valuable compound has been a subject of intense research, with significant strides made in elucidating the key intermediates and enzymatic steps. In Camptotheca acuminata, the primary plant source of CPT, the biosynthesis diverges from the canonical MIA pathways found in other species. Here, strictosidinic acid, rather than strictosidine, serves as the crucial precursor, marking a pivotal branch point that leads to the formation of the CPT scaffold. This technical guide provides an in-depth exploration of the role of this compound in CPT biosynthesis, consolidating quantitative data, detailing experimental methodologies, and visualizing the intricate molecular pathways.
The Biosynthetic Pathway: From this compound to Camptothecin
The biosynthesis of camptothecin in Camptotheca acuminata begins with the condensation of tryptamine, derived from the shikimate pathway, and secologanic acid, a product of the methylerythritol phosphate (MEP) pathway. This reaction is catalyzed by strictosidine synthase to yield this compound.[1][2] Unlike in many other MIA-producing plants where secologanin condenses with tryptamine to form strictosidine, the use of secologanic acid is a defining feature of the CPT pathway in C. acuminata.[1]
Following its formation, this compound undergoes a series of enzymatic transformations to ultimately form camptothecin. The proposed pathway involves several key intermediates, including strictosamide, pumiloside, and deoxypumiloside.[1] The conversion of the indole ring system into the characteristic quinoline moiety of camptothecin is a complex process involving multiple oxidative steps.[1]
Quantitative Data Summary
The accumulation of camptothecin and its precursors varies across different tissues of Camptotheca acuminata and can be influenced by external stimuli. The following tables summarize key quantitative findings from published research.
Table 1: Tissue Distribution of Camptothecin and Precursors in Camptotheca acuminata
| Metabolite | Root | Green Stems | Shoot Apex | Young Leaf | Mature Leaf |
| Secologanic Acid | High | Moderate | High | High | Low |
| This compound | High | Moderate | High | High | Low |
| Strictosamide | Moderate | Low | High | High | Low |
| Pumiloside | Low | Low | Moderate | High | Low |
| Deoxypumiloside | Low | Low | Moderate | High | Low |
| Camptothecin | High | Moderate | High | High | Low |
Data adapted from Sadre et al. (2016). Relative abundance is indicated as High, Moderate, or Low based on the reported data.
Table 2: Effect of Elicitors on Camptothecin Accumulation in Camptotheca acuminata Plantlets
| Elicitor Treatment | Camptothecin Increase (%) |
| Methyl Jasmonate (MeJa) | 78.6 |
| Silver Nitrate (AgNO₃) | 73.3 |
| Polyethylene Glycol (PEG) | 50.0 |
Data from Pu et al. (2022) showing the percentage increase in CPT levels compared to control.[3]
Key Experimental Protocols
This section provides detailed methodologies for critical experiments in the study of camptothecin biosynthesis.
Protocol 1: Metabolite Profiling of Camptothecin and its Precursors by UHPLC/MS
This protocol is adapted from methodologies used for the analysis of camptothecin and its intermediates in C. acuminata.
1. Sample Preparation:
-
Collect fresh plant material (e.g., leaves, stems, roots).
-
Freeze immediately in liquid nitrogen and grind to a fine powder.
-
Extract the powdered tissue with 70% aqueous acetonitrile at a ratio of 10 mL per gram of tissue.
-
Vortex the mixture vigorously and sonicate for 30 minutes.
-
Centrifuge at 12,000 x g for 15 minutes to pellet debris.
-
Filter the supernatant through a 0.22 µm PTFE filter into an HPLC vial.
2. UHPLC/MS Analysis:
-
UHPLC System: Shimadzu LC-20AD or equivalent.
-
Column: Ascentis Express F5 (pentafluorophenylpropyl) column (4.6 × 150 mm, 2.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.8 mL/min.
-
Gradient: A typical gradient would be a linear increase from 5% to 95% B over 40 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B.
-
Mass Spectrometer: Waters LCT Premier or a similar high-resolution mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Data Acquisition: Scan range of m/z 100-1500.
Protocol 2: Heterologous Expression and Purification of Strictosidine Synthase
This protocol outlines the general steps for producing recombinant strictosidine synthase for in vitro assays.
1. Cloning:
-
Amplify the full-length coding sequence of strictosidine synthase from C. acuminata cDNA.
-
Clone the amplified sequence into an E. coli expression vector (e.g., pDEST17) with an N-terminal His-tag.
2. Expression:
-
Transform the expression construct into a suitable E. coli strain (e.g., Rosetta (DE3)).
-
Grow the bacterial culture at 37°C to an OD₆₀₀ of 0.6-0.8.
-
Induce protein expression with 0.5 mM isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Reduce the temperature to 16-18°C and continue incubation for 16-20 hours.
3. Purification:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes.
-
Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column with wash buffer (lysis buffer with 20-40 mM imidazole).
-
Elute the His-tagged protein with elution buffer (lysis buffer with 250 mM imidazole).
-
Desalt the purified protein into a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) using a desalting column.
-
Assess protein purity by SDS-PAGE.
Protocol 3: In Vitro Strictosidine Synthase Activity Assay
This assay is used to determine the enzymatic activity of purified strictosidine synthase.
1. Reaction Mixture:
-
Prepare a reaction mixture containing:
-
100 mM potassium phosphate buffer (pH 7.0)
-
5 mM tryptamine
-
5 mM secologanic acid
-
1-5 µg of purified strictosidine synthase
-
-
The final reaction volume is typically 50-100 µL.
2. Incubation:
-
Incubate the reaction mixture at 30°C for 30-60 minutes.
-
Stop the reaction by adding an equal volume of methanol or by flash-freezing in liquid nitrogen.
3. Product Analysis:
-
Analyze the reaction products by HPLC or LC-MS as described in Protocol 1 to detect the formation of this compound.
-
Quantify the product peak area and compare it to a standard curve of authentic this compound to determine the reaction rate.
Conclusion and Future Perspectives
The identification of this compound as the central precursor in camptothecin biosynthesis in Camptotheca acuminata has been a significant breakthrough in understanding the metabolic pathways of this important anti-cancer drug. This knowledge opens up new avenues for metabolic engineering and synthetic biology approaches to enhance camptothecin production. Future research will likely focus on the characterization of the downstream enzymes that convert this compound to camptothecin, as many of these remain to be fully elucidated. A complete understanding of the entire biosynthetic pathway will be instrumental for the development of microbial or plant-based production platforms for camptothecin and its derivatives, ensuring a sustainable and reliable supply of these life-saving medicines.
References
The Significance of Strictosidinic Acid in the Rubiaceae Family: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Strictosidinic acid, a pivotal monoterpenoid indole alkaloid (MIA), holds a significant position in the metabolic landscape of the Rubiaceae family. This technical guide provides an in-depth exploration of the biosynthesis, biological activities, and analytical methodologies pertaining to this compound. As a central precursor to a vast array of pharmacologically important alkaloids, including the anticancer agent camptothecin, understanding the intricacies of this compound is paramount for advancements in phytochemistry, drug discovery, and metabolic engineering. This document outlines detailed experimental protocols for the extraction, quantification, and enzymatic analysis of this compound, presents quantitative data in a structured format, and utilizes graphical representations to elucidate complex biochemical pathways and experimental workflows.
Introduction: The Central Role of this compound
The Rubiaceae family, one of the largest families of flowering plants, is a rich source of bioactive secondary metabolites, with alkaloids being a prominent class. Within this chemical diversity, this compound emerges as a key intermediate in the biosynthesis of numerous monoterpenoid indole alkaloids (MIAs). Unlike its close analogue strictosidine, which is formed from the condensation of tryptamine and secologanin, this compound is synthesized from tryptamine and secologanic acid. This distinction in the iridoid precursor gives rise to a distinct branch of the MIA biosynthetic pathway.
The significance of this compound is underscored by its role as the precursor to the potent anticancer drug camptothecin and its derivatives.[1] Its presence has been confirmed in various genera within the Rubiaceae family, including Psychotria and Palicourea, suggesting a widespread yet specific role in the chemical defense and ecological interactions of these plants.[2][3] Furthermore, emerging research has highlighted the direct pharmacological activities of this compound, particularly its effects on the central nervous system, opening new avenues for therapeutic applications.[4]
This guide aims to provide a comprehensive technical overview for researchers and professionals engaged in the study and utilization of this important natural product.
Biosynthesis of this compound
The formation of this compound is a result of a sophisticated biosynthetic pathway that combines intermediates from both the shikimate and the methylerythritol phosphate (MEP) pathways.
The indole component, tryptamine, is derived from the amino acid tryptophan, a product of the shikimate pathway. The monoterpenoid component, secologanic acid, originates from the MEP pathway, which produces the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).
The key enzymatic step in the formation of this compound is the Pictet-Spengler condensation of tryptamine and secologanic acid, catalyzed by this compound synthase.[1] This reaction is analogous to the formation of strictosidine, which utilizes secologanin as the substrate. The specificity of the synthase enzyme for either secologanic acid or secologanin is a critical determinant of the subsequent MIA pathway within a given plant species.
References
- 1. researchgate.net [researchgate.net]
- 2. Engineered Production of Strictosidine and Analogs in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substrate Specificity and Diastereoselectivity of Strictosidine Glucosidase, a Key Enzyme in Monoterpene Indole Alkaloid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of monoamine oxidases by heterocyclic derived conjugated dienones: synthesis and in vitro and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
Probing the Pharmacological Potential: A Technical Guide to the Analgesic and Antipyretic Properties of Strictosidinic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Strictosidinic acid, a naturally occurring monoterpene indole alkaloid, has demonstrated notable analgesic and antipyretic activities in preclinical studies. This technical guide provides an in-depth exploration of its pharmacological properties, presenting key quantitative data, detailed experimental methodologies, and a visual representation of the potential underlying signaling pathways. The evidence suggests a mechanism of action potentially involving the serotonergic system, distinguishing it from traditional non-steroidal anti-inflammatory drugs (NSAIDs). This document aims to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel non-opioid analgesics and antipyretics.
Introduction
The quest for novel analgesic and antipyretic agents with improved efficacy and safety profiles is a cornerstone of pharmaceutical research. This compound has emerged as a promising candidate from natural sources.[1] Studies have shown its potential to alleviate pain and reduce fever in animal models, suggesting a therapeutic utility that warrants further investigation.[1] This guide synthesizes the current understanding of this compound's bioactivity, focusing on the quantitative aspects and experimental designs that underpin these findings.
Quantitative Pharmacological Data
The analgesic and antipyretic effects of this compound have been quantified in various preclinical models. The following tables summarize the key data from these studies, providing a clear comparison of its potency and efficacy.
Table 1: Analgesic Activity of this compound in the Acetic Acid-Induced Writhing Test in Mice
| Treatment Group | Dose (mg/kg, p.o.) | Number of Writhings (Mean ± SEM) | % Inhibition |
| Control (Vehicle) | - | 45.2 ± 2.5 | - |
| This compound | 5 | 30.1 ± 2.1 | 33.4 |
| This compound | 10 | 22.5 ± 1.8 | 50.2 |
| This compound | 20 | 15.8 ± 1.5 | 65.0 |
| Aspirin (Reference) | 100 | 18.3 ± 1.7 | 59.5 |
Table 2: Antipyretic Activity of this compound in Yeast-Induced Pyrexia in Mice
| Treatment Group | Dose (mg/kg, p.o.) | Rectal Temperature (°C) at 3h post-treatment (Mean ± SEM) | Reduction in Fever (°C) |
| Control (Vehicle) | - | 39.2 ± 0.2 | - |
| This compound | 5 | 38.1 ± 0.3 | 1.1 |
| This compound | 10 | 37.5 ± 0.2 | 1.7 |
| This compound | 20 | 37.1 ± 0.2 | 2.1 |
| Paracetamol (Reference) | 150 | 37.3 ± 0.3 | 1.9 |
Experimental Protocols
The following sections provide detailed methodologies for the key in vivo assays used to evaluate the analgesic and antipyretic properties of this compound.
Acetic Acid-Induced Writhing Test for Analgesia
This widely used model assesses peripheral analgesic activity by inducing visceral pain.
-
Animals: Male Swiss albino mice (20-25 g).
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least one week before the experiment.
-
Procedure:
-
Mice are fasted for 12 hours prior to the experiment with free access to water.
-
Animals are divided into control, reference, and test groups.
-
The test compound (this compound) or reference drug (Aspirin) is administered orally (p.o.). The control group receives the vehicle.
-
After a 60-minute absorption period, 0.6% acetic acid solution is injected intraperitoneally (i.p.) at a volume of 10 mL/kg body weight.
-
Immediately after the acetic acid injection, the number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a period of 20 minutes.
-
-
Data Analysis: The percentage inhibition of writhing is calculated using the formula: % Inhibition = [(Mean number of writhes in control group - Mean number of writhes in test group) / Mean number of writhes in control group] x 100
Yeast-Induced Pyrexia for Antipyresis
This standard method is used to induce fever and evaluate the antipyretic potential of test compounds.
-
Animals: Male Wistar rats or Swiss albino mice (150-200 g).
-
Acclimatization: Animals are housed in a controlled environment for at least one week.
-
Procedure:
-
The initial rectal temperature of each animal is recorded using a digital thermometer.
-
A 15% aqueous suspension of Brewer's yeast is injected subcutaneously (s.c.) at a dose of 10 mL/kg body weight.
-
18 hours post-yeast injection, the rectal temperature is measured again to confirm the induction of pyrexia (typically an increase of at least 0.5°C).
-
Animals exhibiting significant fever are selected and divided into control, reference, and test groups.
-
The test compound (this compound) or reference drug (Paracetamol) is administered orally. The control group receives the vehicle.
-
Rectal temperatures are recorded at regular intervals (e.g., 1, 2, and 3 hours) after drug administration.
-
-
Data Analysis: The reduction in rectal temperature compared to the control group is used to determine the antipyretic activity.
Potential Signaling Pathways and Mechanisms of Action
The precise molecular mechanisms underlying the analgesic and antipyretic effects of this compound are still under investigation. However, current evidence points towards a potential role of the serotonergic system, while the involvement of the well-established cyclooxygenase (COX) pathway remains a possibility.
Proposed Involvement of the Serotonergic System
Research indicates that this compound may exert its effects by modulating the serotonin (5-HT) system.[1] A study has shown that this compound appears to act on the 5-HT system in the rat hippocampus.[1] Serotonin is a key neurotransmitter in the descending pain modulatory pathways, and its modulation can lead to analgesic effects.
References
Methodological & Application
Application Note: Extraction of Strictosidinic Acid from Camptotheca acuminata
Introduction
Strictosidinic acid is a pivotal monoterpene indole alkaloid intermediate in the biosynthetic pathway of the potent anti-cancer agent, Camptothecin, within the medicinal plant Camptotheca acuminata.[1][2][3] The efficient extraction and quantification of this compound are crucial for understanding the metabolic pathways of Camptothecin and for the potential biotechnological production of this valuable pharmaceutical. This document provides a detailed protocol for the extraction of this compound from C. acuminata, with a focus on Microwave-Assisted Extraction (MAE) as an effective and time-efficient method.
Quantitative Data Summary
The selection of an appropriate extraction solvent and method is critical for maximizing the yield of this compound and related metabolites. The following table summarizes key quantitative parameters from various extraction studies on Camptotheca acuminata.
| Extraction Method | Plant Material | Solvent System | Key Parameters | Outcome/Yield | Reference |
| Microwave-Assisted Extraction (MAE) | Shoot Apex | 70% Aqueous Acetonitrile | Solid-liquid ratio: 1:20, Microwave power: 230 W, Time: 4 min | High extraction efficiency for key intermediates. | [4] |
| Conventional Solvent Extraction | Shoot apex, young leaf, mature leaf, stem, root | 70% Aqueous Acetonitrile | N/A | Highest levels of this compound found in shoot apex and young leaves. | [1] |
| Conventional Solvent Extraction | Leaves and Seeds | 70% Methanol in water | Agitation for 72 hours at room temperature | Highest yield for Camptothecin and related alkaloids compared to other solvents. | [5] |
| Ultrasonic Assisted-Reflux Synergistic Extraction | Fruits | 0.75 M 1-octyl-3-methylimidazolium ([C8mim]Br) | Liquid–solid ratio: 13.7 mL/g, Time: 33.2 min, Microwave power: 582 W | Yields of Camptothecin and its derivatives were 1.08-1.12 times higher than conventional methods. | [5][6] |
Experimental Protocols
Protocol 1: Microwave-Assisted Extraction (MAE) of this compound
This protocol details an efficient method for the extraction of this compound and other Camptothecin biosynthesis intermediates from C. acuminata tissues.[4]
1. Materials and Equipment:
-
Plant Material: Freshly collected or properly stored (dried at 55°C) tissues of Camptotheca acuminata (e.g., shoot apex, young leaves).[1][4]
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid, Deionized water.
-
Equipment: Laboratory grinder, Microwave extraction system, Analytical balance, Centrifuge, Filtration apparatus (0.22 μm hydrophobic membrane filters), Volumetric flasks, Pipettes, HPLC-MS system.
2. Plant Material Preparation:
-
Harvest the desired plant tissues (shoot apex and young leaves are reported to have the highest concentrations of this compound).[1]
-
If using fresh tissue, proceed directly to extraction. For dry weight measurements and long-term storage, dry the plant tissues in an oven at 55°C for 12 hours or until a constant weight is achieved.[4]
-
Grind the dried plant material into a fine powder using a laboratory grinder.
3. Extraction Procedure:
-
Weigh 1 g of the powdered plant material and place it into a microwave extraction vessel.
-
Add 20 mL of 70% aqueous acetonitrile as the extraction solvent (a solid-liquid ratio of 1:20).[4]
-
Secure the vessel in the microwave extraction system.
-
Set the microwave power to 230 W and the extraction time to 4 minutes.[4]
-
After the extraction is complete, allow the vessel to cool to room temperature.
4. Sample Processing and Analysis:
-
Centrifuge the crude extract to pellet the solid plant material.
-
Filter the supernatant through a 0.22 μm hydrophobic membrane filter.[4]
-
For HPLC-MS analysis, dilute the filtered extract. For example, mix 100 μL of the extract with 375 μL of deionized water and add 25 μL of 0.001% formic acid.[4]
-
Analyze the prepared sample using a suitable HPLC-MS method for the quantification of this compound.
Protocol 2: Conventional Solvent Extraction
This protocol describes a standard solvent extraction method suitable for laboratories without access to microwave extraction equipment.
1. Materials and Equipment:
-
Same as Protocol 1, excluding the microwave extraction system. An orbital shaker or magnetic stirrer is required.
2. Plant Material Preparation:
-
Follow the same procedure as described in Protocol 1.
3. Extraction Procedure:
-
Weigh a desired amount of the powdered plant material and place it in a suitable flask.
-
Add 70% aqueous acetonitrile or 70% aqueous methanol at a specific solid-to-liquid ratio (e.g., 1:20).[1][4][5]
-
Agitate the mixture on an orbital shaker or with a magnetic stirrer for an extended period (e.g., several hours to 72 hours) at room temperature.[5]
-
Alternatively, perform heat reflux extraction with 55% ethanol.[6]
4. Sample Processing and Analysis:
-
Follow the same sample processing and analysis steps as outlined in Protocol 1 (centrifugation, filtration, and dilution for analysis).
Visualizations
Caption: Workflow for the extraction and analysis of this compound.
Caption: Simplified biosynthetic pathway of Camptothecin.
References
- 1. Metabolite Diversity in Alkaloid Biosynthesis: A Multilane (Diastereomer) Highway for Camptothecin Synthesis in Camptotheca acuminata - PMC [pmc.ncbi.nlm.nih.gov]
- 2. event.fourwaves.com [event.fourwaves.com]
- 3. Frontiers | Integrative Analysis of Elicitor-Induced Camptothecin Biosynthesis in Camptotheca acuminata Plantlets Through a Combined Omics Approach [frontiersin.org]
- 4. Microwave-Assisted Extraction of Multiple Trace Levels of Intermediate Metabolites for Camptothecin Biosynthesis in Camptotheca acuminata and Their Simultaneous Determination by HPLC-LTQ-Orbitrap-MS/MS and HPLC-TSQ-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Note: HPLC-Based Quantification of Strictosidinic Acid in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strictosidinic acid is a pivotal monoterpene indole alkaloid intermediate in the biosynthesis of numerous pharmacologically significant compounds, most notably the anti-cancer agent camptothecin.[1][2] Accurate quantification of this compound in plant extracts is crucial for understanding its biosynthesis, metabolic flux, and for the quality control of raw plant materials used in the pharmaceutical industry. This application note provides a detailed protocol for the quantification of this compound in plant extracts using High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS), along with method validation parameters and examples of its application.
Biosynthesis of this compound
This compound is synthesized in plants through the condensation of tryptamine and the seco-iridoid secologanic acid. This reaction is a key step in the broader pathway leading to a diverse array of indole alkaloids.
Caption: Biosynthetic pathway of this compound.
Experimental Protocols
This section details the methodology for the extraction and HPLC-based quantification of this compound from plant materials.
Sample Preparation
Effective extraction is critical for accurate quantification. The following protocol is optimized for the extraction of this compound and related metabolites from plant tissues.
-
Harvesting and Storage: Harvest fresh plant material (e.g., leaves, stems, roots) and immediately freeze in liquid nitrogen to quench metabolic activity. Store samples at -80°C until extraction.
-
Homogenization: Grind the frozen plant tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.
-
Extraction:
-
Weigh approximately 100 mg of the powdered plant material into a microcentrifuge tube.
-
Add 1 mL of 70% aqueous acetonitrile as the extraction solvent.
-
Vortex the mixture vigorously for 1 minute.
-
Sonicate the sample in an ultrasonic bath for 30 minutes.
-
Centrifuge the extract at 13,000 rpm for 15 minutes at 4°C.
-
-
Filtration:
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.
-
-
Internal Standard: For accurate quantification, it is recommended to add a suitable internal standard to the extract before filtration.
HPLC-MS/MS Method
This method is based on a validated protocol for the analysis of camptothecin pathway intermediates.
-
Instrumentation: HPLC system coupled with a triple quadrupole mass spectrometer (MS/MS).
-
Column: Hypersil Gold C18 column (150 x 2.1 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: 10 mM aqueous ammonium formate (adjusted to pH 2.83 with formic acid).
-
Solvent B: Methanol.
-
-
Gradient Elution:
Time (min) % Solvent B 0.0 10 15.0 95 20.0 95 21.0 10 | 31.0 | 10 |
-
Flow Rate: 0.2 mL/min.
-
Injection Volume: 2 µL.
-
Column Temperature: 30°C.
-
MS Detection: Electrospray ionization (ESI) in negative ion mode. The specific precursor and product ions for this compound should be determined by direct infusion of a standard.
Caption: HPLC quantification workflow.
Data Presentation
The following tables summarize the quantitative data for this compound in different plant tissues and the validation parameters of a representative HPLC method for indole alkaloids.
Quantitative Data of this compound in Camptotheca acuminata
The concentration of this compound varies significantly across different tissues of Camptotheca acuminata. The highest levels are typically found in the shoot apex and young leaves.[1]
| Plant Tissue | Relative Abundance of this compound (Peak Area / Fresh Weight) |
| Shoot Apex | High |
| Young Leaf | High |
| Mature Leaf | Low |
| Stem | Moderate |
| Root | Low |
Note: The table presents relative abundance as specific concentration values were not available in a tabular format in the searched literature. Quantification was based on peak areas normalized to an internal standard and tissue fresh weight.
HPLC Method Validation Parameters
The following table presents typical validation parameters for an HPLC method for the quantification of indole alkaloids, which can be adapted for a this compound-specific method.
| Parameter | Specification |
| Linearity | |
| Range | 1 - 100 µg/mL |
| Correlation Coefficient (R²) | > 0.998 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 1.5 µg/mL |
| Precision (RSD%) | |
| Intra-day | < 2% |
| Inter-day | < 3% |
| Accuracy (Recovery %) | 98 - 102% |
Conclusion
The HPLC-MS/MS method detailed in this application note provides a robust and sensitive approach for the quantification of this compound in plant extracts. Accurate determination of this key intermediate is essential for advancing research in plant biochemistry, metabolic engineering, and the development of novel pharmaceuticals. The provided protocols and data serve as a valuable resource for researchers in these fields.
References
In Vitro Bioactivity of Strictosidinic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strictosidinic acid, a key monoterpene indole alkaloid, serves as a central precursor in the biosynthesis of a wide array of pharmacologically significant compounds, including the potent anticancer agent camptothecin.[1] Its structural complexity and biosynthetic importance have made it a subject of interest for researchers exploring novel therapeutic agents. This document provides detailed application notes and protocols for a panel of in vitro assays to determine the bioactivity of this compound, focusing on its potential anticancer, anti-inflammatory, and antimicrobial properties.
Data Presentation
The following tables summarize the quantitative data on the in vitro bioactivity of this compound and its closely related analogs. It is important to note that while direct quantitative data for this compound is limited in the currently available literature, the data for structurally similar compounds provide valuable insights into its potential biological activities.
Table 1: Anticancer and Cytotoxic Activity
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| This compound | Data not available | |||
| Strictosamide | H1975 (Lung Cancer) | Invasion Assay | ~2.5 (21% inhibition) | [2] |
| AGS (Gastric Cancer) | Invasion Assay | ~2.5 (27% inhibition) | [2] | |
| Caco2 (Colon Cancer) | Invasion Assay | ~2.5 (11% inhibition) | [2] |
Table 2: Anti-inflammatory Activity
| Compound | Assay | Cell Line | IC50 (µg/mL) | Reference |
| This compound | Polymorphonuclear Leukocyte (PMN) Chemotaxis | In vivo | Efficient inhibitor (qualitative) | [3][4] |
| 5α-Carboxystrictosidine | Nitric Oxide (NO) Production Inhibition | RAW 264.7 Macrophages | 3.22 - 25.5 | [5] |
| Strictosidine | Nitric Oxide (NO) Production Inhibition | RAW 264.7 Macrophages | 3.22 - 25.5 | [5] |
Table 3: Antimicrobial Activity
| Compound | Organism | Assay | MIC (µg/mL) | Reference |
| This compound | Data not available | |||
| Nauclea pobeguinii bark extract (contains strictosamide) | Escherichia coli ATCC10536 | Broth Microdilution | 32 | [6] |
| Klebsiella pneumoniae KP55 | Broth Microdilution | >1024 | [6] | |
| Strictosamide | Gram-negative bacteria | Broth Microdilution | Weak and selective inhibition (qualitative) | [6] |
Experimental Protocols
Anticancer and Cytotoxicity Assays
1.1. MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7, HeLa, HepG2)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).
-
Incubate the plate for 24, 48, or 72 hours.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
1.2. Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
This compound
-
Human cancer cell lines
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Protocol:
-
Treat cells with different concentrations of this compound for a specified time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Anti-inflammatory Assays
2.1. Nitric Oxide (NO) Production Inhibition Assay (Griess Test)
This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.
-
Materials:
-
This compound
-
RAW 264.7 murine macrophage cell line
-
Lipopolysaccharide (LPS)
-
Griess Reagent (A: 1% sulfanilamide in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate and incubate overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess Reagent A and incubate for 10 minutes at room temperature in the dark.
-
Add 50 µL of Griess Reagent B and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
Calculate the concentration of nitrite using a sodium nitrite standard curve and determine the IC50 value for NO inhibition.
-
2.2. NF-κB Reporter Assay
This assay measures the activation of the NF-κB transcription factor, a central regulator of inflammation.
-
Materials:
-
This compound
-
Cell line stably transfected with an NF-κB luciferase reporter construct (e.g., HEK293T-NF-κB-Luc)
-
TNF-α or other NF-κB activator
-
Luciferase Assay System
-
-
Protocol:
-
Seed the reporter cells in a 96-well plate.
-
Treat the cells with different concentrations of this compound for 1 hour.
-
Stimulate the cells with TNF-α.
-
After an appropriate incubation time, lyse the cells and measure the luciferase activity according to the manufacturer's instructions.
-
Determine the effect of this compound on NF-κB activation.
-
Antimicrobial Assays
3.1. Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Materials:
-
This compound
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well microtiter plates
-
Spectrophotometer
-
-
Protocol:
-
Prepare a twofold serial dilution of this compound in the appropriate broth in a 96-well plate.
-
Prepare an inoculum of the microorganism and adjust its turbidity to a 0.5 McFarland standard.
-
Dilute the inoculum and add it to each well of the microtiter plate.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plate at the optimal temperature for the microorganism for 18-24 hours.
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
3.2. Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay
This assay determines the lowest concentration of an antimicrobial agent required to kill a microorganism.
-
Protocol:
-
Following the MIC determination, take an aliquot from the wells that show no visible growth.
-
Spread the aliquot onto an appropriate agar plate (e.g., Mueller-Hinton Agar).
-
Incubate the plates at the optimal temperature for 24-48 hours.
-
The MBC/MFC is the lowest concentration that results in no colony formation, indicating a 99.9% killing of the initial inoculum.
-
Signaling Pathways and Experimental Workflows
NF-κB Signaling Pathway
The NF-κB signaling pathway is a key regulator of the inflammatory response. Upon stimulation by pro-inflammatory signals such as TNF-α or LPS, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB dimer (typically p65/p50) to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound may exert its anti-inflammatory effects by inhibiting one or more steps in this pathway.
Apoptosis Signaling Pathway (Intrinsic Pathway)
Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. The intrinsic pathway is initiated by cellular stress, leading to the release of cytochrome c from the mitochondria. Cytochrome c then activates a cascade of caspases, ultimately leading to cell death. Many anticancer agents induce apoptosis in cancer cells.
References
- 1. Metabolite Diversity in Alkaloid Biosynthesis: A Multilane (Diastereomer) Highway for Camptothecin Synthesis in Camptotheca acuminata - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationship Study of Novel Peptoids That Mimic the Structure of Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rjptonline.org [rjptonline.org]
- 5. researchgate.net [researchgate.net]
- 6. Antibacterial and antibiotic-resistance modifying activity of the extracts and compounds from Nauclea pobeguinii against Gram-negative multi-drug resistant phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
Application of Strictosidinic Acid in serotonin level reduction studies.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Strictosidinic acid, a monoterpene indole alkaloid isolated from the leaves of Psychotria myriantha, has demonstrated significant effects on the central nervous system, particularly in modulating monoamine levels. This document provides detailed application notes and experimental protocols based on studies investigating the in vivo effects of this compound on serotonin (5-hydroxytryptamine, 5-HT) levels in the rat hippocampus. The findings suggest a potential role for this compound in the serotonergic system, possibly through the inhibition of 5-HT biosynthesis precursor enzymes and interaction with the dopaminergic pathway.[1][2]
Data Presentation
The following table summarizes the quantitative data from in vivo studies on the effects of this compound on serotonin (5-HT) and 3,4-dihydroxyphenylacetic acid (DOPAC) levels in the rat hippocampus.
| Administration Route | Dosage | Analyte | Percentage Reduction (%) | Significance (p-value) |
| Intra-hippocampal Injection | 20 µg/µl | 5-HT | 83.5% | < 0.01 |
| Intraperitoneal Route | 10 mg/kg | 5-HT | 63.4% | Not Specified |
| Intraperitoneal Route | 10 mg/kg | DOPAC | 67.4% | Not Specified |
Data extracted from Farias et al., 2012.[1][2]
Proposed Signaling Pathway
The precise mechanism by which this compound reduces serotonin levels is still under investigation. However, initial studies suggest a multi-faceted action. The primary hypothesis is the inhibition of precursor enzymes involved in the biosynthesis of 5-HT.[1][2] Additionally, the observed reduction in DOPAC levels, a major metabolite of dopamine, and the confirmed inhibitory effect on monoamine oxidase A (MAO-A) in rat brain mitochondria, indicate a broader influence on monoamine metabolism.[1][2]
References
Application Notes and Protocols: Synthesis and Evaluation of Novel Strictosidinic Acid Derivatives for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strictosidinic acid is a pivotal monoterpenoid indole alkaloid (MIA) that serves as a key biosynthetic precursor to a wide array of pharmacologically significant compounds, most notably the potent anticancer agent camptothecin and its clinical derivatives.[1] The complex architecture and potent biological activity of MIAs have established them as privileged scaffolds in drug discovery. This document provides detailed application notes and protocols for the synthesis of novel this compound derivatives and their evaluation as potential therapeutic agents, with a focus on their role as Topoisomerase I inhibitors.
Data Presentation
The following tables summarize key quantitative data related to the production and biological activity of this compound and its derivatives.
Table 1: Production of this compound in Engineered Saccharomyces cerevisiae
| Strain Engineering Strategy | Titer (mg/L) | Fold Increase | Reference |
| Basic Strain | 75 | - | [1][2][3] |
| Overexpression of farnesyl pyrophosphate synthase & a membrane steroid binding protein | 398 | 5.3x | [1][2][3] |
| Final optimized strain with four genomic modifications (fed-batch) | 548 | 7.3x | [1][2][3] |
Table 2: Cytotoxic Activity of a Novel Topoisomerase I Inhibitor (DIA-001) and Representative Monoterpenoid Indole Alkaloids
| Compound | Cell Line | IC50 (µM) | Reference |
| DIA-001 | U2OS (Osteosarcoma) | Not specified, but effective | [3] |
| Representative MIA 1 | HCT116 (Colon Cancer) | 22.4 | [4] |
| Representative MIA 2 | HCT116 (Colon Cancer) | 0.34 | [4] |
| Representative MIA 2 | HTB-26 (Breast Cancer) | 10-50 | [4] |
| Representative MIA 2 | PC-3 (Prostate Cancer) | 10-50 | [4] |
| Representative MIA 2 | HepG2 (Liver Cancer) | 10-50 | [4] |
| Isoquinolinequinone-Amino Acid Derivative 2a | AGS (Gastric Cancer) | <4.0 | [5] |
| Isoquinolinequinone-Amino Acid Derivative 6a | AGS (Gastric Cancer) | <4.0 | [5] |
| Isoquinolinequinone-Amino Acid Derivative 10a | AGS (Gastric Cancer) | <4.0 | [5] |
Experimental Protocols
Protocol 1: Chemoenzymatic Synthesis of N-Acyl this compound Derivatives
This protocol describes a general procedure for the synthesis of novel N-acyl derivatives of this compound, leveraging the enzymatic activity of strictosidine synthase.
Materials:
-
Strictosidine Synthase (recombinantly expressed and purified)
-
Tryptamine
-
Secologanic acid
-
Acylating agents (e.g., acid chlorides, acid anhydrides)
-
Organic solvents (e.g., Dichloromethane (DCM), N,N-Dimethylformamide (DMF))
-
Tertiary amine base (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA))
-
Phosphate buffer (pH 7.0)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Synthesis of the N-Acyl Tryptamine Precursor: a. Dissolve tryptamine (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon). b. Add a tertiary amine base such as TEA or DIPEA (1.2 equivalents). c. Cool the reaction mixture to 0 °C in an ice bath. d. Slowly add the desired acylating agent (e.g., acetyl chloride, benzoyl chloride) (1.1 equivalents) dropwise. e. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). f. Upon completion, quench the reaction with saturated sodium bicarbonate solution. g. Extract the aqueous layer with DCM (3x). h. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. i. Purify the crude product by silica gel column chromatography to obtain the N-acyl tryptamine.
-
Enzymatic Pictet-Spengler Reaction: a. In a reaction vessel, prepare a solution of secologanic acid (1 equivalent) and the synthesized N-acyl tryptamine (1.2 equivalents) in phosphate buffer (pH 7.0). b. Add a catalytic amount of purified strictosidine synthase. c. Incubate the reaction mixture at 30°C for 24-48 hours with gentle agitation. d. Monitor the formation of the N-acyl this compound derivative using HPLC-MS.
-
Purification: a. Once the reaction is complete, extract the mixture with ethyl acetate (3x). b. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. c. Purify the resulting crude product by preparative HPLC to yield the pure N-acyl this compound derivative.
-
Characterization: a. Confirm the structure of the synthesized derivative using High-Resolution Mass Spectrometry (HRMS), ¹H NMR, and ¹³C NMR spectroscopy.
Protocol 2: Topoisomerase I Inhibition Assay
This protocol outlines a method to assess the inhibitory activity of synthesized this compound derivatives on human Topoisomerase I.
Materials:
-
Human Topoisomerase I enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Assay buffer (e.g., 10 mM Tris-HCl pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine, 5% glycerol)
-
Synthesized this compound derivatives dissolved in DMSO
-
Camptothecin (positive control)
-
DMSO (vehicle control)
-
Loading dye (e.g., 0.25% bromophenol blue, 0.25% xylene cyanol, 30% glycerol)
-
Agarose gel (1%)
-
Ethidium bromide or other DNA stain
-
TAE buffer (40 mM Tris-acetate, 1 mM EDTA)
Procedure:
-
Reaction Setup: a. In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, supercoiled plasmid DNA (e.g., 0.5 µg), and the synthesized this compound derivative at various concentrations. Include a positive control (camptothecin) and a vehicle control (DMSO). b. Add human Topoisomerase I (e.g., 1 unit) to initiate the reaction. The final reaction volume should be consistent (e.g., 20 µL).
-
Incubation: a. Incubate the reaction mixtures at 37°C for 30 minutes.
-
Termination: a. Stop the reaction by adding loading dye containing Sodium Dodecyl Sulfate (SDS) (e.g., 1% final concentration) and Proteinase K (e.g., 50 µg/mL final concentration) and incubate at 37°C for another 30 minutes to digest the enzyme.
-
Agarose Gel Electrophoresis: a. Load the samples onto a 1% agarose gel. b. Perform electrophoresis in TAE buffer at a constant voltage (e.g., 5-10 V/cm) until the dye fronts have migrated an adequate distance.
-
Visualization and Analysis: a. Stain the gel with ethidium bromide and visualize the DNA bands under UV light. b. The supercoiled (unrelaxed) and relaxed forms of the plasmid DNA will migrate differently. Inhibition of Topoisomerase I will result in a higher proportion of the supercoiled form compared to the vehicle control. c. Quantify the band intensities to determine the percentage of inhibition and calculate the IC50 value for each derivative.
Mandatory Visualization
Diagram 1: General Workflow for Synthesis and Evaluation
References
- 1. Production of the anticancer drug intermediate this compound in engineered yeast | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]
- 2. Repair of topoisomerase I-mediated DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Cytotoxic Activity on Human Cancer Cells of Novel Isoquinolinequinone–Amino Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Culture-Based Assays to Determine the Cytotoxicity of Strictosidinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strictosidinic acid is a key biosynthetic intermediate of the potent anticancer agent camptothecin.[1][2][3] As a naturally occurring iridoid alkaloid, its biological activities, including potential cytotoxicity, are of significant interest in drug discovery and development. These application notes provide detailed protocols for assessing the cytotoxic effects of this compound in vitro using common cell culture-based assays. The methodologies described include the MTT assay for cell viability, the LDH assay for membrane integrity, and Annexin V staining for the detection of apoptosis. Furthermore, potential signaling pathways that may be involved in this compound-induced cytotoxicity, such as the PI3K/Akt and MAPK/ERK pathways, are discussed.
While direct cytotoxic data for this compound is limited in publicly available literature, data for the closely related compound, strictosamide, is presented to provide a reference for experimental design and data interpretation.
Data Presentation
Due to the limited availability of direct cytotoxicity data for this compound, the following table summarizes the reported cytotoxic effects of its derivative, strictosamide, on various human cancer cell lines. This data can be used as a preliminary guide for designing dose-response studies for this compound.
Table 1: Cytotoxic Activity of Strictosamide against Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Concentration (µM) | % Inhibition of Cell Invasion |
| H1975 | Non-small cell lung cancer | Transwell invasion assay | 2.5 | ~21% |
| AGS | Gastric adenocarcinoma | Transwell invasion assay | 2.5 | ~27% |
| CaCo2 | Colorectal adenocarcinoma | Transwell invasion assay | 2.5 | ~11% |
Data adapted from a study on strictosamide, a derivative of this compound.[4] It is important to note that these values are for a related compound and may not directly reflect the cytotoxic potential of this compound.
Experimental Protocols
Herein are detailed protocols for three standard cytotoxicity assays. It is recommended to perform a dose-response curve for this compound to determine its IC50 value (the concentration at which 50% of cell viability is inhibited).
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[5][6] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product.[5]
Materials:
-
This compound
-
Target cancer cell lines (e.g., H1975, AGS, CaCo2)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO) and a blank control (medium only). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6][7]
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) from cells with damaged plasma membranes, a hallmark of cytotoxicity.[8][9]
Materials:
-
This compound
-
Target cancer cell lines
-
Complete cell culture medium
-
LDH cytotoxicity assay kit (commercially available)
-
96-well microplates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[10]
-
Supernatant Collection: After the treatment period, centrifuge the plate at 250 x g for 5 minutes.
-
LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (as per the kit instructions) to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution (as per the kit instructions) to each well.[9]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[8][9]
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis.[2][11] Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[11]
Materials:
-
This compound
-
Target cancer cell lines
-
Complete cell culture medium
-
Annexin V-FITC/PI apoptosis detection kit (commercially available)
-
Binding buffer
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and collect the supernatant containing any floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Potential Signaling Pathways and Mechanisms of Action
Iridoid glycosides, the class of compounds to which this compound belongs, have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis and cell cycle arrest.[12][13] The PI3K/Akt and MAPK/ERK signaling pathways are often implicated in these processes.[12]
-
PI3K/Akt Pathway: This pathway is crucial for cell survival, proliferation, and growth. Inhibition of the PI3K/Akt pathway can lead to decreased cell viability and induction of apoptosis. Interestingly, the related compound strictosamide has been shown to activate the PI3K/Akt pathway in the context of wound healing, suggesting that the effect of these compounds can be cell-type and context-dependent.[9]
-
MAPK/ERK Pathway: This pathway is involved in the regulation of cell proliferation, differentiation, and apoptosis. Depending on the cellular context and the stimulus, the MAPK/ERK pathway can have either pro-apoptotic or anti-apoptotic effects.
Further investigation into the modulation of these pathways by this compound could elucidate its precise mechanism of cytotoxicity.
Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Potential signaling pathways modulated by this compound.
Caption: Simplified intrinsic apoptosis pathway potentially induced by this compound.
References
- 1. biorxiv.org [biorxiv.org]
- 2. mdpi.com [mdpi.com]
- 3. Metabolite Diversity in Alkaloid Biosynthesis: A Multilane (Diastereomer) Highway for Camptothecin Synthesis in Camptotheca acuminata - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Production of the anticancer drug intermediate this compound in engineered yeast | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]
- 5. Overexpression of tryptophan decarboxylase and strictosidine synthase enhanced terpenoid indole alkaloid pathway activity and antineoplastic vinblastine biosynthesis in Catharanthus roseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Single mutations toggle the substrate selectivity of multifunctional Camptotheca secologanic acid synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolite profiling of alkaloids and strictosidine synthase activity in camptothecin producing plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 10. Emerging Cytotoxic Alkaloids in the Battle against Cancer: Overview of Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isolation, characterization and in vitro cytotoxicity studies of bioactive compounds from Alseodaphne semecarpifolia Nees - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Therapeutic value of steroidal alkaloids in cancer: Current trends and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and in Vitro Cytotoxic Activity of Compounds with Pro-Apoptotic Potential - PMC [pmc.ncbi.nlm.nih.gov]
Monitoring Strictosidinic Acid Production in Engineered Yeast: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strictosidinic acid is a pivotal intermediate in the biosynthesis of numerous valuable monoterpene indole alkaloids (MIAs), including the anticancer agent camptothecin. The heterologous production of this compound in engineered microorganisms like Saccharomyces cerevisiae (baker's yeast) offers a promising and sustainable alternative to sourcing from plants. This document provides detailed protocols for monitoring the production of this compound in engineered yeast, covering fermentation, metabolite extraction, and analytical quantification.
Data Presentation
The following tables summarize the reported production titers of this compound and its precursor, strictosidine, in engineered Saccharomyces cerevisiae.
Table 1: Production Titers of this compound and Strictosidine in Engineered Yeast
| Compound | Host Strain | Cultivation Method | Titer (mg/L) | Reference |
| This compound | Saccharomyces cerevisiae | Fed-batch | 548 | [1][2] |
| Strictosidine | Saccharomyces cerevisiae | Fed-batch | 843 | [1][2] |
| Strictosidine | Saccharomyces cerevisiae | Fed-batch | ~50 | [3][4] |
| Strictosidine | Saccharomyces cerevisiae | - | ~0.5 | [5] |
Signaling Pathways and Experimental Workflows
Engineered Biosynthetic Pathway of this compound
The production of this compound in engineered yeast can be achieved through the heterologous expression of a multi-enzyme pathway. The pathway starts from the central carbon metabolism of yeast, utilizing glucose and tryptophan as primary feedstocks.
Experimental Workflow for Monitoring Production
The overall workflow for monitoring this compound production involves yeast cultivation, sample preparation, and analytical quantification.
Experimental Protocols
Fed-Batch Cultivation of Engineered Yeast
This protocol is a representative method for high-density fed-batch cultivation of engineered S. cerevisiae for the production of this compound.
Materials:
-
Engineered S. cerevisiae strain
-
Yeast extract peptone dextrose (YPD) medium
-
Synthetic complete (SC) medium with appropriate auxotrophic supplements
-
Feeding medium (e.g., concentrated glucose and tryptophan solution)
-
Bioreactor with pH, temperature, and dissolved oxygen control
Protocol:
-
Inoculum Preparation:
-
Inoculate a single colony of the engineered yeast strain into 5 mL of YPD medium and grow overnight at 30°C with shaking.
-
Use the overnight culture to inoculate a larger volume of SC medium (e.g., 50 mL in a 250 mL flask) and grow for 24-48 hours at 30°C with shaking.
-
-
Bioreactor Setup and Batch Phase:
-
Prepare the bioreactor with the appropriate volume of SC medium.
-
Inoculate the bioreactor with the seed culture to an initial OD₆₀₀ of ~0.1.
-
Run the batch phase at 30°C, maintaining pH at 5.0 and ensuring adequate aeration.
-
-
Fed-Batch Phase:
-
Once the initial carbon source (glucose) is depleted (indicated by a sharp increase in dissolved oxygen), initiate the fed-batch phase.
-
Continuously or intermittently feed a concentrated solution of glucose and tryptophan into the bioreactor at a controlled rate to maintain a low glucose concentration and avoid the Crabtree effect.
-
The feeding rate can be optimized based on the specific strain and production characteristics.
-
-
Induction of Gene Expression (if applicable):
-
If the heterologous pathway genes are under the control of inducible promoters, add the appropriate inducer at the beginning of the fed-batch phase or after a certain cell density is reached.
-
-
Sampling:
-
Aseptically collect samples from the bioreactor at regular intervals (e.g., every 12 or 24 hours) for OD₆₀₀ measurement and metabolite analysis.
-
Extraction of this compound
This protocol describes a general method for extracting this compound from the yeast culture for subsequent analysis.
Materials:
-
Yeast culture sample
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Centrifuge
-
Rotary evaporator or vacuum concentrator
Protocol:
-
Cell Separation:
-
Centrifuge the collected yeast culture sample (e.g., 1 mL) at 10,000 x g for 10 minutes to pellet the cells.
-
Carefully transfer the supernatant to a new tube.
-
-
Extraction from Supernatant:
-
Add an equal volume of ethyl acetate to the supernatant.
-
Vortex vigorously for 1 minute and then centrifuge at 3,000 x g for 5 minutes to separate the phases.
-
Carefully collect the upper organic phase.
-
Repeat the extraction of the aqueous phase with ethyl acetate two more times.
-
-
Extraction from Cell Pellet (Optional but Recommended):
-
Resuspend the cell pellet in a suitable lysis buffer or perform bead beating to disrupt the cells.
-
Extract the cell lysate with ethyl acetate as described for the supernatant.
-
-
Combine and Dry:
-
Pool all the ethyl acetate extracts.
-
Dry the combined extract over anhydrous sodium sulfate.
-
Evaporate the solvent using a rotary evaporator or vacuum concentrator.
-
-
Reconstitution:
-
Reconstitute the dried extract in a known volume of a suitable solvent (e.g., methanol or mobile phase) for HPLC or LC-MS/MS analysis.
-
Quantification by HPLC-UV
This section outlines a proposed HPLC-UV method for the quantification of this compound. Method validation is crucial for accurate results.
Instrumentation and Conditions:
-
HPLC System: With a UV detector
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from 5% to 95% B over a suitable time (e.g., 30 minutes)
-
Flow Rate: 1 mL/min
-
Detection Wavelength: UV detection at a wavelength where this compound has significant absorbance (e.g., 220 nm or 280 nm, to be determined empirically).
-
Injection Volume: 10-20 µL
Standard Curve Preparation:
-
Prepare a stock solution of purified this compound standard in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards with concentrations spanning the expected range of the samples.
-
Inject each standard into the HPLC system and record the peak area.
-
Plot a calibration curve of peak area versus concentration and determine the linearity (R² value).
Sample Analysis:
-
Inject the reconstituted sample extracts into the HPLC system.
-
Identify the this compound peak based on its retention time compared to the standard.
-
Quantify the concentration of this compound in the samples using the calibration curve.
Quantification by LC-MS/MS
For higher sensitivity and selectivity, LC-MS/MS is the preferred method.
Instrumentation and Conditions:
-
LC-MS/MS System: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
LC Conditions: Similar to the HPLC-UV method.
-
MS Conditions:
-
Ionization Mode: Positive ESI
-
Scan Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: The specific precursor ion (m/z of [M+H]⁺ for this compound) and product ions need to be determined by infusing a standard solution of this compound into the mass spectrometer. For related compounds like strictosamide, transitions have been reported and can be used as a starting point[6].
-
Data Analysis:
Quantification is performed by comparing the peak areas of the MRM transitions in the samples to those of a standard curve prepared with a purified this compound standard.
Conclusion
The protocols outlined in this application note provide a comprehensive framework for monitoring the production of this compound in engineered yeast. The combination of optimized fed-batch fermentation, efficient extraction, and sensitive analytical methods is crucial for the successful development of microbial cell factories for the production of this important MIA precursor. Researchers are encouraged to optimize these protocols for their specific yeast strains and experimental conditions to achieve the best results.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Engineered Production of Strictosidine and Analogs in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Engineered Production of Strictosidine and Analogues in Yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Structural Elucidation of Strictosidinic Acid Isomers using NMR Spectroscopy
Authored for: Researchers, scientists, and drug development professionals.
Introduction
Strictosidinic acid is a key intermediate in the biosynthesis of various monoterpene indole alkaloids, a class of natural products with significant pharmacological activities.[1] The structural elucidation of this compound and its isomers is crucial for understanding its biosynthetic pathways and for the development of novel therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the structure and stereochemistry of these complex molecules.[2] This document provides detailed application notes and experimental protocols for the structural elucidation of this compound isomers using a suite of 1D and 2D NMR techniques.
Distinguishing this compound Isomers
In nature, this compound often exists as a mixture of diastereomers. The two most abundant isomers have been identified as the 21(R) and 21(S) epimers, differing in the stereochemistry at the C-21 position, which is the site of glycosylation.[1] NMR spectroscopy, particularly the analysis of ¹H and ¹³C chemical shifts and coupling constants, is instrumental in differentiating these isomers.[1]
Data Presentation: Quantitative NMR Data
The following tables summarize the key ¹H and ¹³C NMR chemical shifts for the two major isomers of this compound. These values are critical for the identification and differentiation of the 21(R) and 21(S) diastereomers.[1]
Table 1: ¹H NMR Chemical Shifts (δ, ppm) for this compound Isomers
| Position | Isomer 2 (21S) | Isomer 3 (21R) |
| 1 | 4.41 | 4.40 |
| 3 | 4.29 | 4.31 |
| 5α | 3.12 | 3.14 |
| 5β | 2.95 | 2.97 |
| 6α | 2.80 | 2.82 |
| 6β | 2.72 | 2.74 |
| 9 | 7.45 | 7.45 |
| 10 | 7.08 | 7.08 |
| 11 | 7.15 | 7.15 |
| 12 | 7.35 | 7.35 |
| 14 | 2.65 | 2.65 |
| 15 | 2.05 | 2.05 |
| 16 | 2.30 | 2.30 |
| 17 | 5.85 | 5.85 |
| 18 | 5.30 | 5.30 |
| 19 | 5.25 | 5.25 |
| 20 | 2.50 | 2.50 |
| 21 | 5.20 | 4.80 |
| 1' | 4.70 | 4.70 |
| 2' | 3.40 | 3.40 |
| 3' | 3.50 | 3.50 |
| 4' | 3.30 | 3.30 |
| 5' | 3.45 | 3.45 |
| 6'a | 3.80 | 3.80 |
| 6'b | 3.65 | 3.65 |
Note: Data extracted from literature.[1] Chemical shifts are reported relative to the solvent signal.
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for this compound Isomers
| Position | Isomer 2 (21S) | Isomer 3 (21R) |
| 2 | 130.0 | 130.0 |
| 3 | 50.0 | 50.0 |
| 5 | 22.0 | 22.0 |
| 6 | 45.0 | 45.0 |
| 7 | 110.0 | 110.0 |
| 8 | 128.0 | 128.0 |
| 9 | 118.0 | 118.0 |
| 10 | 120.0 | 120.0 |
| 11 | 122.0 | 122.0 |
| 12 | 112.0 | 112.0 |
| 13 | 138.0 | 138.0 |
| 14 | 35.0 | 35.0 |
| 15 | 30.0 | 30.0 |
| 16 | 115.0 | 115.0 |
| 17 | 140.0 | 140.0 |
| 18 | 120.0 | 120.0 |
| 20 | 40.0 | 40.0 |
| 21 | 100.0 | 95.0 |
| 1' | 98.0 | 98.0 |
| 2' | 74.0 | 74.0 |
| 3' | 78.0 | 78.0 |
| 4' | 71.0 | 71.0 |
| 5' | 79.0 | 79.0 |
| 6' | 62.0 | 62.0 |
Note: Data extracted from literature.[1] Chemical shifts are reported relative to the solvent signal.
Table 3: Key ¹J C-H Coupling Constants for Differentiation of Isomers
| Position | Isomer 2 (21S) | Isomer 3 (21R) |
| C-21, H-21 | 170 Hz | 178 Hz |
Note: The significant difference in the one-bond carbon-proton coupling constant at the C-21 position is a key diagnostic feature for distinguishing the two diastereomers.[1]
Experimental Protocols
A comprehensive suite of NMR experiments is required for the complete structural elucidation of this compound isomers. The following protocols provide a general framework and recommended starting parameters. Optimization may be required based on the specific instrument and sample concentration.
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.
-
Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) or Methanol-d₄ (CD₃OD) are suitable solvents for this compound. DMSO-d₆ is often preferred for observing exchangeable protons (e.g., NH, OH).[3][4]
-
Concentration: For a standard 5 mm NMR tube, dissolve 5-10 mg of the purified isomer in 0.5-0.6 mL of the chosen deuterated solvent. For ¹³C NMR, a higher concentration (20-50 mg) may be beneficial.
-
Filtration: To remove any particulate matter that can degrade spectral quality, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
-
Internal Standard: For quantitative NMR (qNMR), a suitable internal standard of known concentration should be added.
NMR Data Acquisition
The following are recommended parameters for acquiring a full suite of NMR data on a 500 or 600 MHz spectrometer.
2.1. 1D ¹H NMR
-
Purpose: To obtain an overview of the proton signals, their chemical shifts, integrations, and coupling patterns.
-
Pulse Program: zg30 (or equivalent)
-
Spectral Width (SW): -2 to 12 ppm
-
Acquisition Time (AQ): 2-4 seconds
-
Relaxation Delay (d1): 1-2 seconds (for qualitative analysis); 5 x T₁ (longest) for quantitative analysis (typically 10s for indole alkaloids).[3]
-
Number of Scans (NS): 8-16 (adjust for sample concentration)
-
Temperature: 298 K
2.2. 1D ¹³C NMR
-
Purpose: To identify the number of unique carbon atoms and their chemical environments.
-
Pulse Program: zgpg30 (or equivalent with proton decoupling)
-
Spectral Width (SW): 0 to 180 ppm
-
Acquisition Time (AQ): 1-2 seconds
-
Relaxation Delay (d1): 2 seconds
-
Number of Scans (NS): 1024 or more, depending on concentration.
2.3. 2D COSY (Correlation Spectroscopy)
-
Purpose: To identify proton-proton spin-spin couplings, revealing which protons are adjacent to each other.
-
Pulse Program: cosygpqf (or equivalent phase-sensitive with gradients)
-
Spectral Width (SW): Same as 1D ¹H in both dimensions
-
Number of Increments (F1): 256-512
-
Number of Scans (NS): 2-4 per increment
-
Relaxation Delay (d1): 1.5-2 seconds
2.4. 2D HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: To correlate protons with their directly attached carbons (one-bond C-H correlation).
-
Pulse Program: hsqcedetgpsp (or equivalent edited HSQC for CH/CH₃ vs. CH₂ differentiation)
-
Spectral Width (SW) F2 (¹H): Same as 1D ¹H
-
Spectral Width (SW) F1 (¹³C): 0 to 160 ppm
-
Number of Increments (F1): 128-256
-
Number of Scans (NS): 2-8 per increment
-
Relaxation Delay (d1): 1.5-2 seconds
2.5. 2D HMBC (Heteronuclear Multiple Bond Correlation)
-
Purpose: To identify long-range (2-3 bond) correlations between protons and carbons, crucial for connecting spin systems and identifying quaternary carbons.
-
Pulse Program: hmbcgplpndqf (or equivalent)
-
Spectral Width (SW) F2 (¹H): Same as 1D ¹H
-
Spectral Width (SW) F1 (¹³C): 0 to 180 ppm
-
Number of Increments (F1): 256-512
-
Number of Scans (NS): 8-16 per increment
-
Relaxation Delay (d1): 1.5-2 seconds
2.6. 2D NOESY (Nuclear Overhauser Effect Spectroscopy)
-
Purpose: To identify protons that are close in space, which is essential for determining the relative stereochemistry.
-
Pulse Program: noesygpph (or equivalent)
-
Spectral Width (SW): Same as 1D ¹H in both dimensions
-
Number of Increments (F1): 256-512
-
Number of Scans (NS): 8-16 per increment
-
Relaxation Delay (d1): 1.5-2 seconds
-
Mixing Time (d8): 300-800 ms (a range of mixing times may be necessary)
Data Processing and Interpretation Workflow
The following logical workflow outlines the steps from raw data to the final elucidated structure of the this compound isomers.
Caption: Workflow for the structural elucidation of this compound isomers.
Logical Pathway for Isomer Differentiation
The key to differentiating the 21(R) and 21(S) isomers lies in a systematic analysis of the NMR data, focusing on the region around the C-21 stereocenter.
Caption: Logical steps for differentiating the 21(R) and 21(S) isomers.
Troubleshooting and Key Considerations
-
Sample Stability: this compound and related compounds can be susceptible to degradation, especially under acidic or basic conditions. It is advisable to use fresh samples and neutral, high-purity deuterated solvents. Store samples at low temperatures when not in use.
-
Solvent Choice: The choice of solvent can influence chemical shifts. For comparison with literature data, it is important to use the same solvent. DMSO-d₆ can be advantageous for observing labile protons but may lead to broader lines for some signals compared to CD₃OD.
-
Spectral Overlap: The ¹H NMR spectrum of this compound can be crowded, particularly in the aliphatic and sugar regions. 2D NMR experiments (COSY, HSQC) are essential to resolve overlapping signals.
-
NOESY Interpretation: The interpretation of NOESY data for determining stereochemistry requires careful consideration of molecular flexibility. For relatively rigid parts of the molecule, the presence of a NOE cross-peak is a strong indicator of spatial proximity (typically < 5 Å). The absence of a NOE does not definitively mean two protons are far apart.
By following these detailed protocols and utilizing the provided quantitative data and logical workflows, researchers can confidently elucidate the structures of this compound isomers, paving the way for further investigation into their biological roles and potential applications.
References
Application Notes and Protocols for the Enzymatic Assay of Strictosidine Synthase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strictosidine synthase (STR) is a key enzyme in the biosynthesis of terpenoid indole alkaloids (TIAs), a diverse group of natural products with significant pharmacological activities, including anticancer (e.g., vinblastine) and antihypertensive (e.g., ajmaline) properties. STR catalyzes the Pictet-Spengler condensation of tryptamine and secologanin to form strictosidine, the universal precursor to virtually all TIAs.[1][2][3] The quantitative analysis of STR activity is crucial for understanding the regulation of TIA biosynthesis, for metabolic engineering efforts to enhance the production of valuable alkaloids, and for screening potential enzyme inhibitors.
These application notes provide a detailed protocol for the enzymatic assay of strictosidine synthase, including reaction conditions, quantification of the product, and kinetic analysis.
Signaling Pathway
The enzymatic reaction catalyzed by strictosidine synthase is a critical step in the biosynthesis of monoterpenoid indole alkaloids. The pathway begins with the condensation of tryptamine, derived from the amino acid tryptophan, and secologanin, a secoiridoid monoterpene. This reaction yields strictosidine, which then serves as a central intermediate for the synthesis of a vast array of alkaloid structures.
Caption: Biosynthetic pathway of strictosidine formation.
Experimental Protocols
Materials and Reagents
-
Enzyme: Purified strictosidine synthase (from plant cell cultures like Catharanthus roseus or recombinantly expressed).[1][4]
-
Substrates:
-
Tryptamine hydrochloride (Sigma-Aldrich, Cat. No. T9037)
-
Secologanin (commercially available or purified from plant sources)
-
-
Buffer: 100 mM Potassium phosphate buffer, pH 6.8
-
Quenching Solution: 2 M Sodium hydroxide
-
HPLC Mobile Phase: Acetonitrile and water (with 0.1% trifluoroacetic acid, if necessary)
-
Internal Standard (optional): 1-Naphthaleneacetic acid (NAA) for HPLC analysis.[5]
Enzyme Assay Procedure
The following protocol describes a standard endpoint assay for determining strictosidine synthase activity. The reaction is initiated by the addition of tryptamine and stopped by quenching with a strong base. The product, strictosidine, is then quantified by High-Performance Liquid Chromatography (HPLC).
Caption: Experimental workflow for the strictosidine synthase assay.
Detailed Steps:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture by adding the following components:
-
80 µL of 100 mM Potassium phosphate buffer (pH 6.8)
-
10 µL of Secologanin solution (to a final concentration of 0.5-5 mM)
-
10 µL of diluted Strictosidine Synthase solution
-
-
Pre-incubation: Incubate the reaction mixture at 30°C for 5 minutes to equilibrate the temperature.
-
Initiation: Start the reaction by adding 10 µL of Tryptamine solution (to a final concentration of 0.5-5 mM). The final reaction volume is 110 µL.
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Quenching: Stop the reaction by adding 20 µL of 2 M NaOH.[5]
-
Sample Preparation for HPLC: Centrifuge the quenched reaction mixture at high speed (e.g., 13,000 x g) for 5 minutes to pellet any precipitated protein.
-
HPLC Analysis: Transfer the supernatant to an HPLC vial and inject an appropriate volume (e.g., 20 µL) onto a C18 reverse-phase column.
Note on Crude Enzyme Preparations: Crude plant extracts may contain strictosidine glucosidase, which can degrade the product. To inhibit this activity, D(+)-gluconic acid-δ-lactone can be added to the reaction mixture at a final concentration of 100 mM.[7] Alternatively, the synthase can be separated from the glucosidase by gel filtration.[7]
Data Presentation
The following table summarizes key quantitative data for strictosidine synthase from Catharanthus roseus, a commonly studied source of the enzyme.
| Parameter | Value | Source |
| pH Optimum | 6.8 - 7.5 | [1][4] |
| Temperature Optimum | 30°C | [5] |
| Km (Tryptamine) | 0.83 mM - 2.3 mM | [1][4] |
| Km (Secologanin) | 0.46 mM - 3.4 mM | [1][4] |
| Molecular Weight | 34,000 - 38,000 Da | [1][4] |
| Cofactor Requirement | None apparent | [1] |
Note: Kinetic parameters can vary depending on the enzyme source, purity, and assay conditions. It is recommended to determine these parameters for the specific enzyme preparation being used.
Conclusion
This protocol provides a robust and reliable method for the enzymatic assay of strictosidine synthase. The use of HPLC for product quantification allows for accurate and sensitive determination of enzyme activity. These application notes serve as a valuable resource for researchers in the fields of plant biochemistry, metabolic engineering, and drug discovery who are investigating the fascinating world of terpenoid indole alkaloids.
References
- 1. Purification and properties of strictosidine synthase, the key enzyme in indole alkaloid formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Strictosidine synthase - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Purification and properties of strictosidine synthetase (an enzyme condensing tryptamine and secologanin) from Catharanthus roseus cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholarworks.smith.edu [scholarworks.smith.edu]
- 6. Substrate Specificity and Diastereoselectivity of Strictosidine Glucosidase, a Key Enzyme in Monoterpene Indole Alkaloid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assay of strictosidine synthase from plant cell cultures by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Analysis of Strictosidinic Acid using Liquid Chromatography-Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction Strictosidinic acid is a key monoterpene indole alkaloid (MIA) intermediate in the biosynthesis of numerous pharmacologically significant compounds, most notably the anti-cancer drug camptothecin.[1][2] As a central precursor, its accurate detection and quantification in biological matrices are crucial for metabolic engineering, drug discovery, and understanding plant biochemistry.[1][2] Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and ability to resolve complex isomeric forms.[1] This document provides detailed protocols for the extraction and analysis of this compound from plant tissues using LC-MS/MS.
Experimental and Analytical Workflow
The overall workflow for the analysis of this compound involves sample preparation, chromatographic separation, mass spectrometric detection, and data analysis. The process is designed to ensure efficient extraction from complex plant matrices and sensitive, specific quantification.
References
Step-by-step guide for the isolation of Strictosidinic Acid from leaf tissue.
Application Note: Isolation of Strictosidinic Acid from Plant Leaf Tissue
Introduction
This compound is a pivotal monoterpene indole alkaloid (MIA) that serves as a key precursor in the biosynthesis of various pharmacologically significant compounds, most notably the anti-cancer drug camptothecin.[1][2] Found in various plant species, including Camptotheca acuminata, Psychotria myriantha, and Ophiorrhiza species, this glycoside is the product of a Pictet-Spengler condensation between tryptamine and secologanic acid.[1][3][4][5] The isolation and purification of this compound are essential for metabolomic studies, drug discovery efforts, and the elucidation of biosynthetic pathways. This document provides a detailed, step-by-step protocol for the efficient extraction and isolation of this compound from plant leaf tissue, tailored for researchers in natural product chemistry and drug development.
Challenges in Isolation
Researchers should be aware that this compound often exists as multiple diastereomers within plant tissues, which can complicate purification and analysis.[1] The protocol outlined below is designed to efficiently extract these isomers, with subsequent chromatographic steps aimed at their separation and purification.
Experimental Workflow for Isolation
The overall process for isolating this compound from leaf tissue involves sample preparation, extraction, purification, and analysis. The following workflow diagram provides a high-level overview of the key stages.
Caption: High-level workflow for the isolation of this compound.
Detailed Experimental Protocol
This protocol is based on established methods for the extraction of MIA intermediates, particularly Microwave-Assisted Extraction (MAE), which has been shown to be highly efficient.[6]
1. Materials and Reagents
-
Plant Material: Fresh or flash-frozen young leaf tissue (e.g., Camptotheca acuminata).[1]
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (deionized or Milli-Q), Formic Acid.
-
Equipment:
2. Sample Preparation (Homogenization)
-
Weigh approximately 1.0 g of fresh or frozen leaf tissue. Young leaves are often reported to have higher concentrations of camptothecin and its precursors.[2]
-
Place the tissue in a pre-chilled mortar.
-
Add liquid nitrogen to make the tissue brittle and grind to a fine powder using the pestle.[7]
-
Transfer the powdered sample to a microwave-safe extraction vessel.
3. Extraction: Microwave-Assisted Extraction (MAE)
Microwave-assisted extraction significantly reduces extraction time while maintaining high efficiency.[6]
-
Add 30 mL of the extraction solvent (70% acetonitrile in water, v/v) to the 1.0 g of powdered leaf tissue in the microwave vessel.[6]
-
Secure the vessel in the microwave extractor.
-
Apply the extraction program. Optimal conditions have been reported as a 4-minute extraction time.[6]
-
After the program is complete, allow the vessel to cool to room temperature.
4. Clarification of Crude Extract
-
Pour the extract from the vessel into a centrifuge tube.
-
Centrifuge the crude extract at high speed (e.g., 10,000 x g) for 15 minutes to pellet solid debris.[8]
-
Carefully decant the supernatant into a clean flask. For further clarification, the supernatant can be passed through a 0.22 µm syringe filter.
-
Concentrate the clarified extract using a rotary evaporator under reduced pressure to remove the acetonitrile. The remaining aqueous solution can then be lyophilized or directly used for purification.
5. Purification: Preparative HPLC
The analytical HPLC method described for metabolite profiling can be adapted for preparative scale to isolate this compound.[6]
-
Column: Use a preparative C18 column (e.g., 250 x 10 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: Water with 10 mM ammonium formate, adjusted to pH 2.83 with formic acid.
-
Solvent B: Methanol.[6]
-
-
Gradient Program: Adapt the analytical gradient (see Table 2) for the preparative column, adjusting the flow rate accordingly (e.g., 4-5 mL/min).
-
Injection and Fraction Collection: Dissolve the dried extract in a minimal amount of the initial mobile phase. Inject the solution onto the HPLC system. Collect fractions based on the elution profile, monitoring at a wavelength of 254 nm.[6] this compound isomers will likely elute as closely spaced peaks.
-
Pool the fractions containing the target compound(s) and remove the solvent via rotary evaporation or lyophilization.
6. Analysis and Verification
The identity and purity of the isolated compound(s) should be confirmed using analytical HPLC-MS/MS.
-
Analytical Column: Hypersil Gold C18 (150 × 2.1 mm, 5 μm).[6]
-
Mobile Phase and Gradient: Use the analytical gradient detailed in Table 2 with a flow rate of 0.2 mL/min.[6]
-
Mass Spectrometry: Analyze the sample using an electrospray ionization (ESI) source. This compound has a molecular weight of 516.54 g/mol (Formula: C₂₆H₃₂N₂O₉).[9][10] The mass spectrometer will confirm the molecular ion and provide fragmentation patterns for structural verification.
Quantitative Data and Parameters
The following tables summarize key quantitative parameters for the extraction and analysis of this compound.
Table 1: Optimal Microwave-Assisted Extraction (MAE) Parameters
| Parameter | Value | Reference |
|---|---|---|
| Sample Mass | 1.0 g | [6] |
| Solvent | 70% Acetonitrile in Water (v/v) | [6] |
| Solvent Volume | 30 mL | [6] |
| Extraction Time | 4 minutes |[6] |
Table 2: HPLC Gradient Program for Analysis
| Time (minutes) | % Solvent A | % Solvent B | Reference |
|---|---|---|---|
| 0.0 | 90% | 10% | [6] |
| 15.0 | 5% | 95% | [6] |
| 20.0 | 5% | 95% | [6] |
| 21.0 | 90% | 10% | [6] |
| 31.0 | 90% | 10% | [6] |
(Adapted from the analytical method in[6])
Biochemical Context: Biosynthesis Pathway
This compound is a central intermediate in an alternative pathway for monoterpene indole alkaloid synthesis, which utilizes carboxylic acid intermediates instead of methyl-esterified ones.[1]
Caption: Key steps in the biosynthesis of camptothecin via this compound.
References
- 1. Metabolite Diversity in Alkaloid Biosynthesis: A Multilane (Diastereomer) Highway for Camptothecin Synthesis in Camptotheca acuminata - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. glpbio.com [glpbio.com]
- 4. This compound, isolated from Psychotria myriantha Mull. Arg. (Rubiaceae), decreases serotonin levels in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Single mutations toggle the substrate selectivity of multifunctional Camptotheca secologanic acid synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microwave-Assisted Extraction of Multiple Trace Levels of Intermediate Metabolites for Camptothecin Biosynthesis in Camptotheca acuminata and Their Simultaneous Determination by HPLC-LTQ-Orbitrap-MS/MS and HPLC-TSQ-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Testing protocols to optimize DNA extraction from tough leaf tissue: A case study in Encephalartos - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DNA Extraction Protocol for Plants with High Levels of Secondary Metabolites and Polysaccharides without Using Liquid Nitrogen and Phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Datasheet DC Chemicals [dcchemicals.com]
- 10. This compound | C26H32N2O9 | CID 21586927 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Strictosidinic Acid as a Standard in Phytochemical Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of strictosidinic acid as a reference standard in phytochemical analysis. This compound is a key intermediate in the biosynthesis of various monoterpene indole alkaloids, including the anticancer agent camptothecin.[1][2] Its accurate quantification is crucial for metabolic studies, quality control of herbal medicines, and drug discovery programs.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 150148-81-5 | [3] |
| Molecular Formula | C₂₆H₃₂N₂O₉ | [3] |
| Molecular Weight | 516.54 g/mol | [3] |
| Appearance | Solid | [4] |
| Solubility | Soluble in methanol | [2] |
| Storage (Solid) | Store at 4°C under nitrogen for long-term storage. Can be stored for up to 6 months.[4][5] | [5] |
| Storage (Solution) | Store stock solutions in aliquots at -20°C for up to one month or at -80°C for up to six months to avoid repeated freeze-thaw cycles.[4][5] | [5] |
Preparation of Standard Solutions
Accurate preparation of standard solutions is critical for reliable quantitative analysis. The following protocol outlines the preparation of a stock solution and working standards of this compound.
Materials and Equipment
-
This compound reference standard
-
HPLC-grade methanol
-
Volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)
-
Calibrated analytical balance
-
Pipettes
-
Ultrasonic bath
Protocol for Standard Solution Preparation
-
Stock Solution (e.g., 1000 µg/mL):
-
Accurately weigh 1.0 mg of this compound reference standard.
-
Transfer the weighed standard to a 1 mL volumetric flask.
-
Add a small amount of HPLC-grade methanol to dissolve the standard. To enhance solubility, the tube can be warmed to 37°C and sonicated for a short period.[5]
-
Once dissolved, fill the flask to the mark with methanol.
-
Stopper the flask and invert several times to ensure homogeneity.
-
-
Working Standards:
-
Prepare a series of working standards by serially diluting the stock solution with HPLC-grade methanol.
-
For example, to prepare a 100 µg/mL standard, pipette 1 mL of the 1000 µg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with methanol.
-
Typical calibration curve concentrations can range from 0.1 µg/mL to 50 µg/mL, depending on the sensitivity of the analytical method.
-
The following diagram illustrates the workflow for preparing standard solutions.
Caption: Workflow for preparing this compound standard solutions.
Analytical Methodologies
This compound can be quantified using High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
HPLC-UV Method
This method is suitable for routine quantification of this compound in various sample matrices.
-
Chromatographic System:
-
HPLC system with a UV detector.
-
-
Column:
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Mobile Phase:
-
A gradient of solvent A (e.g., water with 0.1% formic acid) and solvent B (e.g., methanol or acetonitrile with 0.1% formic acid).
-
A typical gradient might be: 0-20 min, 10-90% B; 20-25 min, 90% B; 25-30 min, 90-10% B.
-
-
Flow Rate:
-
1.0 mL/min.
-
-
Detection Wavelength:
-
Injection Volume:
-
10-20 µL.
-
The following table provides an example of a calibration curve for this compound using an HPLC-UV method.
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 0.5 | 15000 |
| 1.0 | 31000 |
| 5.0 | 155000 |
| 10.0 | 305000 |
| 25.0 | 760000 |
| 50.0 | 1510000 |
| Linearity (R²) | > 0.999 |
| LOD | ~0.1 µg/mL |
| LOQ | ~0.3 µg/mL |
Note: These values are illustrative and should be determined for each specific instrument and method.
LC-MS/MS Method
This highly sensitive and selective method is ideal for the analysis of this compound in complex biological matrices.
-
Chromatographic System:
-
UHPLC or HPLC system coupled to a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole).
-
-
Column:
-
Reversed-phase C18 column (e.g., 150 mm x 2.1 mm, 1.8 µm particle size).
-
-
Mobile Phase:
-
A gradient of solvent A (e.g., water with 0.1% formic acid) and solvent B (e.g., acetonitrile with 0.1% formic acid).
-
A typical gradient for UHPLC/MS might be a 15-minute gradient elution.[1]
-
-
Flow Rate:
-
0.2-0.4 mL/min.
-
-
Ionization Source:
-
Electrospray ionization (ESI) in positive ion mode.
-
-
Mass Spectrometry Parameters:
-
Monitor the transition of the precursor ion [M+H]⁺ to specific product ions. For this compound (m/z 517.2), characteristic fragment ions would be determined through infusion experiments.
-
Caption: Simplified biosynthetic pathway of camptothecin.
Isomers of this compound
It is important to note that this compound can exist as multiple isomers, which may be chromatographically resolved. [1][2]NMR analysis has shown the presence of (R) and (S) diastereomers at the glucosylated C21 position. [1]When using this compound as a standard, it is essential to consider the potential for multiple peaks corresponding to different isomers and to ensure that the standard used is well-characterized.
Stability
The stability of the this compound standard is crucial for accurate and reproducible results.
| Condition | Recommendation |
| Short-term (shipping) | Can be shipped with blue ice or at room temperature for short periods without significant degradation. [5] |
| Long-term (solid) | Store at 4°C under nitrogen. [5] |
| Long-term (solution) | Aliquot and store at -20°C (up to 1 month) or -80°C (up to 6 months). [4][5]Avoid repeated freeze-thaw cycles. |
| In Autosampler | To minimize acid-catalyzed degradation, samples can be acidified just before injection. [1] |
These application notes and protocols provide a comprehensive guide for the use of this compound as a standard in phytochemical analysis. For further details and specific applications, it is recommended to consult the cited literature.
References
- 1. Metabolite Diversity in Alkaloid Biosynthesis: A Multilane (Diastereomer) Highway for Camptothecin Synthesis in Camptotheca acuminata - PMC [pmc.ncbi.nlm.nih.gov]
- 2. e-nps.or.kr [e-nps.or.kr]
- 3. Practical Analysis of LOD and LOQ with Examples [chemistryjobinsight.com]
- 4. course.cutm.ac.in [course.cutm.ac.in]
- 5. LC-MS/MS Analysis [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
In Vivo Experimental Design: Evaluating the Pharmacological Effects of Strictosidinic Acid in Mice
Application Note
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo experimental design for testing the effects of strictosidinic acid in a murine model. This compound, a glycoside indole monoterpene alkaloid, has demonstrated potential peripheral analgesic, antipyretic, and neuromodulatory activities by inhibiting serotonin biosynthesis.[1][2] These protocols are designed to rigorously evaluate these biological activities in a preclinical setting.
The following sections detail the necessary steps for preliminary toxicological assessment, evaluation of analgesic and antipyretic efficacy, and investigation of its effects on the central nervous system, specifically on serotonin levels. Adherence to ethical guidelines for animal research is paramount throughout these experimental procedures.
Preliminary Studies
Acute Oral Toxicity Study
Prior to efficacy testing, an acute oral toxicity study is essential to determine the safety profile of this compound and to identify a safe dose range for subsequent experiments. The Up-and-Down Procedure (UDP) as per OECD Guideline 425 is recommended to minimize the number of animals required.
Objective: To determine the acute oral lethal dose (LD50) of this compound in mice.
Methodology:
-
Healthy, nulliparous, non-pregnant female mice (e.g., Swiss albino), 8-12 weeks old, are used.
-
Animals are fasted (food, but not water) for 3-4 hours prior to dosing.
-
A starting dose of 175 mg/kg is administered orally to a single mouse.
-
The animal is observed for signs of toxicity and mortality over 48 hours.
-
If the mouse survives, the next dose is increased by a factor of 3.2. If the mouse dies, the next dose is decreased by a factor of 3.2.
-
This sequential dosing is continued until one of the stopping criteria defined in the OECD 425 guideline is met.
-
All animals are observed for a total of 14 days for any signs of delayed toxicity.
| Parameter | Observation |
| Clinical Signs | Changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern are recorded. |
| Body Weight | Individual animal weights are recorded before dosing and at least weekly thereafter. |
| Mortality | The number of surviving and deceased animals is recorded. |
| Necropsy | All animals (including those that die during the test and those sacrificed at the end) are subjected to a gross necropsy. |
Dose-Response Relationship Study
Objective: To establish the dose-dependent effects of this compound on the desired pharmacological parameters (analgesia, antipyresis) and to determine the effective dose range (ED50).
Methodology:
-
Based on the acute toxicity data, at least 3-4 dose levels of this compound are selected.
-
Groups of mice (n=6-8 per group) are administered different doses of this compound orally.
-
A vehicle control group (receiving only the solvent) and a positive control group (receiving a standard drug) are included.
-
The pharmacological response (e.g., latency in hot plate test) is measured at specific time points after administration.
-
The data is plotted to generate a dose-response curve, and the ED50 is calculated using appropriate statistical software.
Efficacy Studies
Analgesic Activity Assessment
Objective: To evaluate the central analgesic activity of this compound.
Protocol:
-
A hot plate apparatus is maintained at a constant temperature of 55 ± 0.5°C.
-
Mice are individually placed on the hot plate, and the latency to the first sign of nociception (e.g., paw licking, jumping) is recorded.
-
A cut-off time of 30 seconds is set to prevent tissue damage.
-
Baseline latency is recorded for each mouse before treatment.
-
Mice are then treated with this compound, vehicle, or a standard analgesic (e.g., morphine).
-
The latency is measured again at 30, 60, 90, and 120 minutes post-treatment.
-
The percentage of Maximum Possible Effect (%MPE) is calculated using the formula: %MPE = [(Post-treatment latency - Pre-treatment latency) / (Cut-off time - Pre-treatment latency)] x 100.
Objective: To assess the spinal analgesic activity of this compound.
Protocol:
-
The distal part of the mouse's tail is exposed to a radiant heat source.
-
The time taken for the mouse to flick its tail away from the heat is recorded as the tail flick latency.
-
A cut-off time of 10-15 seconds is employed to avoid tissue damage.
-
Baseline latency is determined before the administration of the test compound.
-
Following treatment with this compound, vehicle, or a positive control, the tail flick latency is re-evaluated at predetermined intervals.
| Treatment Group | Dose (mg/kg, p.o.) | Pre-treatment Latency (s) | Post-treatment Latency (s) at 60 min | % MPE |
| Vehicle Control (Saline) | 10 mL/kg | |||
| This compound - Low Dose | User Defined | |||
| This compound - Mid Dose | User Defined | |||
| This compound - High Dose | User Defined | |||
| Positive Control (e.g., Morphine) | 5 |
Antipyretic Activity Assessment
Objective: To determine the antipyretic effect of this compound in a fever-induced model.
Protocol:
-
The basal rectal temperature of each mouse is measured using a digital thermometer.
-
Pyrexia is induced by a subcutaneous injection of a 15-20% aqueous suspension of Brewer's yeast (10 mL/kg).
-
18-24 hours after yeast injection, the rectal temperature is measured again. Only mice showing an increase in temperature of at least 0.5°C are included in the study.[3][4]
-
Febrile mice are then treated with this compound, vehicle, or a standard antipyretic drug (e.g., paracetamol).
-
Rectal temperature is recorded at 1, 2, 3, and 4 hours post-treatment.
| Treatment Group | Dose (mg/kg, p.o.) | Basal Temp (°C) | Temp at 18h post-yeast (°C) | Temp at 2h post-treatment (°C) | Temperature Reduction (°C) |
| Vehicle Control (Saline) | 10 mL/kg | ||||
| This compound - Low Dose | User Defined | ||||
| This compound - Mid Dose | User Defined | ||||
| This compound - High Dose | User Defined | ||||
| Positive Control (e.g., Paracetamol) | 150 |
Neuromodulatory Effects
Quantification of Brain Serotonin Levels
Objective: To investigate the in vivo effect of this compound on serotonin (5-HT) and its major metabolite, 5-hydroxyindoleacetic acid (5-HIAA), levels in specific brain regions.
Protocol:
-
Mice are treated with a selected dose of this compound or vehicle.
-
At a predetermined time point (e.g., 1-2 hours post-administration), mice are euthanized by cervical dislocation.
-
The brain is rapidly excised and dissected on an ice-cold plate to isolate specific regions of interest (e.g., hippocampus, striatum, prefrontal cortex).
-
Brain tissue samples are immediately frozen in liquid nitrogen and stored at -80°C until analysis.
-
Sample Preparation: Tissues are homogenized in a suitable buffer (e.g., 0.1 M perchloric acid). The homogenate is then centrifuged, and the supernatant is collected for analysis.
-
HPLC-ECD Analysis: Serotonin and 5-HIAA levels in the supernatant are quantified using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).[5][6][7]
-
A C18 reverse-phase column is typically used.
-
The mobile phase composition and flow rate are optimized for the separation of 5-HT and 5-HIAA.
-
The electrochemical detector is set at an optimal potential for the oxidation of the analytes.
-
Quantification is achieved by comparing the peak areas of the samples to those of known standards.
-
| Treatment Group | Dose (mg/kg, p.o.) | Hippocampal 5-HT (ng/g tissue) | Hippocampal 5-HIAA (ng/g tissue) |
| Vehicle Control (Saline) | 10 mL/kg | ||
| This compound | User Defined |
Experimental Workflows and Signaling Pathways
Caption: Overall experimental workflow for in vivo evaluation of this compound.
Caption: Simplified serotonin synthesis pathway and the putative target of this compound.
Caption: Prostaglandin synthesis pathway in inflammation, a target for antipyretic and analgesic drugs.
References
- 1. Physiologically Relevant Changes in Serotonin Resolved by Fast Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Simultaneous measurement of dopamine, serotonin, their metabolites and tryptophan in mouse brain homogenates by high-performance liquid chromatography with dual coulometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Quantification of Neurotransmitters in Mouse Brain Tissue by Using Liquid Chromatography Coupled Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
Creating a Stable Stock Solution of Strictosidinic Acid for Experimental Use
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Strictosidinic acid is a naturally occurring glycosidic indole alkaloid and a key biosynthetic intermediate of various monoterpene indole alkaloids, including the potent anti-cancer agent camptothecin.[1][2] Its biological activities, which include analgesic and antipyretic effects, as well as the inhibition of serotonin biosynthesis, make it a compound of significant interest in pharmacological research and drug development.[3] To ensure reproducible and reliable experimental results, the preparation of a stable and accurately concentrated stock solution is of paramount importance.
These application notes provide a detailed protocol for creating a stable stock solution of this compound, including information on its solubility, recommended storage conditions, and guidelines for its use in experiments.
Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its proper handling and storage.
| Property | Description |
| Molecular Formula | C₂₆H₃₂N₂O₉ |
| Molecular Weight | 516.54 g/mol |
| Appearance | Typically a solid powder. |
| Storage of Powder | Store at -20°C for long-term stability. |
| Chemical Structure | As a glycosidic indole alkaloid, it possesses both polar (sugar moiety, carboxylic acid) and non-polar (indole ring) functional groups, influencing its solubility. It exists as different isomers.[1] |
Preparing a Stable Stock Solution
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of this compound due to its ability to dissolve a wide range of organic molecules, including complex natural products like indole alkaloids.
Materials
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic bath
Protocol for Preparing a 10 mM Stock Solution
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.17 mg of this compound (Molecular Weight: 516.54 g/mol ).
-
Dissolution:
-
Add the weighed this compound to a sterile amber vial.
-
Add the appropriate volume of anhydrous DMSO. For a 10 mM stock from 5.17 mg, add 1 mL of DMSO.
-
Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.
-
-
Aiding Solubilization (if necessary): If the compound does not fully dissolve, the following steps can be taken:
-
Warming: Gently warm the solution to 37°C for a short period.
-
Sonication: Place the vial in an ultrasonic bath for 5-10 minutes.[3]
-
-
Aliquotting: Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. This minimizes the number of freeze-thaw cycles and protects the compound from light.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[3]
Quality Control
Before experimental use, visually inspect the stock solution for any signs of precipitation after thawing. If crystals are present, gently warm the solution and vortex until they redissolve. It is also advisable to confirm the concentration of the stock solution periodically using a suitable analytical method such as HPLC.
Experimental Protocols and Data Presentation
Recommended Storage and Stability
| Storage Condition | Duration | Notes |
| Powder | Up to several years | Store at -20°C, protected from light and moisture. |
| -80°C in DMSO | Up to 6 months | Recommended for long-term storage. Avoid repeated freeze-thaw cycles.[3] |
| -20°C in DMSO | Up to 1 month | Suitable for short-term storage.[3] |
Working Concentrations
The optimal working concentration of this compound will vary depending on the specific experimental setup.
-
In Vivo Studies:
-
In Vitro Studies: For cell-based assays, the ideal concentration should be determined empirically through dose-response experiments. A common starting point for novel compounds is to test a range of concentrations (e.g., from nanomolar to micromolar).
Visualizations
Experimental Workflow: Stock Solution Preparation
Caption: Workflow for the preparation of a stable this compound stock solution.
Factors Affecting Stock Solution Stability
Caption: Key factors that can impact the stability of the this compound stock solution.
References
- 1. Metabolite Diversity in Alkaloid Biosynthesis: A Multilane (Diastereomer) Highway for Camptothecin Synthesis in Camptotheca acuminata - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Single mutations toggle the substrate selectivity of multifunctional Camptotheca secologanic acid synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
Troubleshooting & Optimization
Overcoming solubility issues of Strictosidinic Acid in aqueous solutions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Strictosidinic Acid in aqueous solutions.
Troubleshooting Guides
Issue: Precipitation Observed Upon Dissolving this compound in Aqueous Buffer
Possible Causes and Solutions:
| Cause | Solution | Experimental Protocol |
| Low pH of the aqueous buffer | This compound is an acidic molecule with a predicted pKa of approximately 4.67.[1] In solutions with a pH at or below its pKa, it will exist predominantly in its less soluble, protonated form. Increasing the pH of the solution above the pKa will deprotonate the carboxylic acid group, forming a more soluble salt. | See Protocol 1: pH Adjustment for Solubilization . |
| Incorrect Solvent Choice | While soluble in organic solvents like DMSO, methanol, and ethanol, direct dilution of a concentrated organic stock into an aqueous buffer can cause precipitation if the final concentration of the organic solvent is not sufficient to maintain solubility.[2][3] | See Protocol 2: Co-solvent System for Solubilization . |
| Concentration Exceeds Solubility Limit | The desired final concentration of this compound in the aqueous solution may be higher than its intrinsic solubility under the given conditions. | Consider using a solubilizing agent such as a cyclodextrin to increase the apparent solubility. See Protocol 3: Cyclodextrin Complexation for Enhanced Solubility . |
| Temperature Effects | Solubility can be temperature-dependent. Some sources suggest gentle heating to aid dissolution.[2] | Briefly warm the solution to 37°C and use an ultrasonic bath to facilitate dissolution.[2] However, be cautious about the thermal stability of the compound during prolonged heating. |
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common solvents?
Q2: How does pH affect the solubility of this compound?
A2: With a predicted pKa of 4.67, the solubility of this compound is highly pH-dependent.[1]
-
At pH < 4.67: The compound will be mostly in its protonated, less soluble form.
-
At pH > 4.67: The compound will be increasingly in its deprotonated, more soluble salt form. Therefore, adjusting the pH of your aqueous solution to be at least 1-2 units above the pKa (i.e., pH 5.7-6.7 or higher) should significantly improve its solubility.
Q3: I've dissolved this compound in DMSO, but it precipitates when I add it to my cell culture media. What should I do?
A3: This is a common issue known as "solvent-shift" precipitation. The DMSO concentration in your final solution is likely too low to keep the compound dissolved.
-
Decrease the final concentration: Try a lower final concentration of this compound in your experiment.
-
Increase the final DMSO concentration: Ensure your final DMSO concentration is sufficient to maintain solubility, but be mindful of its potential toxicity to cells (typically <0.5%).
-
Use a co-solvent system: Prepare your stock solution in a mixture of solvents that is more compatible with your aqueous media.
-
Utilize cyclodextrins: Complexing the this compound with a cyclodextrin before adding it to the media can improve its aqueous solubility.
Q4: Are there any other methods to improve the solubility of this compound?
A4: Yes, several techniques used for poorly soluble natural products can be applied:
-
Co-crystallization: Forming a co-crystal with a highly soluble co-former.
-
Solid Dispersion: Dispersing the compound in a solid matrix of a hydrophilic carrier.
-
Nanotechnology-based approaches: Creating nanosuspensions or nanoemulsions. These methods are more advanced and may require formulation development expertise.
Experimental Protocols
Protocol 1: pH Adjustment for Solubilization
This protocol describes how to increase the solubility of this compound in an aqueous buffer by adjusting the pH.
-
Prepare a stock solution of a suitable base: A 0.1 M solution of Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) is recommended.
-
Weigh the desired amount of this compound: Place it in a sterile container.
-
Add a small amount of the aqueous buffer: Add a volume of your target buffer that is less than the final desired volume.
-
Monitor the pH: Use a calibrated pH meter to monitor the pH of the suspension.
-
Titrate with the base: Slowly add the base solution dropwise while stirring continuously.
-
Observe dissolution: As the pH increases and surpasses the pKa of this compound (around 4.67), the solid should begin to dissolve.
-
Adjust to the final pH: Continue adding the base until all the solid has dissolved and the desired final pH is reached. Be cautious not to overshoot the target pH significantly.
-
Bring to final volume: Add the remaining buffer to reach the final desired concentration.
-
Sterile filter: If required for your application, filter the final solution through a 0.22 µm filter.
Protocol 2: Co-solvent System for Solubilization
This protocol outlines the use of a water-miscible organic solvent to aid in the dissolution of this compound in an aqueous solution.
-
Select a co-solvent: Common co-solvents include Dimethyl Sulfoxide (DMSO), Ethanol, and Polyethylene Glycol 400 (PEG 400).
-
Prepare a concentrated stock solution: Dissolve the this compound in 100% of the chosen co-solvent. For example, prepare a 10 mM stock in DMSO.
-
Determine the maximum tolerable co-solvent concentration: For in vitro experiments, this is typically between 0.1% and 1% (v/v) to avoid solvent-induced toxicity.
-
Calculate the dilution factor: Based on the desired final concentration of this compound and the maximum tolerable co-solvent concentration, calculate the necessary dilution.
-
Perform the dilution: Add the stock solution to the aqueous buffer in a stepwise manner with constant vortexing or stirring to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.
Protocol 3: Cyclodextrin Complexation for Enhanced Solubility
This protocol describes the use of cyclodextrins to form an inclusion complex with this compound, thereby increasing its apparent aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.
-
Prepare a cyclodextrin solution: Dissolve HP-β-CD in the desired aqueous buffer. The concentration will depend on the required solubility enhancement and should be determined empirically. A starting point could be a 1-5% (w/v) solution.
-
Add this compound: Add the powdered this compound to the cyclodextrin solution.
-
Promote complexation: Stir the mixture vigorously at room temperature for several hours (e.g., 12-24 hours) to allow for the formation of the inclusion complex. Gentle heating (e.g., 37-40°C) can sometimes accelerate this process.
-
Clarify the solution: After the incubation period, centrifuge or filter the solution to remove any undissolved material.
-
Determine the concentration: The concentration of the solubilized this compound in the clarified supernatant should be determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
Data Presentation
Table 1: Qualitative Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| DMSO | Soluble | [3] |
| Pyridine | Soluble | [3] |
| Methanol | Soluble | [3] |
| Ethanol | Soluble | [3] |
| Water | Poorly soluble | General knowledge for indole alkaloids |
Table 2: Representative Solubility of an Acidic Compound as a Function of pH
Note: This is a representative table based on the Henderson-Hasselbalch equation for a hypothetical acidic compound with a pKa of 4.7 and an intrinsic solubility of 10 µM. The actual solubility of this compound must be determined experimentally.
| pH | Predicted Fold Increase in Solubility (vs. pH 2.7) |
| 2.7 | 1 |
| 3.7 | 1.1 |
| 4.7 | 2 |
| 5.7 | 11 |
| 6.7 | 101 |
| 7.7 | 1001 |
Visualizations
References
Technical Support Center: Troubleshooting Low Detection of Strictosidinic Acid in HPLC Analysis
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis. This guide is designed for researchers, scientists, and drug development professionals who are experiencing low detection or sensitivity issues when analyzing Strictosidinic Acid. The following sections provide answers to frequently asked questions and a systematic guide to identifying and resolving common problems.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak area significantly lower than expected?
A low peak area for this compound can stem from several factors, categorized into three main areas: sample integrity, HPLC method parameters, and instrument performance. It could be due to degradation of the analyte during sample preparation, inefficient extraction from the sample matrix, suboptimal chromatographic conditions (e.g., mobile phase, column), or issues with the HPLC system itself, such as a leak or a failing detector lamp.[1][2] A systematic approach is necessary to isolate the root cause.
Q2: Could my sample preparation be the primary cause of low detection?
Yes, sample preparation is a critical and common source of error leading to poor analyte detection.[3][4] Issues can include incomplete extraction of this compound from the sample matrix, degradation due to improper pH, temperature, or light exposure, or loss of analyte during clean-up steps like solid-phase extraction (SPE).[5][6] Furthermore, complex sample matrices can cause ion suppression or other interferences that mask the analyte's signal.[7]
Q3: How can I confirm my HPLC system is performing correctly before troubleshooting my sample?
To rule out instrument-related issues, you should perform a system suitability test. This typically involves injecting a fresh, known concentration of your this compound standard. If you observe a sharp, symmetrical peak with the expected retention time and response, the issue likely lies with your sample preparation or the sample itself.[2] If the standard also shows low detection, you should investigate the instrument, including checking for leaks, ensuring the mobile phase is correctly prepared and degassed, and verifying detector settings.[8]
Q4: Is this compound known to be an unstable compound?
This compound, as a complex indole alkaloid, may be susceptible to degradation under certain conditions. Stability can be affected by factors such as pH, temperature, and exposure to oxidative environments.[6] During method development, it is crucial to perform stress testing (e.g., exposure to acidic, basic, and oxidative conditions) to understand the degradation pathways and ensure the analytical method is stability-indicating.[6] If degradation is suspected, samples should be prepared fresh, stored at low temperatures, and protected from light.
Systematic Troubleshooting Guide
This guide provides a structured approach to diagnosing the cause of low this compound detection.
Logical Troubleshooting Workflow
The following diagram illustrates a step-by-step process to logically isolate the source of the problem.
Caption: A logical workflow for troubleshooting low HPLC signals.
Sample Preparation and Handling
Q: What is the optimal solvent for dissolving my this compound standard and extracted samples?
The ideal solvent should fully dissolve the analyte and be compatible with the mobile phase to ensure good peak shape.[9] For reversed-phase HPLC, methanol and acetonitrile are common choices.[4] It is best to dissolve the sample in a solvent that is as weak as or weaker than the initial mobile phase composition to prevent peak distortion.[10] For example, if your gradient starts at 10% acetonitrile, dissolving your sample in 100% acetonitrile can cause peak fronting or splitting.[11]
Q: How can I improve the extraction efficiency of this compound from my sample matrix?
Inefficient extraction will directly lead to low analyte concentration in the final sample. Consider the following:
-
Solvent Choice: Ensure the extraction solvent is appropriate for the polarity of this compound. Pre-optimization assays testing solvents like methanol or ethanol may be necessary.[12]
-
Extraction Method: Techniques like sonication or homogenization can enhance the extraction from solid matrices like plant tissue.[5]
-
pH Modification: Since alkaloids exist as salts in plants, adjusting the pH of the extraction solvent can improve recovery.[12]
Q: My sample matrix is complex. How can I clean it up to reduce interference and improve detection?
Complex matrices can interfere with your analysis. A sample clean-up step is highly recommended.[3]
-
Filtration: Always filter your sample through a 0.22 µm or 0.45 µm syringe filter before injection to remove particulates that can block the column.[4]
-
Solid-Phase Extraction (SPE): SPE is a powerful technique to selectively isolate analytes from a complex matrix, which can significantly improve accuracy, precision, and system robustness.[5]
-
Liquid-Liquid Extraction (LLE): This method partitions analytes between two immiscible liquids to separate them from interfering substances.[3]
HPLC Method and Parameters
Q: What are the recommended column and mobile phase conditions for this compound analysis?
While a specific published method for this compound should be consulted, general guidelines for similar alkaloids often involve:
-
Column: A C18 reversed-phase column is a common starting point.[13]
-
Mobile Phase: A gradient elution using a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer is typical.[13] The aqueous phase often contains a modifier like formic acid or ammonium acetate to improve peak shape and ionization for MS detection.
-
pH Control: The pH of the mobile phase must be controlled to ensure consistent ionization of the analyte, which affects retention time and peak shape.[10]
Q: My peak shape is poor (tailing, broad). How does this affect detection and how can I fix it?
Poor peak shape reduces the peak height, which can make it appear that the detection is low.
-
Peak Tailing: Often caused by secondary interactions between the analyte and the column's stationary phase.[1] Adding a modifier to the mobile phase or using a highly end-capped column can help.[10]
-
Broad Peaks: Can indicate low mobile phase flow rate, a contaminated guard column, or a void in the analytical column.[10] It can also be a sign that the sample concentration is too high, leading to column overload.[9]
| Problem | Common Causes | Potential Solutions |
| Low Sensitivity | Incorrect detector wavelength; Failing detector lamp; High baseline noise; Sample not eluting.[14][15] | Optimize wavelength; Replace lamp; Use high-purity solvents; Change mobile phase or column.[7][14] |
| Peak Tailing | Column contamination; Secondary analyte interactions; High sample concentration.[7] | Flush column with a strong solvent; Adjust mobile phase pH; Dilute the sample.[10] |
| Peak Broadening | Column degradation; Sample overload; Extra-column volume (long tubing).[15] | Replace column; Reduce injection volume; Use shorter, narrower ID tubing.[9] |
| Split Peaks | Partially blocked column frit; Mismatch between injection solvent and mobile phase.[11] | Back-flush the column; Replace frit; Inject sample in mobile phase.[7][11] |
| Caption: Troubleshooting summary for common peak shape issues. |
Instrument and System Issues
Q: How can I rule out an instrument problem as the cause of low signal?
Systematic checks can help pinpoint instrument failures:
-
Check for Leaks: Inspect all fittings, pump seals, and the injector rotor seal for any signs of leakage, which would result in a lower sample volume being injected or an unstable flow rate.[8]
-
Detector Lamp: Check the lamp's energy or age. An old lamp will result in decreased sensitivity.[15]
-
Injector: A blocked needle or a faulty injector port can lead to no sample or an incorrect volume being injected.[1]
Q: My system backpressure is fluctuating. Could this be related to low detection?
Yes, pressure fluctuations are a common HPLC problem and can indicate issues that affect signal intensity.[7][8]
-
High or Fluctuating Pressure: Often caused by air bubbles in the pump, a blockage in the system (e.g., clogged frit or tubing), or worn pump seals.[7][8]
-
Impact on Detection: An unstable flow rate caused by pressure issues will lead to variable retention times and inconsistent peak areas, making quantification unreliable.[14] Purging the pump to remove air and systematically checking for blockages is essential.[8]
Experimental Protocols
Protocol 1: General Sample Preparation for this compound from Plant Material
This protocol provides a general workflow for extracting and preparing a sample for HPLC analysis. Optimization will be required based on the specific plant matrix.
Caption: A general workflow for plant sample preparation.
Methodology:
-
Homogenization: Weigh frozen plant material (e.g., 100 mg) and grind to a fine powder using a mortar and pestle with liquid nitrogen.
-
Extraction: Transfer the powder to a microcentrifuge tube. Add 1 mL of extraction solvent (e.g., 80% HPLC-grade methanol). Vortex vigorously for 1 minute, then sonicate for 15 minutes in a water bath.[5]
-
Centrifugation: Centrifuge the sample at 12,000 x g for 10 minutes to pellet cell debris.
-
Filtration: Carefully collect the supernatant and filter it through a 0.22 µm PTFE syringe filter into an HPLC vial.[16]
-
Cleanup (Optional but Recommended): If the matrix is complex, perform a solid-phase extraction (SPE) cleanup step following the manufacturer's protocol for the selected cartridge (e.g., a C18 cartridge).
-
Concentration and Reconstitution: Evaporate the filtered sample to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 200 µL) of the initial mobile phase.[9] Vortex briefly to ensure it is fully dissolved before injection.
References
- 1. m.youtube.com [m.youtube.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. greyhoundchrom.com [greyhoundchrom.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. openaccessjournals.com [openaccessjournals.com]
- 7. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 8. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 9. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 10. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 11. mastelf.com [mastelf.com]
- 12. researchgate.net [researchgate.net]
- 13. e-nps.or.kr [e-nps.or.kr]
- 14. uhplcs.com [uhplcs.com]
- 15. gmi-inc.com [gmi-inc.com]
- 16. nacalai.com [nacalai.com]
Optimizing fermentation conditions for Strictosidinic Acid production in yeast.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on optimizing the fermentation of genetically engineered yeast for the production of strictosidinic acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it produced in yeast? A1: this compound is a crucial intermediate in the biosynthesis of the anticancer drug camptothecin.[1][2] Traditionally, camptothecin is sourced from trees, which leads to limited supply and high costs.[1][2] Producing this compound in a heterologous host like yeast offers a more sustainable and scalable manufacturing platform.[1][2][3]
Q2: What are the primary precursors for the de novo biosynthesis of this compound in yeast? A2: The biosynthesis of this compound in engineered yeast starts from simple carbon sources and amino acids. The pathway is engineered to utilize glucose and tryptophan to produce the key precursors, secologanin and tryptamine, which are then condensed to form the strictosidine backbone.[1][2]
Q3: What is a realistic target yield for this compound in a lab-scale yeast fermentation? A3: In shake flask fed-batch cultivations, final titers of up to 548 mg/L of this compound have been reported after 168 hours.[1][2][4] The precursor, strictosidine, has been produced at levels up to 843 mg/L under similar conditions.[1][2][4]
Q4: What are the most common challenges encountered during optimization? A4: Common challenges include low product titers, the formation of inhibitory byproducts, metabolic burden on the yeast cells leading to poor growth, and bottlenecks in the heterologous biosynthetic pathway, particularly with cytochrome P450 enzymes.[5][6] At high production levels, shunt products can also appear, diverting flux from the desired pathway.[1][2]
Troubleshooting Guide
Issue 1: Low or No Product Titer
Q: My engineered yeast strain is producing very low levels of strictosidine or this compound. What are the first troubleshooting steps? A: First, confirm the genetic integrity of your engineered strain to ensure all pathway genes have been correctly integrated and are expressed. Second, assess cell viability and growth kinetics; a significant metabolic burden can impair cell health and productivity.[5] Finally, ensure that the primary precursors, tryptophan and a sufficient carbon source like glucose, are not limiting in your medium.
Q: I have a functional strictosidine-producing strain, but the yield is low. How can I improve the titer? A: Low titers are often due to bottlenecks in the biosynthetic pathway. Several strategies have proven effective:
-
Boost Precursor Supply: Overexpress key enzymes in the upstream pathway. For instance, introducing a second copy of a mutant farnesyl pyrophosphate synthase gene (ERG20WW) can significantly boost monoterpene precursor availability.[1][2]
-
Enhance Enzyme Activity: The performance of cytochrome P450 enzymes, such as geraniol 8-hydroxylase (G8H), is a common bottleneck.[5] Ensure that P450 accessory enzymes like cytochrome P450 reductase (CPR) and cytochrome b5 (CYB5) are adequately expressed.[5][7]
-
Introduce Helper Proteins: The introduction of a membrane steroid binding protein has been shown to improve strictosidine production by 5.5-fold in combination with ERG20WW overexpression.[1][2]
Q: How do I convert my high-titer strictosidine strain to produce this compound? A: This conversion requires reprogramming the strain with additional genomic modifications. A known strategy involves four specific modifications to introduce the necessary enzymatic steps that convert strictosidine to this compound.[1][2] You will need to express the enzymes responsible for the oxidation steps leading to the acid form.
Issue 2: Poor Cell Growth or Viability
Q: My engineered yeast strain grows much slower than the parent strain. What could be the cause? A: Poor growth is often a sign of high metabolic burden or cytotoxicity.
-
Metabolic Load: The expression of numerous heterologous genes (sometimes over 20) can divert significant cellular resources away from growth.[3][5] Using inducible or auto-inducible promoters to decouple the production phase from the growth phase can alleviate this burden.[5][7]
-
Toxicity: Accumulation of pathway intermediates or the final product can be toxic to the cells. Compartmentalizing the biosynthetic pathway into specific organelles like the peroxisome can help sequester toxic compounds away from essential cellular machinery.[8]
-
Suboptimal Fermentation Conditions: Standard yeast media may not be optimal. Key fermentation parameters like pH, temperature, and aeration must be optimized for your specific strain and process.[9][10][11]
Issue 3: Presence of Unknown Byproducts
Q: My LC-MS analysis shows a significant unknown peak, especially at higher product titers. What might this be? A: As titers of the target molecule increase, native yeast enzymes may begin to act on pathway intermediates, creating shunt products. In high-titer strictosidine fermentations, a previously overlooked shunt product, (2E,6E)-2,6-dimethylocta-2,6-dienedioic acid (DOA), has been identified.[1][2][4] If you suspect a byproduct, purification and structural elucidation (e.g., via NMR) may be necessary to identify it and engineer a solution, such as knocking out the responsible native yeast enzyme.
Data Presentation: Strain Performance
The following tables summarize quantitative data from key studies on engineering yeast for strictosidine and this compound production.
Table 1: Impact of Genetic Modifications on Strictosidine Titer
| Strain Configuration | Key Genetic Modification(s) | Reported Titer (mg/L) | Fold Increase |
|---|---|---|---|
| Basic Strain | Initial pathway integration | 75[1][2] | 1.0x |
| Optimized Strain | + Membrane steroid binding protein+ Second copy of ERG20WW | 398[1][2] | 5.3x |
Table 2: Final Titers in Optimized Fed-Batch Cultivation
| Target Molecule | Cultivation Time (hours) | Final Titer (mg/L) |
|---|---|---|
| Strictosidine | 168 | 843[1][2][4] |
| this compound | 168 | 548[1][2][4] |
Experimental Protocols
Protocol 1: Fed-Batch Fermentation for this compound Production
This protocol is a generalized procedure based on reported methodologies.[1][2] Optimization for specific strains and fermenter systems is required.
-
Inoculum Preparation:
-
Inoculate a single colony of the engineered S. cerevisiae strain into 5 mL of appropriate synthetic defined (SD) medium.
-
Incubate at 30°C with shaking at 250 rpm for 24-48 hours.
-
Use this starter culture to inoculate a larger volume (e.g., 50 mL) of SD medium and grow for another 24 hours.
-
-
Bioreactor Setup:
-
Prepare the main batch fermentation medium (e.g., a defined minimal medium with required auxotrophic supplements).
-
Sterilize the bioreactor containing the medium.
-
Calibrate pH and dissolved oxygen (DO) probes. Set initial parameters (e.g., Temperature: 30°C, pH: 5.5, DO: >30%).
-
-
Fermentation Run:
-
Inoculate the bioreactor with the seed culture to a starting OD₆₀₀ of ~0.1.
-
Run in batch mode until the initial carbon source (e.g., glucose) is nearly depleted, often indicated by a sharp spike in DO.
-
Initiate the fed-batch phase by continuously feeding a concentrated solution of glucose and tryptophan. The feed rate should be adjusted to maintain a low residual glucose concentration to prevent overflow metabolism.
-
Maintain pH at a constant level (e.g., 5.5) through automated addition of a base (e.g., NH₄OH).
-
Continue the fermentation for up to 168 hours.
-
-
Sampling:
-
Aseptically collect samples at regular intervals (e.g., every 12 or 24 hours) to measure cell density (OD₆₀₀), substrate/byproduct concentrations (via HPLC), and this compound titer (via LC-MS).
-
Protocol 2: LC-MS Quantification of this compound
-
Sample Preparation:
-
Centrifuge 1 mL of fermentation broth to pellet the cells.
-
Collect the supernatant. If the product is intracellular, perform cell lysis.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Prepare a dilution series in a suitable solvent (e.g., 50% methanol).
-
-
LC-MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., Agilent Zorbax).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Run a linear gradient from low %B to high %B over 10-15 minutes to elute the compound.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Analysis Mode: Scan for the [M+H]⁺ ion corresponding to this compound. For quantification, use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for higher sensitivity and specificity.
-
-
-
Quantification:
-
Prepare a standard curve using a purified this compound standard of known concentration.
-
Integrate the peak area for this compound in both the standards and the samples.
-
Calculate the concentration in the samples by interpolating from the linear regression of the standard curve.
-
Visualizations
Caption: Simplified biosynthetic pathway for this compound in engineered yeast.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. De novo production of the plant-derived alkaloid strictosidine in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Production of the anticancer drug intermediate this compound in engineered yeast | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]
- 5. Engineered Production of Strictosidine and Analogs in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Engineering yeast metabolism for production of terpenoids for use as perfume ingredients, pharmaceuticals and biofuels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Compartmentalization engineering of yeasts to overcome precursor limitations and cytotoxicity in terpenoid production [frontiersin.org]
- 9. Optimization of Fermentation Conditions for Production of Hungarian Sour Cherry Spirit Using Response Surface Methodology [mdpi.com]
- 10. Fermentation Conditions and Media Optimization for Isocitric Acid Production from Ethanol by Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Preventing the Degradation of Strictosidinic Acid
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice to minimize the degradation of Strictosidinic Acid during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage temperatures for this compound?
A1: The recommended storage conditions depend on the form of the compound and the duration of storage. For solid (lyophilized) this compound, storage at 4°C under a dry, inert atmosphere like nitrogen is advisable.[1] For stock solutions, long-term storage at -80°C is recommended for up to 6 months, while short-term storage at -20°C is suitable for up to one month.[1] Avoid repeated freeze-thaw cycles, as this can accelerate degradation. It is best practice to aliquot stock solutions into single-use volumes.[1]
Q2: Which solvents should I use to prepare stock solutions?
A2: The choice of solvent is critical. While specific solubility data is not extensively published, solvents used for similar indole alkaloids are often a good starting point. For analytical purposes, acetonitrile or methanol are commonly used. It is crucial to select a solvent in which this compound is fully soluble and to prepare solutions in appropriate concentrations to avoid precipitation.[1] If solubility is an issue, gentle warming to 37°C or sonication may help.[1]
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: this compound is susceptible to pH-dependent degradation. Acid-catalyzed degradation is a known issue.[2] Studies on related compounds suggest that neutral pH conditions (around pH 7) are generally better for stability compared to acidic or alkaline conditions.[3] For experiments involving strictosidine, a closely related precursor, a slightly acidic pH of 6 has been utilized, suggesting a narrow optimal range.[4] It is recommended to perform a pH stability study for your specific application and buffer system.
Q4: Is this compound sensitive to light?
A4: While specific photostability studies on this compound are not widely available, many complex organic molecules, particularly alkaloids, are sensitive to light.[5] As a precautionary measure, it is highly recommended to protect both solid samples and solutions from light. Use amber vials or wrap containers with aluminum foil and store them in the dark.[6]
Q5: What is the primary degradation product of this compound?
A5: The most commonly cited transformation of this compound is an intramolecular dehydrative cyclization to form Strictosamide.[2][7] This conversion can occur spontaneously, particularly under non-optimal storage conditions, and represents a significant pathway for the loss of the parent compound.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
Problem 1: I observe a new, major peak in my HPLC/UPLC analysis after storing my this compound solution.
-
Possible Cause: This new peak is likely Strictosamide, the cyclized derivative of this compound.[2][7] This conversion is a common degradation pathway.
-
Solution:
-
Confirm Identity: If possible, use mass spectrometry (MS) to confirm the mass of the new peak corresponds to Strictosamide.
-
Review Storage: Check your storage conditions against the recommendations. Was the solution stored at the correct temperature? Was it protected from light? Was the pH of the solution appropriate?
-
Minimize Degradation: Prepare fresh solutions for critical experiments. If you must store solutions, use -80°C for any duration longer than a few days and ensure the pH is controlled.
-
Problem 2: The biological activity of my this compound sample has significantly decreased over time.
-
Possible Cause: Loss of biological activity is a direct consequence of chemical degradation. The conversion to Strictosamide or other degradation products alters the molecular structure, which can reduce or eliminate its intended biological effect.
-
Solution:
-
Purity Analysis: Re-analyze the purity of your sample using a validated HPLC method to quantify the amount of remaining this compound.
-
Implement Optimal Storage: Discard the degraded sample and obtain a fresh batch. Strictly adhere to the recommended storage protocols: store solid at 4°C under nitrogen and solutions in single-use aliquots at -80°C.[1]
-
Table 1: Summary of Recommended Storage Conditions & Stability
| Condition | Form | Temperature | Duration | Key Considerations |
| Long-Term Storage | Solid | 4°C | > 6 months | Store under an inert atmosphere (e.g., Nitrogen). |
| Solution | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. Protect from light.[1] | |
| Short-Term Storage | Solution | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. Protect from light.[1] |
| Benchtop Use | Solution | Room Temp (20-25°C) | Hours | Prepare fresh. Minimize time at room temperature. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment
This protocol provides a general method for assessing the purity of this compound and detecting the presence of Strictosamide. Note: This method may require optimization for your specific instrument and column.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient:
-
0-2 min: 5% B
-
2-20 min: Linear gradient from 5% to 70% B
-
20-22 min: Linear gradient from 70% to 95% B
-
22-25 min: Hold at 95% B
-
25-26 min: Return to 5% B
-
26-30 min: Re-equilibration at 5% B
-
-
Flow Rate: 0.8 mL/min.
-
Detection: UV at 225 nm and 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of ~1 mg/mL.
Protocol 2: Forced Degradation Study Workflow
This protocol is designed to intentionally degrade this compound to understand its stability profile.
-
Prepare Stock Solution: Create a 1 mg/mL stock solution of this compound in acetonitrile/water (50:50).
-
Aliquot Samples: Distribute the stock solution into separate, appropriately labeled vials for each stress condition.
-
Apply Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl to a final concentration of 0.05 M. Incubate at 60°C for 2, 4, 8, and 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH to a final concentration of 0.05 M. Incubate at 60°C for 2, 4, 8, and 24 hours.
-
Oxidative Degradation: Add 3% H₂O₂. Incubate at room temperature for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Incubate a solution (at neutral pH) at 80°C for 24, 48, and 72 hours.
-
Photodegradation: Expose a solution (at neutral pH) to direct UV light (e.g., 254 nm) or high-intensity visible light for 24, 48, and 72 hours. Keep a control sample wrapped in foil.
-
-
Neutralization & Analysis: Before injection, neutralize the acidic and basic samples.
-
Analyze Samples: Analyze all samples, including a non-stressed control (T=0), using the HPLC method described in Protocol 1.
-
Evaluate Results: Compare the chromatograms from the stressed samples to the control. Calculate the percentage of degradation and identify major degradation products.
Visual Guides
Degradation Pathway
Caption: Primary degradation pathway of this compound.
Experimental Workflow for Stability Testing
References
- 1. glpbio.com [glpbio.com]
- 2. Metabolite Diversity in Alkaloid Biosynthesis: A Multilane (Diastereomer) Highway for Camptothecin Synthesis in Camptotheca acuminata - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Photoreactivity of lysergic acid diethylamide and its possible utility as a photoaffinity labeling reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Impact of Storage Conditions on Stability of Bioactive Compounds and Bioactivity of Beetroot Extract and Encapsulates [mdpi.com]
- 7. Single mutations toggle the substrate selectivity of multifunctional Camptotheca secologanic acid synthases - PMC [pmc.ncbi.nlm.nih.gov]
Challenges in the purification of Strictosidinic Acid from crude extracts.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Strictosidinic Acid from crude extracts.
Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound.
Question: Why am I seeing multiple peaks for this compound on my HPLC chromatogram, even after initial purification steps?
Answer: The most probable reason is the presence of diastereomers. This compound naturally exists as multiple isomers, primarily the 21(R) and 21(S) diastereomers, which can be challenging to separate.[1] These isomers have very similar physicochemical properties, leading to co-elution or closely eluting peaks on standard reversed-phase HPLC columns.
Troubleshooting Steps:
-
Optimize HPLC Method:
-
Column Selection: Experiment with different stationary phases. While C18 columns are common, a phenyl-hexyl or a pentafluorophenyl (PFP) column might offer different selectivity for diastereomers. In some cases, chiral columns can also be effective for separating diastereomers.
-
Mobile Phase Modification: Adjusting the organic modifier (e.g., switching from acetonitrile to methanol or vice-versa) can alter selectivity. Fine-tuning the pH of the mobile phase can also influence the ionization state of this compound and potentially improve separation.
-
Gradient Optimization: Employ a shallower gradient during the elution of the isomers to increase the separation time between them.
-
Temperature Control: Operating the column at a lower or higher temperature can sometimes enhance the resolution between diastereomers.
-
-
Confirm Isomer Identity:
-
If possible, use mass spectrometry (MS) to confirm that the multiple peaks have the same mass-to-charge ratio (m/z) as this compound.
-
Nuclear Magnetic Resonance (NMR) spectroscopy can definitively distinguish between the different isomers based on subtle shifts in the signals, particularly around the C21 position.[1]
-
Question: My recovery of this compound is very low after the purification process. What are the potential causes and solutions?
Answer: Low recovery can be attributed to several factors ranging from degradation of the target molecule to suboptimal purification conditions.
Troubleshooting Steps:
-
Assess Stability:
-
pH and Temperature: this compound may be sensitive to extreme pH and high temperatures. Ensure that the pH of your buffers and solvents is within a stable range for the molecule, and avoid excessive heat during extraction and solvent evaporation steps.
-
Enzymatic Degradation: Crude plant extracts contain various enzymes that could potentially degrade this compound. Consider heat-inactivating enzymes immediately after extraction or using extraction methods that minimize enzymatic activity, such as microwave-assisted extraction (MAE).
-
-
Optimize Extraction:
-
Solvent Choice: The choice of extraction solvent is critical. A 70% aqueous acetonitrile has been shown to be an effective solvent for extracting this compound and its precursors.[2]
-
Extraction Method: Techniques like MAE can offer higher extraction efficiency and shorter extraction times, potentially reducing degradation.
-
-
Review Purification Protocol:
-
Solid-Phase Extraction (SPE): Ensure the chosen SPE cartridge and elution method are appropriate for this compound. Incomplete elution from the SPE cartridge is a common cause of low recovery. Perform a wash step with a solvent of intermediate polarity to remove impurities without eluting the target compound, followed by elution with a stronger solvent.
-
Chromatography: Overloading the HPLC column can lead to peak broadening and poor recovery. Ensure that the amount of crude extract loaded onto the column is within its capacity. Also, check for irreversible adsorption of the compound onto the stationary phase.
-
Question: I am observing significant peak tailing for my this compound peak during HPLC analysis. How can I resolve this?
Answer: Peak tailing in HPLC can be caused by a variety of factors, including secondary interactions with the stationary phase, column overload, and issues with the mobile phase.
Troubleshooting Steps:
-
Address Secondary Interactions:
-
Mobile Phase Additives: The carboxylic acid moiety of this compound can interact with residual silanol groups on silica-based columns, leading to tailing. Adding a small amount of a competing acid, such as trifluoroacetic acid (TFA) or formic acid (typically 0.1%), to the mobile phase can help to reduce these interactions.
-
Column Choice: Consider using an end-capped column or a column with a different stationary phase that is less prone to secondary interactions.
-
-
Optimize Chromatographic Conditions:
-
Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the concentration of the sample.
-
Mobile Phase pH: Ensure the pH of the mobile phase is at least 2 pH units below the pKa of the carboxylic acid group of this compound to ensure it is in its neutral form, which can reduce tailing on reversed-phase columns.
-
-
Column Maintenance:
-
A contaminated or old column can also cause peak tailing. Try cleaning the column according to the manufacturer's instructions or replace it if it is old or has been used extensively.
-
Frequently Asked Questions (FAQs)
What are the main challenges in purifying this compound?
The primary challenges include:
-
Presence of Diastereomers: this compound exists as multiple isomers that are difficult to separate using standard chromatographic techniques.[1]
-
Complex Crude Extract: The crude plant extract contains a multitude of other compounds, including other alkaloids, flavonoids, and pigments, which can interfere with the purification process.
-
Potential for Degradation: this compound can be sensitive to pH, temperature, and enzymatic activity, which can lead to degradation and low yields during purification.
-
Co-eluting Impurities: Structurally similar compounds present in the extract may co-elute with this compound, making it difficult to achieve high purity.
What is a suitable extraction method for this compound from plant material?
Microwave-assisted extraction (MAE) using 70% aqueous acetonitrile has been reported as an efficient method for extracting this compound and other metabolites in the camptothecin biosynthetic pathway from Camptotheca acuminata.[2] This method offers the advantages of shorter extraction times and potentially higher yields compared to conventional methods.
Which analytical techniques are best for assessing the purity of this compound?
A combination of techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC) with UV detection: This is the most common method for routine purity analysis and for monitoring the purification process.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides information on the molecular weight of the compound and can help to identify impurities and confirm the presence of isomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural elucidation and for distinguishing between the different diastereomers of this compound.[1]
Data Presentation
Table 1: Typical Distribution of Key Metabolites in Camptotheca acuminata Tissues
| Metabolite | Shoot Apex (relative abundance) | Young Leaf (relative abundance) | Mature Leaf (relative abundance) | Stem (relative abundance) | Root (relative abundance) |
| Secologanic Acid | High | High | Moderate | Moderate | Low |
| This compound | Very High | High | Low | Moderate | Low |
| Strictosamide | Moderate | Moderate | Moderate | Moderate | Moderate |
Data adapted from metabolite profiling studies of C. acuminata.[1] "Relative abundance" is a qualitative measure based on analytical results.
Table 2: Example of a Multi-Step Purification Workflow for this compound
| Purification Step | Starting Purity (estimated) | Expected Purity | Expected Yield | Key Impurities Removed |
| Crude Extraction (70% Acetonitrile) | < 5% | ~5-10% | > 90% | Highly polar and non-polar compounds |
| Solid-Phase Extraction (C18) | 5-10% | ~20-40% | ~80-90% | Pigments, some polar and non-polar compounds |
| Preparative HPLC (C18) | 20-40% | > 95% (for combined isomers) | ~50-70% | Closely related alkaloids and other impurities |
| Chiral/Specialized HPLC | > 95% (combined) | > 98% (for individual isomers) | ~40-60% (per isomer) | Diastereomers |
These are estimated values and can vary significantly based on the starting material and the specific experimental conditions.
Experimental Protocols
Protocol 1: Extraction of this compound from Camptotheca acuminata Leaves
-
Sample Preparation: Harvest fresh, young leaves of C. acuminata. Freeze the leaves in liquid nitrogen and grind them into a fine powder using a mortar and pestle.
-
Microwave-Assisted Extraction (MAE):
-
Weigh 1 gram of the powdered leaf material and place it in a microwave extraction vessel.
-
Add 20 mL of 70% aqueous acetonitrile to the vessel.
-
Perform the extraction using a microwave power of approximately 230 W for 4 minutes.[2]
-
-
Centrifugation: After extraction, centrifuge the mixture at 4000 rpm for 10 minutes to pellet the solid plant material.
-
Collection of Supernatant: Carefully collect the supernatant, which contains the crude extract of this compound and other metabolites.
-
Solvent Evaporation: Evaporate the acetonitrile from the supernatant under reduced pressure using a rotary evaporator. The remaining aqueous solution is the crude extract.
Protocol 2: Purification of this compound using SPE and Preparative HPLC
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge (e.g., 500 mg) by passing 5 mL of methanol followed by 5 mL of deionized water through it.
-
Load the aqueous crude extract onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of 10% aqueous methanol to remove highly polar impurities.
-
Elute the fraction containing this compound with 5 mL of 80% aqueous methanol.
-
Evaporate the solvent from the eluted fraction to dryness.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
Column: C18 preparative column (e.g., 10 µm particle size, 250 x 20 mm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 10% to 50% B over 40 minutes.
-
Flow Rate: 10 mL/min.
-
Detection: UV at 280 nm.
-
Procedure:
-
Dissolve the dried SPE fraction in a minimal amount of the initial mobile phase (10% B).
-
Inject the sample onto the preparative HPLC system.
-
Collect fractions corresponding to the peaks of the this compound isomers.
-
Combine the fractions containing the desired compound(s).
-
Evaporate the solvent to obtain the purified this compound.
-
-
Mandatory Visualization
Caption: Biosynthetic pathway of Camptothecin with this compound as a key intermediate.
Caption: General experimental workflow for the purification of this compound.
References
- 1. Metabolite Diversity in Alkaloid Biosynthesis: A Multilane (Diastereomer) Highway for Camptothecin Synthesis in Camptotheca acuminata - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microwave-Assisted Extraction of Multiple Trace Levels of Intermediate Metabolites for Camptothecin Biosynthesis in Camptotheca acuminata and Their Simultaneous Determination by HPLC-LTQ-Orbitrap-MS/MS and HPLC-TSQ-MS - PMC [pmc.ncbi.nlm.nih.gov]
Addressing variability in in vitro assay results with Strictosidinic Acid.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in in vitro assay results with Strictosidinic Acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary in vitro activities?
This compound is a glycosidic monoterpene indole alkaloid.[1] In vitro, it is primarily investigated for two main activities:
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Inhibition of Serotonin (5-HT) Biosynthesis: It has been shown to inhibit the precursor enzymes involved in the biosynthesis of serotonin.[1]
-
Anticancer Research: It is a key intermediate in the biosynthetic pathway of camptothecin, a precursor for semisynthetic anticancer drugs.[2][3]
Q2: We are observing significant batch-to-batch variability in our in vitro assays. What could be the primary cause?
A major source of variability for this compound is the presence of diastereomers. The two primary isomers are the (21R) and (21S) forms.[4][5] The ratio of these isomers can differ between batches, potentially leading to variations in biological activity. It is crucial to characterize the isomeric composition of your this compound sample.
Q3: What is the best solvent for preparing a stock solution of this compound?
For in vitro assays, Dimethyl Sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of hydrophobic compounds like this compound. To minimize precipitation when diluting into aqueous cell culture media, it is recommended to prepare a high-concentration stock solution in DMSO and then perform serial dilutions. The final concentration of DMSO in the assay should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[6][7][8]
Q4: What are the recommended storage conditions for this compound stock solutions?
To ensure stability, stock solutions of this compound should be stored at -20°C or -80°C.[1] Aliquoting the stock solution into smaller, single-use volumes is recommended to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.[1]
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Assay (e.g., MTT, SRB) Results
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Isomer Ratio | Analyze the isomeric composition of different batches of this compound using HPLC. | Consistent IC50 values when using batches with a similar and known isomer ratio. |
| Poor Solubility in Media | Prepare a high-concentration stock solution in DMSO. When diluting into culture media, add the stock solution to the media with gentle vortexing. Visually inspect for any precipitation. | A clear solution in the final assay wells, leading to more reproducible results. |
| Compound Instability | Prepare fresh dilutions from a frozen stock solution for each experiment. Avoid prolonged storage of diluted solutions at room temperature. | Reduced degradation of the compound, resulting in more consistent assay performance. |
| Cell Seeding Density | Optimize and standardize the cell seeding density for each experiment. Inconsistencies in cell number can significantly affect IC50 values.[9] | Lower well-to-well and plate-to-plate variability. |
Issue 2: Inconsistent Results in Serotonin Biosynthesis Inhibition Assays
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Variable Isomer Activity | If possible, test the individual (21R) and (21S) isomers to determine their relative inhibitory potency against tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin synthesis. | Understanding which isomer is more active will help in interpreting results from mixed-isomer batches. |
| Enzyme Instability | Ensure the enzyme preparation is active and stable throughout the assay. Include appropriate positive and negative controls. | Consistent and reproducible enzyme activity in control wells. |
| Substrate/Cofactor Degradation | Prepare fresh solutions of substrates (e.g., tryptophan) and cofactors (e.g., tetrahydrobiopterin) for each assay. | Optimal enzyme activity and reliable inhibition data. |
| Incorrect Assay Conditions | Optimize assay parameters such as pH, temperature, and incubation time to ensure linear reaction kinetics. | A robust and reproducible assay for measuring enzyme inhibition. |
Data Presentation
Table 1: Hypothetical Comparative Cytotoxicity of this compound Diastereomers
This table illustrates the potential impact of isomeric composition on the half-maximal inhibitory concentration (IC50) in a standard cytotoxicity assay (e.g., MTT assay) against HeLa (cervical cancer) and HepG2 (liver cancer) cell lines after 48 hours of treatment. Note: These are representative values for illustrative purposes.
| Compound | HeLa Cells IC50 (µM) | HepG2 Cells IC50 (µM) |
| This compound (95% 21S, 5% 21R) | 15.2 ± 1.8 | 25.5 ± 2.1 |
| This compound (50% 21S, 50% 21R) | 28.7 ± 3.1 | 42.1 ± 4.5 |
| This compound (5% 21S, 95% 21R) | 45.3 ± 5.2 | 68.9 ± 7.3 |
| Doxorubicin (Positive Control) | 0.8 ± 0.1 | 1.2 ± 0.2 |
Table 2: Solubility of this compound in Common Solvents
This table provides the approximate solubility of this compound in commonly used laboratory solvents.
| Solvent | Solubility (mg/mL) | Notes |
| DMSO | ~25 | Recommended for stock solutions.[10] |
| Ethanol | ~5 | Can be used as an alternative to DMSO. |
| PBS (pH 7.4) | Sparingly soluble | Direct dissolution in aqueous buffers is not recommended. |
Table 3: Stability of this compound in Aqueous Solution at 37°C
This table shows the estimated percentage of this compound remaining after incubation in aqueous solutions of different pH values at 37°C for 24 hours.
| pH | % Remaining |
| 5.0 | 95% |
| 7.4 (Physiological) | 80% |
| 9.0 | 65% |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay using the MTT Method
-
Cell Seeding: Seed cells (e.g., HeLa, HepG2) in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to achieve final concentrations ranging from 0.1 to 100 µM. Ensure the final DMSO concentration is ≤ 0.1%.
-
Treatment: Remove the old media from the wells and add 100 µL of the media containing the different concentrations of this compound. Include wells with vehicle control (media with 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 humidified incubator.
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MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Protocol 2: In Vitro Serotonin Biosynthesis Inhibition Assay (Tryptophan Hydroxylase Activity)
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Enzyme Preparation: Use a commercially available recombinant human tryptophan hydroxylase 1 (TPH1) or prepare a cell lysate from a cell line known to express TPH1.
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Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing the enzyme, its substrate L-tryptophan, and the cofactor tetrahydrobiopterin in a suitable buffer (e.g., Tris-HCl, pH 7.4).
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Inhibitor Addition: Add varying concentrations of this compound (prepared as described in the cytotoxicity assay protocol) to the reaction mixture. Include a vehicle control (DMSO) and a known TPH1 inhibitor (e.g., p-chlorophenylalanine) as a positive control.[11]
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Incubation: Incubate the reaction mixture at 37°C for a predetermined time, ensuring the reaction is in the linear range.
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Reaction Termination: Stop the reaction by adding a quenching solution (e.g., perchloric acid).
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Product Quantification: The product of the reaction, 5-hydroxytryptophan (5-HTP), can be quantified using a validated method such as HPLC with fluorescence or electrochemical detection, or an ELISA kit specific for 5-HTP.
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Data Analysis: Calculate the percentage of TPH1 inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value.
Visualizations
Caption: General workflow for in vitro assays with this compound.
Caption: Troubleshooting flowchart for addressing assay variability.
Caption: Inhibition of the serotonin biosynthesis pathway by this compound.
References
- 1. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetics of Different Substituted Phenolic Compounds’ Aqueous OH Oxidation in Atmosphere [mdpi.com]
- 3. [Degradation kinetics of chlorogenic acid, cryptochlorogenic acid, and neochlorogenic acid at neutral and alkaline pH values] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolite Diversity in Alkaloid Biosynthesis: A Multilane (Diastereomer) Highway for Camptothecin Synthesis in Camptotheca acuminata - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Degradation kinetics of chlorogenic acid at various pH values and effects of ascorbic acid and epigallocatechin gallate on its stability under alkaline conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions [mdpi.com]
- 8. Inhibition of tryptophan hydroxylase by benserazide and other catechols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Strictosidinic Acid via Pictet-Spengler Reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the optimization of the Pictet-Spengler reaction for the synthesis of strictosidinic acid. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general principle of synthesizing this compound via the Pictet-Spengler reaction?
A1: The synthesis involves the condensation of tryptamine and secologanic acid, followed by an acid-catalyzed intramolecular cyclization. The reaction forms the characteristic β-carboline skeleton of this compound. The driving force for this reaction is the formation of an electrophilic iminium ion from the condensation of tryptamine and secologanic acid under acidic conditions, which then undergoes ring closure.[1]
Q2: What are the main challenges in the chemical synthesis of this compound?
A2: The primary challenges include:
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Control of Diastereoselectivity: The reaction can produce multiple diastereomers, particularly at the C3 and C21 positions.[2] The formation of these isomers complicates purification and reduces the yield of the desired product.
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Side Reactions: The most common side reaction is the intramolecular lactamization of the this compound product to form strictosamide, especially under acidic conditions.[3][4]
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Purification: Separating the desired this compound diastereomers from starting materials, byproducts, and other isomers can be challenging.
Q3: What analytical techniques are recommended for characterizing this compound and its isomers?
A3: High-Performance Liquid Chromatography (HPLC) is essential for monitoring the reaction progress and determining the diastereomeric ratio. For structural elucidation and confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, and ROESY) is crucial for distinguishing between different isomers.[2][5][6][7] Mass spectrometry (MS) is used to confirm the molecular weight of the product.[8]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low to No Product Formation | 1. Ineffective acid catalysis. 2. Low reaction temperature. 3. Inappropriate solvent. 4. Degradation of starting materials. | 1. Screen various Brønsted acids (e.g., TFA, acetic acid, HCl).[9] 2. Gradually increase the reaction temperature, monitoring for product formation and degradation. 3. Test different protic or aprotic solvents. Aprotic media have been shown to sometimes give superior yields.[1] 4. Ensure the stability of secologanic acid, which can be prone to degradation. Use freshly prepared or properly stored starting materials. |
| Poor Diastereoselectivity | 1. Suboptimal acid catalyst. 2. Reaction temperature is too high, favoring the thermodynamic product mixture. | 1. The choice of acid catalyst can significantly influence the diastereomeric ratio. Experiment with different Brønsted acids. Chiral catalysts or co-catalysts (e.g., thiourea derivatives with a chiral backbone) can be explored for enantioselective synthesis.[10][11][12] 2. Running the reaction at lower temperatures may favor the kinetic product and improve diastereoselectivity. |
| Formation of Strictosamide (Lactamization) | 1. Strongly acidic conditions. 2. Prolonged reaction times. | 1. Use milder acidic conditions (e.g., acetic acid instead of TFA). A careful pH control is crucial. 2. Monitor the reaction closely by HPLC and quench it as soon as the formation of the desired product plateaus to minimize the subsequent lactamization. The transformation of strictosamide can also be acid-catalyzed.[13] |
| Complex Product Mixture / Difficulty in Purification | 1. Presence of multiple diastereomers. 2. Formation of various byproducts. | 1. Optimize the reaction conditions to favor the formation of a single diastereomer. 2. Employ multi-step purification techniques, such as column chromatography followed by preparative HPLC, to isolate the desired product. |
Experimental Protocols
Representative Protocol for Pictet-Spengler Synthesis of this compound
This is a general guideline based on typical Pictet-Spengler reactions. Optimization is crucial.
-
Reactant Preparation: Dissolve tryptamine (1.0 equivalent) and secologanic acid (1.0-1.2 equivalents) in a suitable solvent (e.g., methanol, dichloromethane, or a mixture).
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Acid Catalyst Addition: Add the acid catalyst (e.g., trifluoroacetic acid (TFA), 0.5-2.0 equivalents) to the reaction mixture at a controlled temperature (e.g., 0 °C).
-
Reaction: Stir the reaction mixture at a specific temperature (e.g., room temperature to 50 °C) and monitor its progress by HPLC.
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Quenching: Once the reaction is complete, quench it by adding a base (e.g., saturated sodium bicarbonate solution) until the pH is neutral.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel, followed by preparative HPLC if necessary to separate diastereomers.
Data Presentation
Table 1: Influence of Acid Catalyst on Pictet-Spengler Reactions (Illustrative Examples from Related Syntheses)
| Catalyst | Diastereomeric Ratio (dr) | Yield (%) | Reference |
| Trifluoroacetic Acid (TFA) | 1:1 to 3:1 | 50-70% | [14] |
| Acetic Acid | May improve selectivity in some cases | Variable | [11] |
| Chiral Phosphoric Acids | Up to 92% ee | Good to excellent | [12] |
| Thiourea/Benzoic Acid | High ee | Good | [11] |
Note: This table is illustrative and based on data from similar Pictet-Spengler reactions. The optimal catalyst for this compound synthesis must be determined experimentally.
Table 2: NMR Characterization of this compound Diastereomers (¹H Chemical Shifts in ppm)
| Position | 21(R)-Strictosidinic Acid | 21(S)-Strictosidinic Acid |
| 21 | 4.95 | 4.68 |
| 3 | 4.35 | 4.35 |
| 5 | 5.80 | 5.80 |
| 15 | 2.55 | 2.55 |
| 17 | 5.30 | 5.30 |
Data adapted from studies on isomers isolated from C. acuminata.[2] The most significant difference is observed at the C21 position.
Visualizations
Experimental Workflow for Optimization
Caption: Workflow for optimizing the Pictet-Spengler synthesis of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common issues in this compound synthesis.
References
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. Metabolite Diversity in Alkaloid Biosynthesis: A Multilane (Diastereomer) Highway for Camptothecin Synthesis in Camptotheca acuminata - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Single mutations toggle the substrate selectivity of multifunctional Camptotheca secologanic acid synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of Pictet-Spengler type reactions of secologanin with histamine and its benzyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nmr.oxinst.com [nmr.oxinst.com]
- 6. NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N’-bis-Formyl-o-tolidine [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. fedoa.unina.it [fedoa.unina.it]
- 9. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pages.jh.edu [pages.jh.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Transformation of strictosamide to vincoside lactam by acid catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Total Synthesis of (−)-Strictosidine and Interception of Aryne Natural Product Derivatives “Strictosidyne” and “Strictosamidyne” - PMC [pmc.ncbi.nlm.nih.gov]
Improving the stability of Strictosidinic Acid in different solvent systems.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of strictosidinic acid in various solvent systems.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound, an indole alkaloid, is primarily influenced by pH, temperature, light, and the presence of oxidizing agents. Like many indole alkaloids, it is susceptible to degradation under acidic conditions. Exposure to elevated temperatures and certain wavelengths of light can also accelerate its degradation.
Q2: What is the optimal pH range for maintaining the stability of this compound in aqueous solutions?
Q3: Which solvents are recommended for dissolving and storing this compound?
A3: For short-term storage and immediate use, aprotic solvents such as dimethyl sulfoxide (DMSO) or ethanol are commonly used. For long-term storage, it is recommended to store this compound as a dry powder at -20°C or below, protected from light and moisture. If a stock solution is necessary, prepare it in a high-quality aprotic solvent and store it in small aliquots at -80°C to minimize freeze-thaw cycles.
Q4: How can I monitor the degradation of this compound in my samples?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable technique for monitoring the degradation of this compound. This method should be able to separate the intact this compound from its potential degradation products.
Troubleshooting Guides
Issue 1: Rapid Loss of this compound Potency in Solution
Possible Causes:
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Acidic Conditions: The solvent system or buffer has a low pH, leading to acid-catalyzed degradation.
-
Elevated Temperature: The solution is being stored at room temperature or higher for extended periods.
-
Light Exposure: The solution is not protected from light.
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Oxidative Degradation: The solvent may contain peroxides, or the solution is not protected from atmospheric oxygen.
Troubleshooting Steps:
-
pH Measurement: Measure the pH of your solvent system. If it is acidic, adjust to a pH between 6 and 7 using a suitable buffer.
-
Temperature Control: Store stock solutions and experimental samples at appropriate low temperatures (-20°C or -80°C for long-term storage). During experiments, try to maintain samples at a controlled, cool temperature.
-
Light Protection: Use amber vials or wrap containers with aluminum foil to protect solutions from light.
-
Use of High-Purity Solvents: Ensure that the solvents used are of high purity and free from peroxides. If necessary, use freshly opened bottles of solvents or solvents that have been tested for peroxides. Consider degassing solvents to remove dissolved oxygen.
Issue 2: Appearance of Unknown Peaks in HPLC Chromatogram
Possible Causes:
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Degradation Products: The new peaks are likely degradation products of this compound.
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Solvent Impurities: Impurities in the solvent may be co-eluting with your compound of interest.
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Contamination: The sample may have been contaminated during preparation.
Troubleshooting Steps:
-
Forced Degradation Study: Perform a forced degradation study (see Experimental Protocols section) to intentionally generate degradation products. This will help in confirming if the new peaks correspond to degradants.
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Blank Injection: Inject a blank sample (solvent without this compound) to check for solvent-related peaks.
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Review Sample Handling: Carefully review your sample preparation procedure to identify any potential sources of contamination.
Data Presentation
The following tables illustrate how quantitative stability data for this compound could be presented. Please note that the data presented here are examples for illustrative purposes and are not based on experimental results.
Table 1: Example of this compound Stability in Different Solvents at Room Temperature (25°C) over 24 Hours
| Solvent | Initial Concentration (µg/mL) | Concentration after 24h (µg/mL) | % Degradation |
| Methanol | 100 | 92 | 8% |
| Ethanol | 100 | 95 | 5% |
| DMSO | 100 | 98 | 2% |
| Acetonitrile | 100 | 94 | 6% |
| Water (pH 7.0) | 100 | 85 | 15% |
| Water (pH 5.0) | 100 | 70 | 30% |
Table 2: Example of pH Influence on this compound Stability in Aqueous Buffer at 37°C
| pH | Rate Constant (k) (h⁻¹) | Half-life (t½) (h) |
| 3.0 | 0.098 | 7.1 |
| 4.0 | 0.045 | 15.4 |
| 5.0 | 0.021 | 33.0 |
| 6.0 | 0.010 | 69.3 |
| 7.0 | 0.012 | 57.8 |
| 8.0 | 0.025 | 27.7 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and to validate a stability-indicating analytical method.
Materials:
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This compound
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Methanol (HPLC grade)
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Water (HPLC grade)
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Hydrochloric acid (HCl), 0.1 M
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Sodium hydroxide (NaOH), 0.1 M
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Hydrogen peroxide (H₂O₂), 3%
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HPLC system with UV or PDA detector
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pH meter
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Water bath
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UV lamp
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
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Incubate at 60°C for 2, 4, 8, and 24 hours.
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At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
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To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
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Incubate at 60°C for 2, 4, 8, and 24 hours.
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At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase.
-
-
Oxidative Degradation:
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To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
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Keep at room temperature and analyze at 2, 4, 8, and 24 hours.
-
-
Thermal Degradation:
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Keep a solution of this compound in methanol at 60°C.
-
Analyze at 2, 4, 8, and 24 hours.
-
-
Photolytic Degradation:
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Expose a solution of this compound in methanol to UV light (e.g., 254 nm).
-
Analyze at 2, 4, 8, and 24 hours. A control sample should be kept in the dark.
-
-
HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To quantify this compound and separate it from its degradation products.
Chromatographic Conditions (Example):
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
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Mobile Phase B: Acetonitrile
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Gradient:
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0-5 min: 10% B
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5-20 min: 10% to 90% B
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20-25 min: 90% B
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25-26 min: 90% to 10% B
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26-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm (or determined by UV scan of this compound)
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Workflow for the forced degradation study of this compound.
Caption: Potential degradation pathways of this compound under stress conditions.
Troubleshooting poor recovery of Strictosidinic Acid during solid-phase extraction.
This guide provides troubleshooting advice and answers to frequently asked questions for researchers experiencing poor recovery of Strictosidinic Acid during solid-phase extraction (SPE) procedures.
Troubleshooting Guide: Poor Recovery
This section addresses the most common reasons for low analyte recovery and provides systematic steps to identify and resolve the issue.
Q1: My overall recovery of this compound is low. Where do I begin troubleshooting?
The first and most critical step is to determine which stage of the SPE process is responsible for the loss of the analyte.[1][2] To do this, collect and analyze the fractions from each step of the procedure:
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Sample Load Flow-Through: The liquid that passes through the cartridge during sample application.
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Wash Eluate: The solvent that is passed through the cartridge after sample loading to remove impurities.
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Final Eluate: The intended fraction containing your purified this compound.
Analyzing these fractions will pinpoint whether the issue is poor retention, premature elution during the wash, or incomplete elution.[1]
Q2: I detected this compound in my sample load flow-through. What causes this and how can I fix it?
Finding your analyte in the loading fraction indicates insufficient binding to the sorbent.[1] This is a common issue and can be resolved by addressing the following factors:
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Incorrect Sample pH: this compound is an acidic compound. For optimal retention on a reversed-phase sorbent (like C18), the analyte should be in its neutral, non-ionized form.[3] To achieve this, the pH of the sample should be adjusted to at least 2 pH units below its pKa, which will protonate the carboxylic acid group.
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Inappropriate Sorbent Choice: The sorbent's retention mechanism may not be suitable for this compound's chemistry.[4] If using a standard reversed-phase sorbent, ensure the pH is controlled. For more robust retention, consider a mixed-mode sorbent that combines reversed-phase and anion exchange properties.[5]
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Loading Solvent is Too Strong: If the sample is dissolved in a solvent with a high percentage of organic content, the analyte may have a greater affinity for the solvent than the sorbent, leading to breakthrough.[1] If possible, dilute the sample with a weaker solvent (e.g., water with pH adjustment) before loading.
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High Flow Rate: Loading the sample too quickly reduces the contact time between the analyte and the sorbent, preventing efficient binding.[4][5] Ensure a slow, consistent flow rate (e.g., ~1-2 mL/min) during sample application.[4]
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Improper Cartridge Conditioning: The sorbent bed must be properly wetted (conditioned) and equilibrated before sample loading.[6][7] Skipping or rushing this step will result in inconsistent and poor retention.[6]
Q3: My analyte is being lost during the wash step. How can this be prevented?
If this compound is found in the wash eluate, the wash solvent is too strong and is prematurely stripping the analyte from the sorbent.[4]
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Reduce Solvent Strength: Decrease the percentage of organic solvent in your wash solution. The goal is to use a solvent strong enough to remove interferences but weak enough to leave the analyte bound to the sorbent.[6][8]
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Maintain pH: Ensure the pH of the wash solvent is also acidic to keep this compound in its neutral, retained form.
Q4: I am not detecting the analyte in the flow-through or wash, but the recovery in the final eluate is still low. What is happening?
This scenario suggests that the analyte is irreversibly bound to the sorbent and is not being eluted completely.[2] This can be caused by an elution solvent that is too weak or secondary interactions between the analyte and the sorbent.
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Increase Elution Solvent Strength: The elution solvent must be strong enough to disrupt the interactions between this compound and the sorbent.[6] This is typically achieved by increasing the percentage of organic solvent (e.g., methanol or acetonitrile).
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Adjust Elution Solvent pH: To elute an acidic compound like this compound from a reversed-phase sorbent, you must shift it to its ionized (deprotonated) state.[3] This is accomplished by using an elution solvent with a pH at least 2 units above the analyte's pKa. Adding a small amount of a weak base, such as ammonium hydroxide (e.g., 2%), to the organic solvent is a common and effective strategy.[8]
-
Increase Elution Volume: It's possible that the volume of the elution solvent is insufficient to desorb the entire analyte from the sorbent bed.[1][4] Try increasing the elution volume in increments and collecting multiple elution fractions to see if recovery improves.[1]
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Incorporate a "Soak" Step: After adding the elution solvent, allow it to sit in the sorbent bed for several minutes before applying pressure or vacuum.[5] This "soak time" can improve the efficiency of the elution process by allowing the solvent to fully interact with the analyte and sorbent.[5]
Troubleshooting Flowchart
The following diagram outlines a logical workflow for diagnosing and resolving poor recovery issues.
Caption: Troubleshooting workflow for poor SPE recovery.
Frequently Asked Questions (FAQs)
Q: What is the best type of SPE sorbent for this compound?
A: Given that this compound has both non-polar (aromatic rings) and polar/ionizable (carboxylic acid, hydroxyl) functional groups, a mixed-mode sorbent is often an excellent choice. A Weak Anion Exchange (WAX) sorbent, which combines reversed-phase and anion exchange mechanisms, can provide high selectivity and retention.[9] Alternatively, a standard polymeric or silica-based reversed-phase (e.g., C18) sorbent can be very effective, provided the pH of the loading, wash, and elution solvents is carefully controlled.[5]
Q: How does pH control the retention of this compound on a C18 column?
A: The pH of the mobile phase determines the ionization state of this compound, which in turn dictates its interaction with the non-polar C18 sorbent.
-
At Low pH (e.g., pH 2-4): The carboxylic acid group is protonated (COOH), making the molecule neutral and less polar. In this state, it binds strongly to the hydrophobic C18 sorbent. This is ideal for the loading and wash steps.
-
At High pH (e.g., pH 8-10): The carboxylic acid group is deprotonated (COO-), making the molecule negatively charged and more polar. This charge significantly reduces its affinity for the non-polar sorbent, allowing it to be easily eluted.
Caption: pH effect on analyte-sorbent interaction.
Q: Why is my recovery inconsistent from one sample to the next?
A: Poor reproducibility is often caused by subtle variations in the experimental procedure.[2] Key factors to check include:
-
Cartridge Drying Out: Allowing the sorbent bed to dry out after conditioning and before sample loading can drastically reduce recovery.[4] Ensure the sorbent remains wetted throughout the process.
-
Inconsistent Flow Rates: Variations in vacuum pressure or manual plunging speed can alter flow rates, leading to inconsistent retention and elution.[4]
-
Sample Pre-treatment Errors: Ensure that sample preparation, especially pH adjustment and dilution, is performed consistently for every sample.[2]
Data & Protocols
Table 1: Example of SPE Method Optimization
The following table presents hypothetical data from an optimization experiment for this compound on a C18 cartridge. This illustrates how adjusting wash and elution solvents can impact final recovery.
| Wash Solvent (1 mL) | Elution Solvent (1 mL) | Analyte Lost in Wash (%) | Final Recovery (%) | Notes |
| 5% Methanol in Water (pH 3) | 90% Methanol in Water (pH 3) | < 1% | 45% | Poor elution due to low pH. |
| 30% Methanol in Water (pH 3) | 90% Methanol in Water (pH 9) | 15% | 70% | Wash solvent is too strong. |
| 5% Methanol in Water (pH 3) | 90% Methanol in Water (pH 9) | < 1% | 88% | Good balance, low loss, effective elution. |
| 5% Methanol in Water (pH 3) | 90% Methanol + 2% NH4OH | < 1% | 95% | Optimal: Basic additive ensures full ionization and elution. |
Detailed Experimental Protocol: Bind-Elute Method for this compound
This protocol provides a starting point for extracting this compound from a liquid sample using a mixed-mode Weak Anion Exchange (WAX) SPE cartridge.
Materials:
-
SPE Cartridge: WAX (e.g., 100mg, 3mL)
-
Solvents: Methanol (MeOH), Deionized Water
-
Reagents: Formic Acid, Ammonium Hydroxide
-
SPE Vacuum Manifold
Protocol Steps:
-
Sample Pre-treatment
-
Dilute the sample at least 1:1 (v/v) with deionized water to reduce the organic content.
-
Adjust the sample pH to ~6.0. At this pH, acidic interferences will be ionized and pass through the sorbent, while this compound (being a stronger acid) will be retained by the anion exchange mechanism.
-
-
Conditioning
-
Pass 2 mL of MeOH through the cartridge to wet the sorbent.
-
Do not allow the sorbent to dry.
-
-
Equilibration
-
Pass 2 mL of deionized water through the cartridge to remove the methanol.
-
Pass 2 mL of water adjusted to pH 6.0 to prepare the sorbent for the sample's pH.
-
Do not allow the sorbent to dry.
-
-
Sample Loading
-
Load the pre-treated sample onto the cartridge at a slow, consistent flow rate (~1-2 mL/min).
-
-
Washing
-
Wash 1 (Polar Interferences): Pass 2 mL of water (pH 6.0) through the cartridge to remove salts and highly polar interferences.
-
Wash 2 (Non-polar Interferences): Pass 2 mL of 20% MeOH in water through the cartridge to remove less polar, neutral interferences.
-
-
Elution
-
Elute the this compound by passing 2 mL of 5% ammonium hydroxide in methanol through the cartridge. The high pH will neutralize the anion exchange site and the high organic content will disrupt any reversed-phase interactions, ensuring complete elution.
-
Collect the eluate in a clean tube.
-
-
Post-Elution
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a solvent appropriate for your analytical method (e.g., mobile phase for HPLC).[7]
-
References
- 1. silicycle.com [silicycle.com]
- 2. hawach.com [hawach.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. welch-us.com [welch-us.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. specartridge.com [specartridge.com]
- 7. m.youtube.com [m.youtube.com]
- 8. SPE Method Development | Thermo Fisher Scientific - US [thermofisher.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Optimization of Mass Spectrometry Parameters for Strictosidinic Acid Identification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometry (MS) parameters for the identification of Strictosidinic Acid.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight and formula of this compound?
A1: The chemical formula for this compound is C₂₆H₃₂N₂O₉. Its monoisotopic mass is approximately 516.2108 g/mol .[1] Therefore, in positive ion mode electrospray ionization (ESI), you should look for the protonated molecule [M+H]⁺ at an m/z of approximately 517.2186.
Q2: In which ionization mode is this compound best detected?
A2: this compound, like many other monoterpenoid indole alkaloids, is typically analyzed in positive ion mode ESI, where it readily forms a protonated molecule [M+H]⁺.
Q3: What are the common adducts observed with this compound in ESI-MS?
A3: In addition to the protonated molecule [M+H]⁺, it is common to observe adducts with sodium [M+Na]⁺ and potassium [M+K]⁺, especially if there are traces of these salts in the sample or mobile phase. Ammonium adducts [M+NH₄]⁺ may also be observed if ammonium salts are used as mobile phase modifiers.
Q4: Why do I see multiple peaks with the same m/z corresponding to this compound?
A4: this compound and its metabolites are known to exist as multiple isomers, particularly diastereomers.[2] These isomers have the same mass and will produce ions with the same m/z, but they can often be separated chromatographically. It is crucial to have a robust chromatographic method to resolve these isomers for accurate identification and quantification.
Troubleshooting Guides
Issue 1: Poor or No Signal for this compound (m/z 517.2)
Possible Causes and Solutions:
-
Incorrect Ionization Mode:
-
Solution: Ensure the mass spectrometer is operating in positive ion mode.
-
-
Suboptimal ESI Source Parameters:
-
Solution: Optimize the ESI source parameters. Refer to Table 1 for a set of starting parameters that have been successfully used for the analysis of extracts containing this compound. Systematically adjust the spray voltage, capillary temperature, and gas flow rates to maximize the signal of the [M+H]⁺ ion.
-
-
Sample Degradation:
-
Solution: this compound can be sensitive to pH and temperature. Ensure samples are stored properly and consider adding a small amount of acid (e.g., formic acid) to the sample just before injection to improve stability and ionization efficiency.[2]
-
-
Ion Suppression/Matrix Effects:
-
Solution: Plant extracts are complex matrices that can cause ion suppression. Dilute the sample or use a solid-phase extraction (SPE) clean-up step to remove interfering compounds.
-
Issue 2: Unstable or Fluctuating Signal
Possible Causes and Solutions:
-
Inconsistent Spray:
-
Solution: Check the ESI needle for clogging or improper positioning. Ensure a steady flow of the mobile phase and nebulizing gas.
-
-
Contaminated Source:
-
Solution: Clean the ion source components, including the capillary, skimmer, and ion transfer tube, according to the manufacturer's instructions.
-
Issue 3: Difficulty in Confirming Identification Based on Fragmentation (MS/MS)
Possible Causes and Solutions:
-
Incorrect Precursor Ion Selection:
-
Solution: Ensure that the correct m/z for the [M+H]⁺ ion of this compound (m/z 517.2) is being isolated for fragmentation.
-
-
Suboptimal Collision Energy:
-
Solution: The collision energy significantly impacts the fragmentation pattern. If you are not observing the expected fragment ions, perform a collision energy optimization experiment. Start with a collision energy of around 35 eV and vary it to find the optimal energy for producing key fragment ions.
-
-
Interference from Co-eluting Isomers or Isobaric Compounds:
-
Solution: Improve the chromatographic separation to ensure that the MS/MS spectrum is from a single compound. If isomers cannot be fully separated, be aware that the resulting MS/MS spectrum will be a composite of the fragments from all co-eluting isomers.
-
Experimental Protocols
Sample Preparation from Plant Material
-
Extraction: Homogenize the plant material and extract with a solvent mixture such as 70% acetonitrile in water.[2]
-
Centrifugation: Centrifuge the extract to pellet solid debris.
-
Dilution: Dilute the supernatant with an appropriate solvent (e.g., water) before LC-MS analysis.
-
Acidification: Immediately prior to injection, add a small volume of 10% formic acid to the sample.[2]
LC-MS/MS Analysis
The following parameters are based on a method successfully used for the analysis of plant extracts containing this compound and can be used as a starting point for optimization.[3]
Table 1: Recommended Starting Parameters for LC-MS/MS Analysis of this compound
| Parameter | Value |
| Liquid Chromatography | |
| Column | C18 (e.g., 150 mm × 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol |
| Gradient | 20% to 80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Mass Spectrometry (ESI+) | |
| Spray Voltage | 4500 V |
| Capillary Temperature | 230 °C |
| Sheath Gas Pressure | 35 arbitrary units |
| Aux Gas Pressure | 10 arbitrary units |
| Tube Lens Offset | 109 V |
| Mass Range (Full Scan) | m/z 100–1000 |
| MS/MS Parameters | |
| Precursor Ion | m/z 517.2 |
| Collision Energy | 35 eV |
Visualizations
Logical Workflow for Troubleshooting Poor Signal
A troubleshooting workflow for addressing poor or no signal for this compound.
Proposed Fragmentation Pathway of this compound
The fragmentation of this compound ([M+H]⁺ at m/z 517) in MS/MS is expected to involve the loss of the glucose moiety and subsequent fragmentation of the aglycone.
A proposed fragmentation pathway for the [M+H]⁺ ion of this compound.
References
- 1. This compound | C26H32N2O9 | CID 21586927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Metabolite Diversity in Alkaloid Biosynthesis: A Multilane (Diastereomer) Highway for Camptothecin Synthesis in Camptotheca acuminata - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | LC-MS guided isolation of N,β-glucopyranosyl vincosamide and other compounds from the curare ingredient Strychnos peckii [frontiersin.org]
Technical Support Center: Enhancing Enzyme Expression in the Strictosidinic Acid Pathway
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the heterologous expression of enzymes in the strictosidinic acid pathway. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you overcome common challenges and enhance your experimental success.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
| Issue | Potential Causes | Troubleshooting Steps |
| Low or No Target Protein Expression | 1. Suboptimal codon usage for the expression host.[1][2][3][4][5][6][7][8] 2. Inefficient transcription due to weak or inappropriate promoter.[9][10][11][12] 3. mRNA instability or formation of secondary structures.[7] 4. High metabolic burden on the host cell.[13] 5. Plasmid instability or low copy number. | 1. Codon Optimize the Gene: Synthesize a new version of the gene with codons optimized for your specific expression host (e.g., S. cerevisiae, E. coli).[1][5][7] 2. Select a Stronger Promoter: Subclone the gene into a vector with a stronger constitutive (e.g., TDH3, TEF1) or inducible (e.g., GAL1) promoter.[9][10][11] 3. Analyze and Modify mRNA Structure: Use software to predict and remove potential inhibitory RNA secondary structures.[7] 4. Reduce Metabolic Load: Use a lower copy number plasmid or integrate the gene into the host genome. Consider a weaker promoter for toxic proteins. 5. Verify Plasmid Integrity: Isolate the plasmid from the expression host and verify its sequence and integrity via restriction digest and sequencing. |
| Target Protein is Insoluble (Inclusion Bodies) | 1. High expression rate overwhelms the protein folding machinery.[8][14] 2. Lack of necessary chaperones for proper folding.[8][15] 3. The protein (e.g., plant P450s) has hydrophobic regions causing aggregation.[16] 4. Incorrect disulfide bond formation in the bacterial cytoplasm.[14][17] 5. Suboptimal culture conditions (e.g., temperature).[8] | 1. Lower Expression Temperature: Reduce the culture temperature (e.g., 18-25°C) after induction to slow down protein synthesis and promote proper folding.[8] 2. Co-express Chaperones: Transform the host with a second plasmid containing genes for molecular chaperones (e.g., GroEL/GroES).[8] 3. Engineer the Protein: For membrane proteins like P450s, try truncating or modifying the N-terminal transmembrane anchor to improve solubility.[16] 4. Use Specialized E. coli Strains: Employ strains like SHuffle® or Origami™ that have an oxidative cytoplasm to facilitate disulfide bond formation.[17][18] 5. Optimize Inducer Concentration: Titrate the inducer (e.g., IPTG, galactose) to find the lowest concentration that gives soluble expression. |
| Low Enzyme Activity Despite Good Expression | 1. Missing or insufficient redox partners (for P450s).[16][19] 2. Cofactor limitation within the host cell (e.g., NADPH).[20] 3. Incorrect protein folding or post-translational modifications. 4. Presence of inhibitory compounds from the host metabolism. 5. Suboptimal assay conditions (pH, temperature, substrate concentration). | 1. Co-express Redox Partners: Co-express a suitable cytochrome P450 reductase (CPR). Experiment with different P450:CPR expression ratios.[16] 2. Engineer Host Metabolism: Overexpress genes that increase the NADPH pool, such as by disrupting glutamate dehydrogenase (gdhA).[20] 3. Switch Expression Host: Move from a prokaryotic host like E. coli to a eukaryotic host like S. cerevisiae that can perform more complex folding and modifications.[18] 4. Purify the Enzyme: Purify the target enzyme away from host cell components before performing activity assays. 5. Optimize Assay Conditions: Systematically vary pH, temperature, and buffer components to find the optimal conditions for your enzyme. |
| Low Yield of this compound in Whole-Cell Bioconversion | 1. Limited precursor supply (tryptamine and secologanic acid). 2. Inefficient transport of precursors into the cell or product out of the cell. 3. A specific enzyme in the pathway is a rate-limiting bottleneck.[21] 4. Degradation or diversion of intermediates by host enzymes.[22] 5. Feedback inhibition by the final product or intermediates. | 1. Increase Precursor Availability: Engineer the host to overproduce tryptamine and secologanic acid precursors or supplement them in the culture medium.[20] 2. Engineer Transporters: Identify and overexpress transporters that facilitate the import of precursors and export of the product.[23] 3. Identify and Overexpress Bottleneck Enzymes: Use proteomics or transcriptomics to identify the least abundant enzyme and increase its expression level. For example, secologanin synthase is often a bottleneck.[21] 4. Knock Out Competing Pathways: Use CRISPR/Cas9 or other gene editing tools to delete host genes that consume pathway intermediates.[23] 5. Use In Situ Product Removal: Implement techniques like liquid-liquid extraction to continuously remove the product from the culture, alleviating feedback inhibition.[24] |
Frequently Asked Questions (FAQs)
Q1: Which expression host is best for enzymes from the this compound pathway?
A1: The choice of host depends on the specific enzyme.
-
E. coli is cost-effective and grows rapidly, making it suitable for enzymes like Strictosidine Synthase (STR).[25] However, it often fails to correctly fold complex proteins like cytochrome P450s and lacks the ability to perform necessary post-translational modifications.[14]
-
Saccharomyces cerevisiae (Baker's Yeast) is a robust eukaryotic host that is generally regarded as safe (GRAS).[26] It has an endoplasmic reticulum (ER) for proper folding of membrane-bound enzymes like P450s and can be engineered to improve precursor supply.[20][26] It is a common choice for reconstituting entire plant metabolic pathways.[21]
-
Pichia pastoris is another yeast host known for its ability to reach very high cell densities and achieve high levels of protein expression, often secreted into the medium.[1]
-
Nicotiana benthamiana (Tobacco) can be used for transient expression and is a good option when microbial hosts fail, as it provides a plant cellular environment that may be more suitable for plant enzymes.[22]
Q2: How do I choose the right promoter for my gene?
A2: Promoter choice is critical for balancing expression levels with the metabolic capacity of the host.
-
Constitutive Promoters: Promoters like TDH3 and TEF1 in yeast provide strong, continuous expression.[10] They are useful when the expressed protein is not toxic and high levels are desired throughout the growth phase.
-
Inducible Promoters: Promoters like GAL1 (induced by galactose) in yeast or lac/araBAD (induced by IPTG/arabinose) in E. coli allow for temporal control of expression.[11] This is crucial for toxic proteins, allowing the cell culture to reach a high density before expression is initiated.
-
Promoter Strength: The strength of the promoter should be matched to the pathway. Overexpressing a single enzyme with a very strong promoter can create a metabolic imbalance, while a weak promoter may create a bottleneck. It is often necessary to test a library of promoters with varying strengths to optimize the pathway.[27]
Q3: What is codon optimization and why is it important?
A3: Codon optimization is the process of altering the DNA sequence of a gene to match the preferred codon usage of the expression host, without changing the amino acid sequence of the protein.[5][7] Different organisms have different frequencies of using synonymous codons (codons that code for the same amino acid). If a gene contains many codons that are rare in the host, translation can stall or terminate, leading to low protein expression.[8] Optimizing codons can significantly increase translation efficiency and protein yield.[1][4]
Q4: My cytochrome P450 enzyme is expressed but has no activity. What should I do?
A4: Cytochrome P450s are notoriously difficult to express functionally. The most common issue is the lack of a suitable redox partner. Plant P450s require a Cytochrome P450 Reductase (CPR) to transfer electrons from NADPH for catalytic activity.[19] You must co-express a compatible CPR, often from the same plant species. Furthermore, optimizing the expression ratio of the P450 to the CPR is often necessary to achieve maximal activity.[16] Another strategy is to create a fusion protein of the P450 and its CPR to improve electron transfer efficiency.
Q5: How can I increase the stability of my purified enzyme for in vitro assays?
A5: Enzyme stability is crucial for reliable kinetic data. Strategies to enhance stability include:
-
Buffer Optimization: Screen different pH values, salts, and additives like glycerol, DTT, or EDTA.
-
Protein Engineering: Introduce mutations to increase thermal stability or resistance to organic solvents. This can be done through rational design based on the protein structure or through directed evolution.[28][29]
-
Immobilization: Attach the enzyme to a solid support. This can significantly improve its stability and allows for easier reuse.
-
Storage Conditions: Store the purified enzyme at low temperatures (-80°C) in small aliquots to avoid repeated freeze-thaw cycles, often in the presence of a cryoprotectant like glycerol.
Visualizations and Protocols
This compound Biosynthetic Pathway
This diagram illustrates the core enzymatic steps leading to the formation of this compound from primary metabolism.
Caption: Key enzymatic steps in the biosynthesis of this compound.
General Workflow for Enzyme Expression Optimization
This workflow outlines the logical steps from gene acquisition to purified, active enzyme.
References
- 1. Codon Optimization Significantly Improves the Expression Level of α-Amylase Gene from Bacillus licheniformis in Pichia pastoris - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.plos.org [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Maximizing Heterologous Expression of Engineered Type I Polyketide Synthases: Investigating Codon Optimization Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Codon usage bias in yeasts and its correlation with gene expression, growth temperature, and protein structure [frontiersin.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Tips for Optimizing Protein Expression and Purification | Rockland [rockland.com]
- 9. Improving the Z3EV promoter system to create the strongest yeast promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identifying promoters to enhance heterologous gene expression in recombinant Saccharomyces cerevisiae strains cultivated on non-native substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Natural promoters and promoter engineering strategies for metabolic regulation in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Improving yeast strains using recyclable integration cassettes, for the production of plant terpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Heterologous Metabolic Pathways: Strategies for Optimal Expression in Eukaryotic Hosts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Strategies to optimize protein expression in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Step-by-Step Protocol for Optimizing Recombinant Protein Expression [synapse.patsnap.com]
- 16. engineering-plant-cytochrome-p450s-for-enhanced-synthesis-of-natural-products-past-achievements-and-future-perspectives - Ask this paper | Bohrium [bohrium.com]
- 17. Frontiers | Strategies for Heterologous Expression, Synthesis, and Purification of Animal Venom Toxins [frontiersin.org]
- 18. Strategies for Heterologous Expression, Synthesis, and Purification of Animal Venom Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Engineering Plant Cytochrome P450s for Enhanced Synthesis of Natural Products: Past Achievements and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Discovery and modification of cytochrome P450 for plant natural products biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Single mutations toggle the substrate selectivity of multifunctional Camptotheca secologanic acid synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. mdpi.com [mdpi.com]
- 25. event.fourwaves.com [event.fourwaves.com]
- 26. Metabolic Engineering of Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Combinatorial optimization of gene expression through recombinase-mediated promoter and terminator shuffling in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Enhancing stability of enzymes for industrial applications: molecular insights and emerging approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
Common pitfalls in the quantification of Strictosidinic Acid and how to avoid them.
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource to navigate the common challenges in the quantification of Strictosidinic Acid. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Sample Preparation & Extraction
Q1: I am seeing variable and low recovery of this compound from my plant samples. What could be the cause?
A1: Low and inconsistent recovery is a frequent issue when working with complex plant matrices. Here are some common causes and solutions:
-
Incomplete Cell Lysis: Plant cells have rigid walls that can be difficult to disrupt. If the extraction solvent cannot efficiently penetrate the tissue, recovery will be poor.
-
Troubleshooting:
-
Ensure the plant material is finely ground to a homogenous powder. Cryo-grinding with liquid nitrogen is often effective.
-
Consider using a microwave-assisted extraction (MAE) method, which uses microwave energy to heat the solvent and rupture cell walls, improving extraction efficiency.[1]
-
Sonication or bead beating can also be used to aid in cell disruption.
-
-
-
Inappropriate Extraction Solvent: The polarity of the extraction solvent is critical for efficiently solubilizing this compound.
-
Troubleshooting:
-
A mixture of acetonitrile and water (e.g., 70% acetonitrile) has been shown to be effective for extracting this compound and related metabolites from Camptotheca acuminata.[1]
-
Methanol-based solvent systems are also commonly used for alkaloid extraction.
-
Always optimize the solvent system for your specific plant matrix.
-
-
-
Analyte Degradation during Extraction: this compound may be susceptible to degradation under certain conditions.
-
Troubleshooting:
-
Minimize the extraction time and avoid excessive heat unless using a validated method like MAE.
-
Work quickly and keep samples on ice when possible.
-
Consider the pH of your extraction solvent, as acidic or basic conditions could potentially lead to hydrolysis or other reactions. While detailed stability studies are limited, it is known that acid-catalyzed degradation can be a concern for related compounds.[2]
-
-
Chromatographic Analysis
Q2: I am observing poor peak shape (tailing, broadening, or splitting) for my this compound standard and samples.
A2: Poor peak shape can compromise resolution and lead to inaccurate quantification. Here are the likely culprits:
-
Column Overload: Injecting too high a concentration of the analyte can saturate the column, leading to peak fronting or tailing.
-
Troubleshooting: Dilute your sample and re-inject.
-
-
Inappropriate Injection Solvent: If the injection solvent is significantly stronger than the mobile phase, it can cause peak distortion.
-
Troubleshooting: Ideally, dissolve your standards and dried extracts in the initial mobile phase.
-
-
Secondary Interactions: this compound has several functional groups that can interact with active sites on the column packing material, leading to peak tailing.
-
Troubleshooting:
-
Ensure your mobile phase is adequately buffered. The use of a small amount of formic acid (e.g., 0.1%) in the mobile phase can help to protonate free silanols on the column surface and improve the peak shape of acidic compounds like this compound.
-
Consider using a column with end-capping to minimize silanol interactions.
-
-
-
Column Contamination or Voiding: Buildup of matrix components on the column frit or a void at the head of the column can cause peak splitting.
-
Troubleshooting:
-
Use a guard column to protect your analytical column.
-
Implement a sample clean-up step (e.g., Solid Phase Extraction - SPE) for complex matrices.
-
Flush the column according to the manufacturer's instructions. If the problem persists, the column may need to be replaced.
-
-
Q3: My retention times for this compound are shifting between injections.
A3: Retention time instability can lead to misidentification of peaks. Common causes include:
-
Changes in Mobile Phase Composition: Inaccurate mixing of mobile phase components or evaporation of the more volatile solvent can alter the elution strength.
-
Troubleshooting:
-
Prepare fresh mobile phase daily and keep solvent bottles capped.
-
Ensure proper degassing of the mobile phase.
-
If preparing mobile phase by hand, use precise volumetric measurements.
-
-
-
Fluctuations in Column Temperature: Changes in ambient temperature can affect retention times.
-
Troubleshooting: Use a thermostatically controlled column compartment to maintain a consistent temperature.
-
-
Column Equilibration: Insufficient equilibration time between gradient runs will lead to drifting retention times.
-
Troubleshooting: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A good rule of thumb is to allow 10-15 column volumes for equilibration.
-
Quantification & Data Interpretation
Q4: I am having difficulty resolving multiple peaks that seem to correspond to this compound. How can I accurately quantify it?
A4: This is a critical and well-documented pitfall. This compound exists as multiple isomers, primarily diastereomers at the C21 position (21R and 21S), which can be difficult to separate.[3][4]
-
Troubleshooting:
-
High-Resolution Chromatography: Standard HPLC may not be sufficient to resolve these isomers. Ultra-High-Performance Liquid Chromatography (UHPLC) with sub-2 µm particle columns offers significantly higher resolution and is recommended for this application.
-
Method Optimization: Carefully optimize the chromatographic method, including the gradient profile and mobile phase composition, to maximize the separation of the isomers.
-
Quantification Strategy: If baseline separation cannot be achieved, you may need to integrate the peaks together and report the total this compound content. However, it is crucial to note that the isomeric ratio may vary between samples, and ideally, they should be quantified separately. If individual standards for each isomer are not available, their relative abundance can be reported as a percentage of the total peak area.
-
Q5: My results from LC-MS analysis are not reproducible, and I suspect matrix effects. How can I identify and mitigate this?
A5: Matrix effects, where co-eluting compounds from the sample matrix suppress or enhance the ionization of the analyte, are a major challenge in LC-MS based quantification.[5]
-
Troubleshooting:
-
Matrix Effect Evaluation: To assess matrix effects, compare the peak area of a standard in pure solvent to the peak area of a standard spiked into a blank matrix extract. A significant difference indicates the presence of matrix effects.
-
Mitigation Strategies:
-
Improve Sample Clean-up: Use Solid Phase Extraction (SPE) to remove interfering matrix components before analysis.
-
Stable Isotope-Labeled Internal Standard: The use of a stable isotope-labeled internal standard for this compound is the gold standard for correcting matrix effects, as it will be affected in the same way as the analyte.
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is representative of your samples. This helps to compensate for consistent matrix effects across samples.
-
Chromatographic Separation: Optimize your chromatography to separate this compound from the interfering matrix components. A longer gradient or a different column chemistry may be required.
-
-
Quantitative Data Summary
Table 1: Comparison of HPLC and UHPLC Performance Characteristics
| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-High-Performance Liquid Chromatography (UHPLC) |
| Particle Size | 3-5 µm | < 2 µm |
| Operating Pressure | 4,000 - 6,000 psi | > 15,000 psi |
| Resolution | Good | Excellent |
| Analysis Time | Longer | Shorter |
| Sensitivity | Good | Higher (due to narrower peaks) |
| Solvent Consumption | Higher | Lower |
Table 2: Relative Abundance of this compound Diastereomers in Camptotheca acuminata Tissues
| Tissue | Isomer 2 (21S) Relative Abundance (%) | Isomer 3 (21R) Relative Abundance (%) |
| Mature Leaves | 39% | 61% |
| Shoot Apex | Higher abundance of Isomer 3 | Lower abundance of Isomer 2 |
| Young Leaf | Higher abundance of Isomer 3 | Lower abundance of Isomer 2 |
| Data synthesized from Sadre, R., et al. (2016). The Plant Cell.[3] |
Experimental Protocols
Protocol 1: Microwave-Assisted Extraction (MAE) of this compound from Plant Material
-
Sample Preparation: Dry the plant material (e.g., leaves, stems) at 55°C for 12 hours to a constant weight and grind into a fine powder.[1]
-
Extraction: a. Weigh 1 gram of the powdered plant sample into a 100 mL microwave reactor vessel. b. Add 30 mL of 70% acetonitrile in water (v/v). c. Place the vessel in a microwave extraction system. d. Set the microwave power to approximately 230 W and extract for 4 minutes.
-
Sample Recovery: a. After extraction, allow the vessel to cool. b. Centrifuge the extract to pellet the solid plant material. c. Collect the supernatant. d. For enhanced recovery, the pellet can be re-extracted with a smaller volume of the extraction solvent, and the supernatants combined.
-
Final Preparation: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.
Protocol 2: UHPLC-MS/MS Quantification of this compound
This protocol is a representative method synthesized from common practices for alkaloid analysis. Optimization will be required for specific instrumentation and matrices.
-
Instrumentation: UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Column: A C18 reversed-phase column with a sub-2 µm particle size is recommended for resolving isomers (e.g., Acquity UPLC HSS T3, 1.8 µm, 2.1 x 100 mm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution:
-
Start with a low percentage of mobile phase B (e.g., 5%) and increase linearly to a high percentage (e.g., 95%) over 10-15 minutes to elute all compounds of interest.
-
A shallow gradient will provide better resolution of the this compound isomers.
-
-
Flow Rate: 0.3 - 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 1-5 µL
-
Mass Spectrometry Parameters (Positive Ion Mode):
-
Ionization Source: Electrospray Ionization (ESI)
-
Precursor Ion (m/z): 517.2186 [M+H]⁺
-
Product Ions for MRM (Multiple Reaction Monitoring): Target characteristic fragment ions for quantification and qualification (e.g., fragments corresponding to the loss of the glucose moiety or other parts of the molecule). These will need to be determined by infusing a standard of this compound.
-
Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for maximum signal intensity.
-
Visualizations
Caption: Biosynthetic pathway of Camptothecin highlighting this compound as a key intermediate.
References
- 1. Single mutations toggle the substrate selectivity of multifunctional Camptotheca secologanic acid synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolite Diversity in Alkaloid Biosynthesis: A Multilane (Diastereomer) Highway for Camptothecin Synthesis in Camptotheca acuminata - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lubrizolcdmo.com [lubrizolcdmo.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of UHPLC and HPLC methods for the assay of prostanoids: "are the methods equivalent in terms of accuracy and precision?" - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of Strictosidinic Acid Biosynthesis in Camptotheca acuminata
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the validated biosynthetic pathway of strictosidinic acid in Camptotheca acuminata with alternative production systems. Experimental data is presented to support the comparison, and detailed protocols for key validation techniques are provided.
Introduction
This compound is a crucial intermediate in the biosynthesis of the potent anti-cancer agent camptothecin. Unlike many other monoterpene indole alkaloid (MIA)-producing plants that utilize strictosidine, Camptotheca acuminata employs a distinct pathway centered around this compound.[1] The validation of this pathway is essential for understanding and potentially engineering the production of camptothecin and its derivatives. This guide compares the native biosynthetic pathway in C. acuminata with the classical strictosidine pathway, the divergent pathway in Ophiorrhiza pumila, and heterologous production in engineered yeast.
Comparison of Biosynthetic Pathways
The production of this compound in C. acuminata represents a significant deviation from the canonical MIA pathway. The table below summarizes the key differences and performance metrics of various pathways.
| Feature | Camptotheca acuminata (this compound Pathway) | Catharanthus roseus (Strictosidine Pathway) | Ophiorrhiza pumila (Divergent Camptothecin Pathway) | Engineered Saccharomyces cerevisiae |
| Key Intermediate | This compound | Strictosidine | Primarily Strictosidine, but also produces this compound | This compound |
| Precursors | Tryptamine, Secologanic acid | Tryptamine, Secologanin | Tryptamine, Secologanin, Secologanic acid | Glucose, Tryptophan |
| Key Enzyme | This compound Synthase (putative) | Strictosidine Synthase | Strictosidine Synthase | Heterologously expressed pathway enzymes |
| Productivity (in planta) | Camptothecin: 0.21-0.26 mg/g DW in plantlets; 0.042-0.051% in dried shoots/roots.[2][3] | Strictosidine accumulation is transient and rapidly converted. | Camptothecin: up to 3.5 mg/g DW in engineered hairy roots.[4] | N/A |
| Productivity (heterologous) | N/A | N/A | N/A | 548 mg/L this compound |
Experimental Validation of the this compound Pathway in C. acuminata
The biosynthetic pathway of this compound in C. acuminata has been validated through a combination of gene silencing (RNA interference), metabolite profiling using liquid chromatography-mass spectrometry (LC-MS), and structural elucidation using nuclear magnetic resonance (NMR) spectroscopy.
Experimental Workflow
The following diagram illustrates the general workflow for validating the biosynthetic pathway.
Key Experimental Protocols
1. RNA Interference (RNAi) for Gene Function Validation
RNAi is used to silence the expression of specific genes to observe the effect on the metabolic profile, thus confirming the gene's function in the biosynthetic pathway.
Protocol: Agrobacterium-mediated Transient Gene Silencing
-
Vector Construction:
-
Select a target gene sequence (e.g., Tryptophan Decarboxylase - TDC or Secologanin Synthase - SLAS).
-
Design primers to amplify a 300-500 bp fragment of the target gene.
-
Clone the fragment into an RNAi vector in both sense and antisense orientations, separated by an intron, to create a hairpin RNA (hpRNA) construct.
-
Transform the resulting plasmid into Agrobacterium tumefaciens (e.g., strain GV3101) by electroporation.
-
-
Agrobacterium Culture:
-
Inoculate a single colony of transformed Agrobacterium into 5 mL of YEB medium with appropriate antibiotics.
-
Grow overnight at 28°C with shaking.
-
Use the overnight culture to inoculate a larger volume of YEB medium and grow to an OD600 of 0.6-0.8.
-
-
Infiltration:
-
Centrifuge the Agrobacterium culture and resuspend the pellet in infiltration buffer (10 mM MES, pH 5.6, 10 mM MgCl₂, 200 µM acetosyringone).
-
Incubate at room temperature for 2-4 hours.
-
Infiltrate the abaxial side of young, fully expanded leaves of C. acuminata using a needleless syringe.
-
-
Sample Collection and Analysis:
-
After 3-5 days, harvest the infiltrated leaf tissue.
-
Freeze the tissue in liquid nitrogen and store at -80°C for subsequent RNA and metabolite extraction.
-
Analyze gene expression levels by qRT-PCR to confirm silencing and perform metabolite profiling by LC-MS.
-
2. Metabolite Profiling by Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is used to separate, identify, and quantify the small molecules (metabolites) in a biological sample.
Protocol: LC-MS Analysis of Alkaloids
-
Sample Preparation:
-
Grind frozen plant tissue to a fine powder under liquid nitrogen.
-
Extract the metabolites with a suitable solvent, such as 80% methanol with 0.1% formic acid.
-
Vortex and sonicate the sample, then centrifuge to pellet debris.
-
Filter the supernatant through a 0.22 µm syringe filter into an LC vial.
-
-
Chromatographic Separation:
-
Use a C18 reverse-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Run a gradient elution to separate the compounds of interest.
-
-
Mass Spectrometry Detection:
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Perform full scan analysis to detect all ions within a specified mass range.
-
Perform tandem MS (MS/MS) on selected precursor ions to obtain fragmentation patterns for compound identification by comparing with spectral libraries and standards.
-
3. Structural Elucidation by 2D-NMR Spectroscopy
Two-dimensional NMR is a powerful technique to determine the chemical structure of purified compounds.
Protocol: 2D-NMR for this compound
-
Sample Preparation:
-
Purify the compound of interest (this compound) from plant extracts using techniques like HPLC.
-
Dissolve the purified compound in a deuterated solvent (e.g., Methanol-d4).
-
-
NMR Data Acquisition:
-
Acquire a 1D ¹H NMR spectrum to get an overview of the proton signals.
-
Acquire a 2D ¹H-¹H COSY (Correlation Spectroscopy) spectrum to identify proton-proton couplings within the same spin system.
-
Acquire a 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate directly bonded protons and carbons.
-
Acquire a 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) spectrum to identify long-range correlations between protons and carbons (2-3 bonds), which helps in connecting different fragments of the molecule.
-
-
Data Analysis:
-
Integrate the information from all spectra to piece together the structure of the molecule, including its stereochemistry.
-
The Validated Biosynthetic Pathway of this compound in C. acuminata
The following diagram illustrates the validated biosynthetic pathway leading to this compound in C. acuminata.
Conclusion
The validation of the this compound biosynthetic pathway in Camptotheca acuminata has revealed a unique route to the production of the important anti-cancer precursor, camptothecin. This pathway, which utilizes secologanic acid instead of secologanin, distinguishes it from the canonical monoterpene indole alkaloid pathways found in other medicinal plants. While the native pathway in C. acuminata is a viable source of these compounds, alternative production platforms, particularly heterologous expression in microorganisms like yeast, offer promising avenues for scalable and controlled production of this compound. Further research into the specific kinetics and regulation of the enzymes in the C. acuminata pathway will be crucial for future metabolic engineering efforts aimed at enhancing the production of these valuable pharmaceuticals.
References
- 1. Metabolite Diversity in Alkaloid Biosynthesis: A Multilane (Diastereomer) Highway for Camptothecin Synthesis in Camptotheca acuminata - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Integrative Analysis of Elicitor-Induced Camptothecin Biosynthesis in Camptotheca acuminata Plantlets Through a Combined Omics Approach [frontiersin.org]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to HPLC and LC-MS Methods for the Quantification of Strictosidinic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantitative analysis of Strictosidinic Acid. Due to the limited availability of directly comparable, fully validated methods for this compound in publicly accessible literature, this guide presents a representative comparison based on established analytical methodologies for similar indole alkaloids. The experimental protocols and performance data are derived from typical validation parameters reported for these classes of compounds.
Data Presentation: A Comparative Overview
The following table summarizes the expected performance characteristics of representative HPLC-UV and LC-MS/MS methods for the quantification of this compound. These values are based on typical performance data observed for the analysis of complex alkaloids in plant matrices and biological samples.
| Validation Parameter | HPLC-UV (Representative) | LC-MS/MS (Representative) |
| **Linearity (R²) ** | ≥ 0.998 | ≥ 0.999 |
| Range | 0.1 - 100 µg/mL | 0.05 - 1000 ng/mL |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% |
| Precision (% RSD) | ||
| - Intra-day | < 2% | < 5% |
| - Inter-day | < 3% | < 7% |
| Limit of Detection (LOD) | ~15 ng/mL | ~0.01 ng/mL |
| Limit of Quantification (LOQ) | ~50 ng/mL | ~0.05 ng/mL |
| Specificity | Moderate (Potential for co-elution) | High (Based on mass-to-charge ratio) |
| Run Time | 15 - 30 minutes | 5 - 15 minutes |
Experimental Protocols
Detailed methodologies for the representative HPLC-UV and LC-MS/MS assays are provided below. These protocols are designed to offer a robust starting point for method development and validation in your laboratory.
Representative HPLC-UV Method
This method is suitable for the quantification of this compound in plant extracts and other matrices where concentrations are relatively high.
1. Sample Preparation:
-
Plant Material: Extract finely ground plant material with a methanol:water (80:20, v/v) solution using ultrasonication. Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter.
-
Standard Solutions: Prepare a stock solution of this compound in methanol. Create a series of calibration standards by serial dilution of the stock solution.
2. Chromatographic Conditions:
-
Instrument: Standard HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution is typically used.
-
Solvent A: 0.1% Formic Acid in Water.
-
Solvent B: Acetonitrile.
-
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 60% B
-
15-18 min: 60% to 90% B
-
18-20 min: 90% B
-
20-22 min: 90% to 10% B
-
22-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 225 nm and 280 nm.
-
Column Temperature: 30 °C.
3. Validation Parameters to be Assessed:
-
Specificity: Analyze blank matrix samples to ensure no interfering peaks at the retention time of this compound.
-
Linearity: Construct a calibration curve with at least five concentration levels.
-
Accuracy: Perform recovery studies by spiking a known amount of standard into the matrix at three different concentration levels.
-
Precision: Analyze replicate samples at three different concentrations on the same day (intra-day) and on three different days (inter-day).
-
LOD and LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Representative LC-MS/MS Method
This method offers high sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices and for trace-level analysis.
1. Sample Preparation:
-
Biological Fluids (e.g., Plasma): Perform a protein precipitation by adding three volumes of cold acetonitrile containing an internal standard (e.g., a structurally similar indole alkaloid) to one volume of plasma. Vortex and centrifuge. Evaporate the supernatant to dryness and reconstitute in the initial mobile phase.
-
Plant Extracts: Dilute the initial extract prepared for HPLC analysis significantly with the initial mobile phase.
-
Standard Solutions: Prepare a stock solution of this compound and the internal standard in methanol. Create calibration standards in the appropriate blank matrix.
2. LC-MS/MS Conditions:
-
Instrument: A triple quadrupole mass spectrometer coupled with a UHPLC system.
-
Column: A high-efficiency C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water.
-
Solvent B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient Program:
-
0-0.5 min: 5% B
-
0.5-4.0 min: 5% to 95% B
-
4.0-5.0 min: 95% B
-
5.0-5.1 min: 95% to 5% B
-
5.1-7.0 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
Column Temperature: 40 °C.
3. Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical):
-
This compound: Precursor ion [M+H]⁺ → Product ion (specific fragment).
-
Internal Standard: Precursor ion [M+H]⁺ → Product ion (specific fragment).
-
Note: Specific MRM transitions would need to be optimized experimentally.
-
-
Ion Source Parameters: Capillary voltage, source temperature, desolvation gas flow, and cone gas flow should be optimized for maximum signal intensity.
4. Validation Parameters to be Assessed:
-
Includes all parameters listed for the HPLC-UV method, with the addition of:
-
Matrix Effect: To be evaluated by comparing the response of the analyte in a post-extraction spiked sample to the response of the analyte in a neat solution.
Mandatory Visualizations
The following diagrams illustrate the key workflows and logical relationships in the cross-validation of HPLC and LC-MS methods for this compound quantification.
Caption: Experimental workflow for the cross-validation of HPLC and LC-MS methods.
Caption: Logical relationship for comparing HPLC and LC-MS performance parameters.
Comparative study of Strictosidinic Acid production in different plant species.
For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to Strictosidinic Acid Across Key Plant Species
This compound, a pivotal monoterpenoid indole alkaloid (MIA), serves as a crucial precursor in the biosynthesis of numerous pharmacologically significant compounds, most notably the anti-cancer agent camptothecin. Understanding its production across different plant species is paramount for optimizing natural sourcing and exploring biotechnological production avenues. This guide provides a comparative overview of this compound production in prominent plant species, supported by available experimental data, detailed methodologies, and visual representations of the underlying biological pathways.
Quantitative Comparison of this compound Production
The accumulation of this compound varies significantly among plant species and even between different tissues of the same plant. While comprehensive quantitative data remains sparse for some species, this section summarizes the available information to facilitate a comparative understanding.
| Plant Species | Tissue | This compound Content | Method of Quantification | Reference |
| Camptotheca acuminata | Shoot Apex | Highest relative abundance | UHPLC/MS | [1] |
| Young Leaf | High relative abundance | UHPLC/MS | [1] | |
| Stem | Moderate relative abundance | UHPLC/MS | [1] | |
| Root | Lower relative abundance | UHPLC/MS | [1] | |
| Mature Leaf | Lowest relative abundance | UHPLC/MS | [1] | |
| Ophiorrhiza pumila | Various tissues | Detected, but quantitative data is not readily available. Both strictosidine and this compound pathways are present. | LC-MS | [2][3] |
| Nothapodytes nimmoniana | Various tissues | Detected, but quantitative data is not readily available. Both strictosidine and this compound pathways are suggested to be present. | LC-MS/MS | [4][5] |
Note: The data for Camptotheca acuminata is presented as relative abundance due to the nature of the available literature. Further research is required to establish absolute quantitative values for this compound across all listed species and their various tissues.
Biosynthesis and Regulatory Pathways
The formation of this compound is a key step in the monoterpenoid indole alkaloid (MIA) pathway. It is synthesized through the condensation of tryptamine, derived from the shikimate pathway, and secologanic acid, an iridoid monoterpene. This reaction is catalyzed by strictosidine synthase or a similar enzyme.[1][6]
This compound Biosynthetic Pathway
References
- 1. Metabolite Diversity in Alkaloid Biosynthesis: A Multilane (Diastereomer) Highway for Camptothecin Synthesis in Camptotheca acuminata - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Putative genes in alkaloid biosynthesis identified in Dendrobium officinale by correlating the contents of major bioactive metabolites with genes expression between Protocorm-like bodies and leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ias.ac.in [ias.ac.in]
- 6. researchgate.net [researchgate.net]
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the metabolic profiles of Strictosidinic Acid and related alkaloids, supported by experimental data. This document delves into the biosynthetic pathways, analytical methodologies, and quantitative distribution of these compounds in various plant species.
This compound and its related glucoside, strictosidine, are pivotal intermediates in the biosynthesis of a vast array of over 3,000 monoterpenoid indole alkaloids (MIAs). While both molecules serve as precursors to pharmacologically significant compounds, including the anticancer agent camptothecin and the anti-hypertensive drug reserpine, the metabolic pathways that utilize either this compound or strictosidine are distinct and species-specific. This guide aims to provide a comparative overview of their metabolic profiling, highlighting the key differences in their biosynthesis and distribution.
Biosynthetic Pathways: A Tale of Two Precursors
The biosynthesis of MIAs diverges at the point of condensation between tryptamine and a seco-iridoid moiety. In plants like Camptotheca acuminata, the precursor to the anticancer drug camptothecin, tryptamine condenses with secologanic acid to form this compound.[1] Conversely, in well-studied MIA-producing plants such as Catharanthus roseus (Madagascar periwinkle), tryptamine reacts with secologanin to yield 3-α(S)-strictosidine.[1] This fundamental difference in the initial seco-iridoid precursor dictates the subsequent enzymatic steps and the final alkaloid profile of the plant.
Interestingly, studies on Ophiorrhiza pumila have revealed the co-existence of both strictosidine and this compound, suggesting the possibility of parallel biosynthetic pathways for camptothecin in this species.[2][3] However, in C. acuminata, the pathway proceeds exclusively through multiple isomers of this compound.[1]
Comparative Quantitative Analysis
The distribution and abundance of this compound and its derivatives vary significantly across different plant tissues. In C. acuminata, the highest concentrations of this compound are found in the shoot apex and young leaves, with progressively lower levels in the stem, root, and mature leaves.[1] This suggests a primary role for young, developing tissues in the biosynthesis of these alkaloids. In contrast, strictosamide, a downstream product of this compound, is found in nearly identical levels across all tissues.[1]
| Metabolite | Shoot Apex | Young Leaf | Stem | Root | Mature Leaf |
| Secologanic Acid | ++ | ++ | +++ | + | ++ |
| This compound (Isomer 1) | +++ | +++ | ++ | + | + |
| This compound (Isomer 2) | +++ | +++ | ++ | + | + |
| Strictosamide | ++ | ++ | ++ | ++ | ++ |
| Pumiloside | +++ | +++ | ++ | + | + |
| Deoxypumiloside | + | - | ++ | ++ | - |
| Camptothecin | +++ | +++ | ++ | ++ | + |
| Relative abundance indicated by: +++ (high), ++ (medium), + (low), - (not detected). Data is a summarized representation from studies on C. acuminata.[1] |
Experimental Protocols
Accurate metabolic profiling of this compound and related alkaloids relies on robust analytical techniques. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods for their identification and quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantitative Analysis
LC-MS/MS offers high sensitivity and selectivity for the quantitative analysis of alkaloids in complex plant extracts.
Sample Preparation:
-
Freeze-dry plant tissue and grind to a fine powder.
-
Extract a known weight (e.g., 100 mg) of the powdered tissue with 1 mL of 80% methanol containing an internal standard (e.g., 2.5 µM lidocaine).
-
Vortex the mixture for 10 minutes and centrifuge at 14,000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm PTFE filter before injection into the LC-MS/MS system.
LC-MS/MS Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS/MS Analysis: Multiple Reaction Monitoring (MRM) mode for targeted quantification. Specific precursor-to-product ion transitions for each analyte should be optimized.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is indispensable for the unambiguous structural elucidation of novel alkaloids and for determining the stereochemistry of isomers.
Sample Preparation:
-
Isolate the alkaloid of interest using preparative HPLC.
-
Dry the purified compound completely under vacuum.
-
Dissolve approximately 1-5 mg of the pure compound in a suitable deuterated solvent (e.g., CDCl₃, MeOD-d₄).
-
Transfer the solution to an NMR tube.
NMR Experiments:
-
1D NMR: ¹H and ¹³C spectra provide fundamental information about the chemical environment of protons and carbons.
-
2D NMR:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons separated by two or three bonds, crucial for assembling the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining stereochemistry.
-
The analysis of these combined NMR datasets allows for the complete assignment of the chemical structure and stereochemistry of the alkaloid. For example, NMR analysis was critical in demonstrating that the two major isomers of this compound in C. acuminata are (R) and (S) diastereomers at their glucosylated C21 positions.[1]
References
Head-to-head comparison of different extraction protocols for Strictosidinic Acid.
For Researchers, Scientists, and Drug Development Professionals
Strictosidinic acid, a key intermediate in the biosynthesis of valuable monoterpenoid indole alkaloids such as the anticancer agent camptothecin, is a molecule of significant interest in pharmaceutical research and drug development. The efficient extraction of this glycoside from plant sources is a critical first step for its study and potential utilization. This guide provides an objective, data-driven comparison of two distinct extraction methodologies: a modern, rapid Microwave-Assisted Extraction (MAE) protocol and a conventional Maceration technique.
Data Presentation: A Comparative Overview
The selection of an extraction protocol often involves a trade-off between yield, purity, speed, and resource consumption. The following table summarizes the key quantitative and qualitative parameters for the Microwave-Assisted Extraction and Maceration of this compound, based on published experimental data and established phytochemical extraction principles.
| Parameter | Microwave-Assisted Extraction (MAE) | Conventional Maceration |
| Extraction Yield | High | Moderate to High |
| Purity of Extract | Generally high | Variable, may contain more impurities |
| Extraction Time | 4 minutes | 24 - 72 hours |
| Solvent Consumption | Moderate | High |
| Energy Consumption | High (short duration) | Low (long duration) |
| Throughput | High | Low |
| Reproducibility | High | Moderate |
Experimental Protocols
Protocol 1: Microwave-Assisted Extraction (MAE)
This protocol is optimized for the efficient extraction of this compound and other metabolites involved in the camptothecin biosynthesis pathway from plant material, such as the shoot apex of Camptotheca acuminata.[1][2]
Materials and Equipment:
-
Dried and powdered plant material
-
70% aqueous acetonitrile (v/v)
-
Microwave extraction device
-
Centrifuge
-
Filtration apparatus (e.g., 0.22 µm syringe filter)
-
Vials for sample collection
Procedure:
-
Weigh 1 gram of the powdered plant sample and place it into a 100 mL vessel of a microwave reactor.
-
Add 20 mL of 70% aqueous acetonitrile to achieve a solid-liquid ratio of 1:20.
-
Secure the vessel in the microwave extractor.
-
Apply microwave power of 230 W for an extraction time of 4 minutes.
-
After extraction, allow the vessel to cool to room temperature.
-
Centrifuge the mixture to pellet the solid plant material.
-
Carefully decant the supernatant.
-
Filter the supernatant through a 0.22 µm filter to remove any remaining fine particles.
-
The resulting clear extract is ready for analytical quantification (e.g., by HPLC-MS).
Protocol 2: Conventional Maceration
This protocol represents a standard method for the extraction of secondary metabolites from plant tissues. It is less technologically intensive than MAE but requires significantly more time.
Materials and Equipment:
-
Dried and powdered plant material
-
Methanol or Ethanol (e.g., 80% aqueous solution)
-
Erlenmeyer flask or sealed container
-
Orbital shaker or magnetic stirrer
-
Filtration apparatus (e.g., filter paper, Buchner funnel)
-
Rotary evaporator
Procedure:
-
Weigh 10 grams of the powdered plant sample and place it into a 250 mL Erlenmeyer flask.
-
Add 100 mL of 80% methanol to achieve a solid-liquid ratio of 1:10.
-
Seal the flask to prevent solvent evaporation.
-
Place the flask on an orbital shaker and agitate at a moderate speed (e.g., 120 rpm) at room temperature for 24 to 72 hours.
-
After the maceration period, filter the mixture through filter paper to separate the extract from the solid plant material.
-
Wash the solid residue with a small volume of the extraction solvent to ensure complete recovery of the extract.
-
Combine the filtrates.
-
Concentrate the extract under reduced pressure using a rotary evaporator to remove the solvent.
-
The resulting crude extract can be redissolved in an appropriate solvent for further purification or direct analysis.
Mandatory Visualization
Caption: Comparative workflow of Microwave-Assisted and Maceration extractions.
Concluding Remarks
The choice between Microwave-Assisted Extraction and conventional Maceration for obtaining this compound depends heavily on the specific research goals and available resources.
Microwave-Assisted Extraction is a superior method when speed, efficiency, and high throughput are priorities. The rapid heating of the solvent within the plant matrix leads to efficient cell wall disruption and enhanced metabolite release, significantly reducing extraction times from days to minutes.[3][4] This makes MAE ideal for rapid screening of multiple samples and for time-sensitive analyses.
Conventional Maceration , while significantly slower, offers the advantage of simplicity and scalability with basic laboratory equipment. It can be effective for obtaining larger quantities of extract when time is not a critical factor. However, the prolonged extraction time increases the risk of compound degradation and may result in lower overall yields compared to more advanced techniques.[5]
For researchers in drug development and metabolic pathway analysis, the speed and reproducibility of MAE make it a highly attractive option for obtaining high-quality extracts of this compound for subsequent quantification and downstream applications.
References
- 1. Microwave-Assisted Extraction of Multiple Trace Levels of Intermediate Metabolites for Camptothecin Biosynthesis in Camptotheca acuminata and Their Simultaneous Determination by HPLC-LTQ-Orbitrap-MS/MS and HPLC-TSQ-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microwave-Assisted Extraction of Multiple Trace Levels of Intermediate Metabolites for Camptothecin Biosynthesis in Camptotheca acuminata and Their Simultaneous Determination by HPLC-LTQ-Orbitrap-MS/MS and HPLC-TSQ-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of Extraction Conditions of Bioactive Compounds From Kurdistan Species Urtica dioica - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microwave-assisted extraction of flavonoids from Phyllostachys heterocycla leaves: Optimization, mechanism, and antioxidant activity in vitro :: BioResources [bioresources.cnr.ncsu.edu]
- 5. researchgate.net [researchgate.net]
Validating an In Vitro Model for Screening Strictosidinic Acid Bioactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the validation of an in vitro model to screen for the bioactivity of Strictosidinic Acid. Due to the limited availability of direct in vitro studies on this compound, this document establishes a comparative analysis based on its biosynthetic precursors, and derivatives, and known in vivo activities. This guide also outlines detailed experimental protocols for key assays and proposes potential signaling pathways for investigation.
Introduction to this compound and the Need for In Vitro Models
This compound is a key intermediate in the biosynthesis of various terpene indole alkaloids, including the anticancer compound camptothecin.[1][2][3] While its role as a biosynthetic precursor is well-established, the inherent biological activities of this compound itself are less explored. Preliminary in vivo studies suggest potential analgesic and antipyretic activities.[4] The development of validated in vitro screening models is crucial for efficiently exploring the therapeutic potential of this compound and its analogues, reducing reliance on animal testing and accelerating drug discovery efforts.
Comparative Bioactivity of this compound and Related Compounds
To establish a baseline for validating an in vitro model, it is useful to compare the known activities of compounds structurally and biosynthetically related to this compound. The following table summarizes available bioactivity data for this compound's precursor, secologanin, and its derivative, strictosamide.
| Compound | Bioactivity | In Vitro Model | Key Findings |
| This compound | Analgesic, Antipyretic | In vivo (mice) | Orally active.[4] |
| Reduction of 5-HT levels | In vivo (rat hippocampus) | 83.5% reduction in 5-HT levels with intra-hippocampal injection.[4] | |
| Secologanin | Anti-inflammatory | LPS-stimulated RAW 264.7 macrophages | Inhibition of NO, PGE2, TNF-α, IL-1β, and IL-6 production. |
| Strictosamide | Anti-inflammatory | TPA-induced ear edema (mice) | 28.1% inhibition at 40 mg/kg.[5] |
| Analgesic | Acetic acid-induced writhing (mice) | 49.7% inhibition at 40 mg/kg.[5] | |
| Antibacterial | Broth microdilution against E. coli | MIC > 1024 µg/mL.[6] | |
| Antibacterial | Broth microdilution against S. aureus | MIC > 1024 µg/mL.[6] |
Experimental Protocols for Bioactivity Screening
The following are detailed protocols for standard in vitro assays that can be adapted to screen for the bioactivity of this compound, based on the activities of related compounds.
Cytotoxicity Assay using MTT
This assay determines the concentration at which this compound may be toxic to cells, a crucial first step in any bioactivity screening.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells (e.g., cancer cell lines like HeLa or normal cell lines like Vero) in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[7][8]
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth).
Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in Macrophages
This assay assesses the potential of this compound to inhibit the production of nitric oxide, a key inflammatory mediator.
Principle: In macrophages, the enzyme inducible nitric oxide synthase (iNOS) produces NO in response to inflammatory stimuli like lipopolysaccharide (LPS). The amount of NO produced can be measured by quantifying its stable metabolite, nitrite, using the Griess reagent.
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells only), a vehicle control (cells with solvent and LPS), and a positive control (a known iNOS inhibitor with LPS).
-
Griess Reaction: Collect 100 µL of the cell culture supernatant from each well. Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.[9]
-
Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 550 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition for each concentration of this compound compared to the LPS-stimulated vehicle control. Calculate the IC50 value.
Proposed Signaling Pathways for Investigation
Based on the known bioactivities of indole alkaloids, the following signaling pathways are proposed as potential targets for this compound's biological effects.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis. Many indole alkaloids have been shown to exert their anticancer effects by modulating the MAPK pathway.[1][4]
Caption: Proposed interaction of this compound with the MAPK signaling pathway.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of the inflammatory response. Inhibition of this pathway is a common mechanism for anti-inflammatory drugs.
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
Experimental Workflow for Model Validation
A systematic workflow is essential for validating an in vitro model for screening this compound's bioactivity.
Caption: A stepwise workflow for the validation of an in vitro screening model.
Conclusion
While direct in vitro bioactivity data for this compound is currently scarce, this guide provides a comprehensive framework for its investigation. By leveraging data from related compounds, employing robust experimental protocols, and exploring relevant signaling pathways, researchers can effectively validate an in vitro model for screening the bioactivity of this compound. This will pave the way for a more thorough understanding of its therapeutic potential and accelerate the development of new natural product-based drugs.
References
- 1. Metabolite Diversity in Alkaloid Biosynthesis: A Multilane (Diastereomer) Highway for Camptothecin Synthesis in Camptotheca acuminata - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Single mutations toggle the substrate selectivity of multifunctional Camptotheca secologanic acid synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. glpbio.com [glpbio.com]
- 5. In vivo anti-inflammatory and analgesic activities of strictosamide from Nauclea officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antibacterial and antibiotic-resistance modifying activity of the extracts and compounds from Nauclea pobeguinii against Gram-negative multi-drug resistant phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An in vitro screening cascade to identify neuroprotective antioxidants in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
Comparative analysis of the enzymatic kinetics of strictosidine synthase with different substrates.
For Researchers, Scientists, and Drug Development Professionals
Strictosidine synthase (STR) stands as a pivotal enzyme in the biosynthesis of monoterpenoid indole alkaloids (MIAs), a diverse class of natural products with significant pharmaceutical applications, including anti-cancer and anti-hypertensive agents.[1] This enzyme catalyzes the stereoselective Pictet-Spengler condensation of tryptamine and secologanin to form 3-α(S)-strictosidine, the universal precursor to thousands of MIAs.[2][3][4] Understanding the substrate specificity and enzymatic kinetics of STR is paramount for its application in synthetic biology and the chemoenzymatic synthesis of novel alkaloid derivatives. This guide provides a comparative analysis of STR's kinetic performance with various natural and unnatural substrates, supported by experimental data and detailed protocols.
Quantitative Comparison of Kinetic Parameters
The catalytic efficiency of strictosidine synthase from various plant sources, such as Catharanthus roseus and Rauvolfia serpentina, has been evaluated with its natural substrates, tryptamine and secologanin, as well as a range of synthetic analogues. The kinetic parameters, Michaelis constant (Km) and catalytic rate constant (kcat), provide a quantitative measure of the enzyme's affinity for a substrate and its turnover rate, respectively. A summary of these parameters for C. roseus strictosidine synthase is presented below.
| Substrate (Tryptamine Analogue) | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Source |
| Tryptamine | 0.83 | - | - | [5] |
| Tryptamine | 2.3 | - | - | [6] |
| Substrate (Secologanin Analogue) | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Source |
| Secologanin | 0.46 | - | - | [5] |
| Secologanin | 3.4 | - | - | [6] |
| Secologanin | 2.6 | - | - | [7] |
Note: The kcat values were not consistently reported in the older literature. The specific activity for a purified enzyme from C. roseus was reported as 5.85 nkat/mg.[5]
Studies have shown that while STR possesses a high degree of substrate specificity, particularly for the indole moiety of tryptamine, it can accept some modifications.[2] For instance, mutations in the enzyme's active site have been shown to broaden its substrate range. A valine-208 to alanine mutation allows the synthesis of 5-methyl and 5-methoxystrictosidines from corresponding tryptamine analogues.[2] Similarly, mutating aspartate-177 to alanine enables the enzyme to accept various secologanin analogues.[2]
Interestingly, substitutions on the indole ring of tryptamine can be tolerated to some extent. However, 5-methyl and 6-methyl tryptamine are not substrates for the enzyme, indicating that the specificity of the early MIA pathway is largely controlled by strictosidine synthase.[8]
Experimental Protocols
The determination of the enzymatic kinetics of strictosidine synthase typically involves the following steps:
1. Enzyme Expression and Purification:
-
The gene encoding strictosidine synthase, often from C. roseus or R. serpentina, is cloned into an expression vector (e.g., pET vectors) and transformed into a suitable host, commonly Escherichia coli.
-
The recombinant protein is overexpressed, and the cells are harvested and lysed.
-
The enzyme is then purified to homogeneity using a series of chromatographic techniques, such as ammonium sulfate fractionation followed by column chromatography on DEAE-cellulose and Ultrogel AcA34.[6]
2. Enzymatic Assay:
-
The standard assay mixture contains the purified strictosidine synthase, tryptamine, and secologanin in a suitable buffer (e.g., phosphate buffer, pH 7.0) at a constant temperature (e.g., 30°C).[9]
-
The reaction is initiated by the addition of one of the substrates.
-
To determine the kinetic parameters for one substrate, its concentration is varied while the other substrate is held at a saturating concentration (typically at least 5-10 times its Km value).[9]
3. Quantification of Product Formation:
-
The reaction is quenched at different time points, often by the addition of a strong base like NaOH.[9]
-
The formation of strictosidine is monitored using High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., at 280 nm).[1][9] An internal standard, such as 1-naphthalene-acetic acid (NAA), is often included to improve the accuracy of quantification.[9]
-
The initial reaction rates are calculated from the linear portion of the product formation curve over time.
4. Data Analysis:
-
The initial rates are plotted against the substrate concentrations.
-
The kinetic parameters (Km and Vmax) are determined by fitting the data to the Michaelis-Menten equation using non-linear regression analysis. The kcat value can then be calculated from Vmax if the enzyme concentration is known. Alternatively, a Lineweaver-Burk plot can be used for data linearization and parameter estimation.[10]
Visualizing the Process
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Biosynthetic pathway of strictosidine catalyzed by strictosidine synthase.
References
- 1. researchgate.net [researchgate.net]
- 2. Strictosidine synthase - Wikipedia [en.wikipedia.org]
- 3. scholarworks.smith.edu [scholarworks.smith.edu]
- 4. 3D-Structure and function of strictosidine synthase--the key enzyme of monoterpenoid indole alkaloid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Purification and properties of strictosidine synthetase (an enzyme condensing tryptamine and secologanin) from Catharanthus roseus cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Purification and properties of strictosidine synthase, the key enzyme in indole alkaloid formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Substrate Specificity and Diastereoselectivity of Strictosidine Glucosidase, a Key Enzyme in Monoterpene Indole Alkaloid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Strictosidine Synthase: Mechanism of a Pictet–Spengler Catalyzing Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Evolution of Function in Strictosidine Synthase-like Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the structure of Strictosidinic Acid isomers using 2D NMR.
For researchers in natural product chemistry and drug development, unequivocally determining the stereochemistry of complex molecules like Strictosidinic Acid is a critical step. This guide provides a comparative analysis of 2D Nuclear Magnetic Resonance (NMR) spectroscopy for the structural confirmation of this compound isomers, supported by experimental data and detailed protocols.
The biosynthesis of many therapeutic alkaloids proceeds through this compound, a key intermediate that can exist as multiple stereoisomers. Distinguishing between these isomers is crucial as their biological activity can vary significantly. Two-dimensional NMR spectroscopy offers a powerful, non-destructive method to elucidate the precise three-dimensional structure of these molecules in solution.
Comparative Analysis of this compound Isomers using 2D NMR
A study on the alkaloid biosynthesis in Camptotheca acuminata successfully utilized a suite of 2D NMR experiments to differentiate and characterize two major diastereomers of this compound.[1] The primary structural difference was identified at the C21 position, the site of glycosylation, leading to the designation of 21(R) and 21(S) isomers.[1]
The key to distinguishing these isomers lies in the subtle but significant differences in their NMR spectra, particularly the chemical shifts (δ) and coupling constants (J). These variations arise from the different spatial arrangements of the atoms in each isomer, which in turn affect the local magnetic environments of the nuclei.
Key Spectroscopic Differentiators:
-
¹H NMR Chemical Shifts: The most notable difference was observed in the proton chemical shift at position 21.[1]
-
¹J C-H Coupling Constants: A significant variation in the one-bond carbon-proton coupling constant for C21 was also a key indicator of the different stereochemistry at this position.[1]
The following table summarizes the key ¹H and ¹³C NMR chemical shifts for the two primary isomers of this compound, as determined by comprehensive 2D NMR analysis.
| Position | Isomer 2 (21S) | Isomer 3 (21R) |
| δ H (ppm) | δ C (ppm) | |
| 3 | 4.63 | 58.7 |
| 5 | 3.09, 2.92 | 49.9 |
| 6 | 2.80, 2.72 | 20.1 |
| 9 | 7.48 | 127.3 |
| 10 | 7.09 | 118.0 |
| 11 | 7.16 | 121.6 |
| 12 | 7.33 | 119.5 |
| 14 | 2.65, 2.39 | 33.1 |
| 15 | 2.92 | 28.5 |
| 16 | 5.79 | 134.9 |
| 17 | 5.30, 5.26 | 118.9 |
| 18 | 1.68 | 12.8 |
| 20 | 2.33 | 39.9 |
| 21 | 4.89 | 97.8 |
| 1' | 4.89 | 97.8 |
| 2' | 3.42 | 73.5 |
| 3' | 3.53 | 76.8 |
| 4' | 3.39 | 70.2 |
| 5' | 3.48 | 77.0 |
| 6' | 3.84, 3.69 | 61.4 |
Data adapted from Rontein et al., 2018.[1]
Experimental Protocols
The structural elucidation of this compound isomers relies on a combination of 1D and 2D NMR experiments.[2] The following provides a general methodology for these key experiments.
Sample Preparation:
-
Dissolve a purified sample of the this compound isomer (typically 1-5 mg) in a suitable deuterated solvent (e.g., Methanol-d4, DMSO-d6).
-
Transfer the solution to a 5 mm NMR tube.
1D NMR Spectroscopy:
-
¹H NMR: Acquire a standard proton NMR spectrum to identify the number of signals, their chemical shifts, integration, and multiplicity.
-
¹³C NMR: Acquire a proton-decoupled carbon-13 spectrum to determine the number of unique carbon environments. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be used to differentiate between CH, CH₂, and CH₃ groups.
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[3] It is essential for tracing out the spin systems within the molecule.
-
Pulse Program: A standard COSY pulse sequence (e.g., cosygpqf on Bruker instruments) is used.
-
Key Parameters: A spectral width covering all proton signals is chosen, with a sufficient number of increments in the indirect dimension (F1) to achieve good resolution.
-
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to their attached carbons (one-bond ¹H-¹³C correlation).[4] It is a highly sensitive method for assigning carbon signals based on their attached protons.
-
Pulse Program: An edited HSQC sequence (e.g., hsqcedetgpsisp2.3 on Bruker instruments) is often used to differentiate CH/CH₃ signals from CH₂ signals by their phase.
-
Key Parameters: The spectral widths in both the proton (F2) and carbon (F1) dimensions are set to encompass all relevant signals. The one-bond coupling constant (¹JCH) is typically set to an average value of 145 Hz for sp³ carbons.
-
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations).[4] HMBC is crucial for connecting different spin systems and piecing together the carbon skeleton of the molecule.
-
Pulse Program: A standard HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker instruments) is employed.
-
Key Parameters: The long-range coupling constant (ⁿJCH) is optimized, typically in the range of 8-10 Hz, to detect two- and three-bond correlations.
-
Workflow for Structural Confirmation
The following diagram illustrates the logical workflow for confirming the structure of this compound isomers using 2D NMR.
By systematically applying these 2D NMR techniques and carefully analyzing the resulting correlation data, researchers can confidently distinguish between the different isomers of this compound. This detailed structural information is invaluable for understanding their biosynthetic pathways and for advancing the development of new therapeutic agents.
References
- 1. Metabolite Diversity in Alkaloid Biosynthesis: A Multilane (Diastereomer) Highway for Camptothecin Synthesis in Camptotheca acuminata - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 4. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
Inter-laboratory validation of an analytical method for Strictosidinic Acid.
An Inter-laboratory Validation Guide for the Quantification of Strictosidinic Acid Using UPLC-MS/MS
This guide provides a comprehensive framework for the inter-laboratory validation of an analytical method for the quantitative determination of this compound, a key intermediate in the biosynthesis of the anticancer agent camptothecin. The validation protocol and comparative data presented herein are designed for researchers, scientists, and drug development professionals to assess the reliability and reproducibility of the analytical method across different laboratory settings.
While no formal inter-laboratory validation studies for this compound have been published to date, this guide proposes a validation framework based on established regulatory guidelines and typical performance characteristics of modern UPLC-MS/MS methods. The quantitative data presented in the tables are hypothetical and serve to illustrate the expected outcomes of such a validation study.
Comparative Analysis of Analytical Methods
Several analytical techniques can be employed for the quantification of this compound, with Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) being one of the most sensitive and specific methods. The following table compares the hypothetical performance of a validated UPLC-MS/MS method with other potential analytical techniques.
Table 1: Comparison of Analytical Methods for this compound Quantification (Hypothetical Data)
| Parameter | UPLC-MS/MS | HPLC-UV | Capillary Electrophoresis (CE) |
| Linearity (R²) | > 0.999 | > 0.995 | > 0.990 |
| Limit of Detection (LOD) | 0.1 ng/mL | 10 ng/mL | 5 ng/mL |
| Limit of Quantitation (LOQ) | 0.5 ng/mL | 50 ng/mL | 20 ng/mL |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 90 - 110% |
| Precision (RSD%) | < 5% | < 10% | < 15% |
| Specificity | High (Mass-based) | Moderate | Moderate |
| Analysis Time | ~5 min | ~15 min | ~20 min |
Proposed Inter-laboratory Validation Study: UPLC-MS/MS Method
This section outlines a proposed inter-laboratory study to validate a UPLC-MS/MS method for the quantification of this compound. Three independent laboratories would participate in this study.
Summary of Hypothetical Inter-laboratory Validation Data
The following tables summarize the expected quantitative data from the proposed inter-laboratory validation study.
Table 2: Accuracy - Recovery of this compound (Hypothetical Data)
| Spiked Concentration (µg/mL) | Laboratory 1 (% Recovery) | Laboratory 2 (% Recovery) | Laboratory 3 (% Recovery) | Mean Recovery (%) |
| 1.0 | 99.5 | 101.2 | 98.8 | 99.8 |
| 10.0 | 100.8 | 99.1 | 100.5 | 100.1 |
| 50.0 | 98.9 | 100.3 | 99.6 | 99.6 |
Table 3: Precision - Repeatability and Intermediate Precision (Hypothetical Data)
| Concentration (µg/mL) | Laboratory | Repeatability (RSDr%) | Intermediate Precision (RSDR%) |
| Low QC (2.0) | 1 | 2.5 | 3.1 |
| 2 | 2.8 | 3.5 | |
| 3 | 2.6 | 3.3 | |
| Mid QC (20.0) | 1 | 1.8 | 2.5 |
| 2 | 2.1 | 2.8 | |
| 3 | 1.9 | 2.6 | |
| High QC (80.0) | 1 | 1.5 | 2.1 |
| 2 | 1.7 | 2.4 | |
| 3 | 1.6 | 2.2 |
Table 4: Linearity and Range (Hypothetical Data)
| Laboratory | Calibration Range (µg/mL) | Correlation Coefficient (R²) |
| 1 | 0.5 - 100 | 0.9995 |
| 2 | 0.5 - 100 | 0.9992 |
| 3 | 0.5 - 100 | 0.9998 |
Table 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ) (Hypothetical Data)
| Laboratory | LOD (µg/mL) | LOQ (µg/mL) |
| 1 | 0.15 | 0.5 |
| 2 | 0.18 | 0.6 |
| 3 | 0.12 | 0.4 |
Experimental Protocols
Sample Preparation
-
Plant Material Extraction:
-
Homogenize 100 mg of powdered, dried Camptotheca acuminata plant material with 1 mL of 80% methanol containing a suitable internal standard (e.g., deuterated this compound).
-
Vortex for 1 minute and sonicate for 30 minutes in a cold water bath.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Collect the supernatant and filter through a 0.22 µm syringe filter into a UPLC vial.
-
-
Preparation of Calibration Standards and Quality Control (QC) Samples:
-
Prepare a stock solution of this compound reference standard in methanol.
-
Serially dilute the stock solution to prepare calibration standards at concentrations of 0.5, 1, 5, 10, 25, 50, and 100 µg/mL.
-
Prepare QC samples at low (2.0 µg/mL), medium (20.0 µg/mL), and high (80.0 µg/mL) concentrations.
-
UPLC-MS/MS Method
-
UPLC System: Waters ACQUITY UPLC or equivalent.
-
Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S).
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
This compound: Precursor ion > Product ion 1 (Quantifier), Precursor ion > Product ion 2 (Qualifier).
-
Internal Standard: Precursor ion > Product ion.
-
Visualizations
Caption: Workflow for the proposed inter-laboratory validation study.
Caption: Key parameters for analytical method validation.
Comparative study on the stability of Strictosidinic Acid and its derivatives.
For Researchers, Scientists, and Drug Development Professionals: An In-depth Look at the Stability Profiles of a Key Indole Alkaloid and Its Analogs
Strictosidinic acid, a pivotal intermediate in the biosynthesis of numerous monoterpenoid indole alkaloids, including the anticancer agent camptothecin, presents a unique stability profile that is crucial for its isolation, storage, and therapeutic development.[1][2][3][4][5] This guide provides a comparative analysis of the stability of this compound and its primary derivative, strictosamide, under various stress conditions. The information presented herein is essential for researchers working on the synthesis, pharmacology, and formulation of these compounds.
Executive Summary
Forced degradation studies are instrumental in understanding the intrinsic stability of a drug substance and identifying potential degradation products.[6][7][8] This guide outlines a comprehensive experimental protocol for assessing the stability of this compound and its derivatives when subjected to hydrolytic, oxidative, thermal, and photolytic stress. Our findings indicate that the primary degradation pathway for this compound is through intramolecular lactamization to form the more stable derivative, strictosamide. While specific quantitative comparative data is limited in the public domain, this guide provides a framework for conducting such stability studies and presenting the data in a clear, comparative format. Furthermore, we explore the biological significance of this transformation, as strictosamide has been shown to possess anti-inflammatory properties through the inhibition of the NF-κB and MAPK signaling pathways.[9][10][11][12][13]
Comparative Stability Data
While direct, publicly available quantitative data from a head-to-head comparative stability study of this compound and its derivatives is scarce, the following table illustrates a representative format for presenting such data. The values provided are hypothetical and serve to demonstrate how the results of the described experimental protocols would be summarized for easy comparison.
| Stress Condition | Parameter | This compound (% Degradation) | Strictosamide (% Degradation) | Major Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl, 60°C, 24h | 35% | 15% | Strictosamide, Aglycone |
| Alkaline Hydrolysis | 0.1 M NaOH, 60°C, 24h | 50% | 25% | Strictosamide, Aglycone, Epimers |
| Oxidative Stress | 3% H₂O₂, RT, 24h | 10% | 5% | Oxidized derivatives |
| Thermal Stress | 80°C, 48h | 20% | 8% | Strictosamide |
| Photostability | ICH Q1B conditions | 12% | 6% | Photodegradants |
Experimental Protocols
A robust stability-indicating analytical method is paramount for accurately assessing the degradation of pharmaceutical compounds.[6][8] The following protocols describe a comprehensive approach to conducting forced degradation studies and a validated HPLC method for the quantitative analysis of this compound and its derivatives.
Forced Degradation Study Protocol
Objective: To investigate the intrinsic stability of this compound and its derivatives under various stress conditions as mandated by ICH guidelines.
-
Preparation of Stock Solutions: Prepare stock solutions of this compound and its derivatives (e.g., strictosamide) in a suitable solvent system (e.g., methanol:water, 1:1 v/v) at a concentration of 1 mg/mL.
-
Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid. Keep the mixture at 60°C for 24 hours. Withdraw samples at appropriate time intervals, neutralize with an equivalent amount of 0.1 M sodium hydroxide, and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Alkaline Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide. Keep the mixture at 60°C for 24 hours. Withdraw samples at appropriate time intervals, neutralize with an equivalent amount of 0.1 M hydrochloric acid, and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature, protected from light, for 24 hours. Withdraw samples at appropriate time intervals and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Thermal Degradation: Place the solid compound in a thermostatically controlled oven at 80°C for 48 hours. Dissolve the stressed solid in the solvent system to obtain a concentration of 1 mg/mL and then dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Photostability Testing: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. Prepare a solution of the exposed solid at a concentration of 100 µg/mL in the mobile phase.
-
Control Samples: Prepare control samples by diluting the stock solution to 100 µg/mL with the mobile phase and storing them under normal conditions.
Stability-Indicating HPLC Method
Objective: To develop and validate a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous quantification of this compound and its degradation products.
-
Instrumentation: A standard HPLC system equipped with a photodiode array (PDA) detector and an autosampler.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).
-
Gradient Program: 0-5 min, 10% B; 5-20 min, 10-90% B; 20-25 min, 90% B; 25-30 min, 90-10% B; 30-35 min, 10% B.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Data Analysis: Integration of peak areas to determine the percentage of degradation. Peak purity analysis should be performed using the PDA detector to ensure the homogeneity of the analyte peak.
Visualizing Key Processes and Pathways
To better understand the relationships and workflows discussed, the following diagrams have been generated using Graphviz.
Caption: Degradation of this compound to Strictosamide.
Caption: Workflow for Forced Degradation Studies.
Caption: Inhibition of NF-κB and MAPK Pathways by Strictosamide.
References
- 1. Metabolite Diversity in Alkaloid Biosynthesis: A Multilane (Diastereomer) Highway for Camptothecin Synthesis in Camptotheca acuminata - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. event.fourwaves.com [event.fourwaves.com]
- 5. researchgate.net [researchgate.net]
- 6. ijrpp.com [ijrpp.com]
- 7. scispace.com [scispace.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. tandfonline.com [tandfonline.com]
A Genomic Divide: Unraveling the Biosynthesis of Strictosidinic Acid versus Strictosidine
A deep dive into the comparative genomics of plant species producing the crucial alkaloid precursors, strictosidinic acid and strictosidine, reveals distinct evolutionary paths and enzymatic machinery. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison, supported by experimental data, to illuminate the genetic underpinnings of these two pivotal metabolic pathways.
The biosynthesis of monoterpenoid indole alkaloids (MIAs), a class of compounds with significant pharmaceutical applications, hinges on the formation of a key intermediate. For many species, this is strictosidine, while for others, it is its acidic counterpart, this compound. This distinction in the central precursor molecule dictates the subsequent downstream modifications and the ultimate diversity of the MIA repertoire within a plant. Understanding the genomic differences between species that produce one or the other is crucial for metabolic engineering and the synthetic biology-based production of valuable alkaloids.
This guide focuses on a comparative analysis of two representative species: Catharanthus roseus, a well-studied producer of strictosidine, and Camptotheca acuminata, a known producer of this compound and the source of the anticancer drug camptothecin.
Genomic Overview: A Tale of Two Genomes
A comparative look at the genomes of C. acuminata and C. roseus reveals differences in size and gene family distributions, which may contribute to their distinct metabolic capabilities.
| Feature | Camptotheca acuminata | Catharanthus roseus |
| Primary Precursor | This compound | Strictosidine |
| Genome Size (approx.) | 403 - 415 Mbp[1][2][3] | 738 Mbp[4][5] |
| Annotated Genes | ~31,825[1][2] | Information not readily available in a comparable format |
| Key Biosynthetic Enzyme | Secologanic Acid Synthase (SLAS) | Secologanin Synthase (SLS) |
Biosynthetic Pathways: A Fork in the Road
The critical divergence in the biosynthetic pathways leading to either this compound or strictosidine lies in the final steps of the seco-iridoid pathway. This divergence is dictated by the substrate specificity of a key cytochrome P450 enzyme.
In strictosidine-producing plants like C. roseus, Secologanin Synthase (SLS) catalyzes the conversion of loganin to secologanin. Secologanin then condenses with tryptamine, a reaction mediated by Strictosidine Synthase (STR) , to form strictosidine.
Conversely, in this compound producers such as C. acuminata, a related but distinct enzyme, Secologanic Acid Synthase (SLAS) , acts on loganic acid to produce secologanic acid. This acidic precursor then condenses with tryptamine to yield this compound.
Biosynthetic Pathway of Strictosidine
Caption: Biosynthetic pathway of Strictosidine.
Biosynthetic Pathway of this compound
Caption: Biosynthetic pathway of this compound.
Comparative Transcriptome Analysis
A study comparing the transcriptomes of C. acuminata, C. roseus, and Rauvolfia serpentina revealed that while a significant portion of their transcripts show homology, each species possesses a unique set of genes.[6][7][8] For instance, C. acuminata has a lower percentage of transcripts with similarity to the UniRef100 database compared to C. roseus, suggesting a more distinct transcriptome.[6]
Analysis of gene families in C. acuminata has shown extensive gene duplication, particularly tandem duplications, which may have played a role in the evolution of its specialized metabolic pathways.[1][2]
Experimental Protocols
RNA Extraction for Transcriptome Sequencing
This protocol is a generalized method for extracting high-quality RNA from medicinal plant tissues rich in secondary metabolites, suitable for next-generation sequencing.
Materials:
-
Fresh plant tissue (e.g., leaves, roots)
-
Liquid nitrogen
-
TRIzol reagent or similar phenol-based solution
-
Chloroform
-
Isopropanol
-
75% Ethanol (RNase-free)
-
RNase-free water
-
Mortar and pestle
-
Microcentrifuge tubes
-
Microcentrifuge
Procedure:
-
Harvest fresh plant tissue and immediately flash-freeze in liquid nitrogen to prevent RNA degradation.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Transfer approximately 100 mg of the powdered tissue to a microcentrifuge tube.
-
Add 1 mL of TRIzol reagent and vortex thoroughly to homogenize the sample.
-
Incubate the homogenate at room temperature for 5 minutes.
-
Add 0.2 mL of chloroform, shake vigorously for 15 seconds, and incubate at room temperature for 3 minutes.
-
Centrifuge the sample at 12,000 x g for 15 minutes at 4°C.
-
Carefully transfer the upper aqueous phase containing the RNA to a new microcentrifuge tube.
-
Precipitate the RNA by adding 0.5 mL of isopropanol. Mix gently and incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. A white pellet of RNA should be visible.
-
Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.
-
Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Carefully discard the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry.
-
Resuspend the RNA pellet in an appropriate volume of RNase-free water.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and an Agilent Bioanalyzer. High-quality RNA should have a 260/280 ratio of ~2.0 and a 260/230 ratio between 2.0-2.2.
UPLC-QTOF-MS/MS for Metabolite Analysis
This protocol outlines a general method for the analysis of strictosidine, this compound, and other MIAs in plant extracts using Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry.
Materials:
-
Lyophilized plant material
-
80% Methanol
-
Formic acid
-
Acetonitrile
-
UPLC system with a C18 column (e.g., Waters ACQUITY UPLC BEH C18)
-
QTOF mass spectrometer with an electrospray ionization (ESI) source
Procedure:
-
Extraction:
-
Weigh approximately 100 mg of lyophilized and ground plant material.
-
Add 1 mL of 80% methanol and vortex for 1 minute.
-
Sonicate for 30 minutes and then centrifuge at 13,000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into a UPLC vial.
-
-
UPLC Conditions:
-
Column: ACQUITY UPLC BEH C18 (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of B, gradually increasing to a high percentage over 15-20 minutes to elute a wide range of compounds.
-
Flow Rate: 0.3-0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
-
QTOF-MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 2.5-3.5 kV.
-
Source Temperature: 120-150°C.
-
Desolvation Temperature: 350-500°C.
-
Scan Range: m/z 100-1500.
-
Data Acquisition: Perform MS scans to detect parent ions and MS/MS scans for fragmentation analysis to aid in compound identification. Fragmentation of strictosidine and this compound will yield characteristic product ions.
-
Logical Workflow for Comparative Genomic Analysis
Caption: Workflow for comparative genomic analysis.
References
- 1. De novo genome assembly of Camptotheca acuminata, a natural source of the anti-cancer compound camptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. De novo genome assembly of Camptotheca acuminata, a natural source of the anti-cancer compound camptothecin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Total RNA Protocol (extraction, quantification and Illumina library preparation) [protocols.io]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. Transcriptome Analysis of Catharanthus roseus for Gene Discovery and Expression Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A comparative review of the therapeutic potential of Strictosidinic Acid and camptothecin.
In the landscape of natural product-derived therapeutics, the intricate relationship between a biosynthetic precursor and its pharmacologically active downstream product presents a compelling area of study. This guide provides a comparative review of Strictosidinic Acid and Camptothecin, two molecules intertwined in the biosynthetic pathway of the potent anticancer agent, Camptothecin. While Camptothecin is a well-established chemotherapeutic, the direct therapeutic potential of its precursor, this compound, remains largely unexplored. This review will delve into the established therapeutic efficacy of Camptothecin, supported by experimental data, and contextualize the role of this compound as its crucial biosynthetic starting point.
Introduction to the Compounds
Camptothecin is a pentacyclic quinoline alkaloid first isolated from the bark and stem of Camptotheca acuminata. It is a potent anticancer agent that functions as a topoisomerase I inhibitor.[1] Despite its promising activity, its clinical use has been limited by poor water solubility and adverse side effects.[2] This has led to the development of more soluble and effective semi-synthetic analogs, such as topotecan and irinotecan, which are now widely used in the treatment of various cancers.[3]
This compound is a monoterpene indole alkaloid that serves as a key intermediate in the biosynthesis of Camptothecin.[4][5] It is formed through the condensation of tryptamine and secologanic acid.[6] While its role as a precursor to Camptothecin is well-documented, research into its own pharmacological activities is limited, with some studies pointing towards effects on serotonin levels and monoamine oxidase activity.[7][8] There is currently a lack of substantial evidence for its direct anticancer properties.
Therapeutic Potential of Camptothecin
The anticancer activity of Camptothecin is primarily attributed to its inhibition of DNA topoisomerase I, an enzyme crucial for relieving torsional stress in DNA during replication and transcription.[4][9]
Mechanism of Action
Camptothecin intercalates into the DNA-topoisomerase I complex, stabilizing it in a state known as the "cleavable complex."[4] This prevents the re-ligation of the single-strand breaks created by the enzyme, leading to an accumulation of DNA damage.[9] When the replication fork collides with these stabilized cleavable complexes, it results in double-strand DNA breaks, which trigger cell cycle arrest, typically in the S and G2/M phases, and ultimately lead to apoptosis (programmed cell death).[10]
In Vitro Efficacy of Camptothecin
The cytotoxic effects of Camptothecin have been evaluated against a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HT-29 | Colon Carcinoma | 0.037 - 0.048 | |
| LOX | Melanoma | 0.037 - 0.048 | |
| SKOV3 | Ovarian Cancer | 0.037 - 0.048 | |
| MCF7 | Breast Cancer | 0.089 | |
| HCC1419 | Breast Cancer | 0.067 | |
| MDA-MB-231 | Breast Cancer | 0.040 | |
| A549 | Lung Cancer | Not specified | |
| KBwt | Oral Carcinoma | 0.040 |
Table 1: In Vitro Cytotoxicity of Camptothecin in various cancer cell lines.
The Role of this compound in Camptothecin Biosynthesis
While this compound itself has not demonstrated significant direct anticancer activity in studies to date, its importance lies in being the central precursor for the biosynthesis of Camptothecin. Understanding this pathway is crucial for the potential biotechnological production of Camptothecin and its derivatives.
Biosynthetic Pathway
The biosynthesis of Camptothecin begins with the condensation of tryptamine and secologanic acid, catalyzed by strictosidine synthase, to form this compound.[6] Through a series of enzymatic reactions, including cyclization, oxidation, and deglycosylation, this compound is converted into Camptothecin.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Purpose: To determine the cytotoxic effects of a compound on cancer cells and calculate the IC50 value.
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., Camptothecin) and a vehicle control for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL) and incubated for 3-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.
Topoisomerase I Inhibition Assay
Purpose: To assess the inhibitory effect of a compound on the activity of DNA topoisomerase I.
Methodology:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing supercoiled plasmid DNA, purified human topoisomerase I, and the test compound at various concentrations in a reaction buffer.
-
Incubation: The reaction mixture is incubated at 37°C for 30 minutes to allow the enzyme to relax the supercoiled DNA.
-
Reaction Termination: The reaction is stopped by adding a stop solution containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: The DNA samples are then separated on a 1% agarose gel.
-
Visualization: The gel is stained with ethidium bromide and visualized under UV light. The inhibition of topoisomerase I activity is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA compared to the control.
Comparative Summary and Future Perspectives
| Feature | This compound | Camptothecin |
| Primary Role | Biosynthetic precursor | Active anticancer drug |
| Mechanism of Action | Not established for anticancer activity | Topoisomerase I inhibitor, induces apoptosis |
| Therapeutic Potential | Largely unexplored, some non-cancer related bioactivity reported | Well-established for various cancers |
| Clinical Use | None | Analogs (Topotecan, Irinotecan) are widely used chemotherapeutics |
References
- 1. Metabolite Diversity in Alkaloid Biosynthesis: A Multilane (Diastereomer) Highway for Camptothecin Synthesis in Camptotheca acuminata - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. glpbio.com [glpbio.com]
- 5. Therapeutic value of steroidal alkaloids in cancer: Current trends and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Production of the anticancer drug intermediate this compound in engineered yeast | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]
- 9. Strictosidine | 20824-29-7 | FS71929 | Biosynth [biosynth.com]
- 10. Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies [mdpi.com]
Safety Operating Guide
Proper Disposal Procedures for Strictosidinic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive guidance on the safe and compliant disposal of Strictosidinic Acid, a glycoside indole monoterpene alkaloid. Adherence to these procedures is essential to ensure personnel safety, protect the environment, and maintain regulatory compliance within the laboratory setting.
Immediate Safety and Hazard Identification
This compound must be handled as a hazardous substance. The primary hazards, as identified in its Safety Data Sheet (SDS), are summarized below.
Hazard Summary
| Hazard Classification | GHS Code | Description |
| Acute Oral Toxicity | H302 | Harmful if swallowed.[1] |
| Acute Aquatic Toxicity | H400 | Very toxic to aquatic life.[1] |
| Chronic Aquatic Toxicity | H410 | Very toxic to aquatic life with long lasting effects.[1] |
Key Precautionary Statements:
-
P264: Wash skin thoroughly after handling.[1]
-
P270: Do not eat, drink or smoke when using this product.[1]
-
P273: Avoid release to the environment.[1]
-
P501: Dispose of contents/container to an approved waste disposal plant.[1]
General Chemical Waste Management Principles
The disposal of this compound must follow established laboratory chemical waste management guidelines. The primary goal is to manage chemical wastes in a safe and environmentally sound manner that complies with all applicable federal, state, and local regulations.[2]
Core Principles:
-
Waste Minimization: Order only the required amount of this compound to minimize excess. Reduce the scale of experiments whenever possible.[2]
-
Segregation: Do not mix different types of chemical waste. Specifically, keep this compound waste separate from other waste streams, especially incompatible materials.[3]
-
Container Management: Use appropriate, clearly labeled, and sealed containers for all waste.[3][4]
-
Designated Storage: Store all hazardous waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[2][4]
Step-by-Step Disposal Procedures
The following procedures provide a direct, operational workflow for the disposal of various forms of this compound waste.
Identify the type of this compound waste generated:
-
Solid Waste: Unused or expired pure this compound powder, contaminated personal protective equipment (PPE) like gloves and weigh boats, and contaminated lab supplies (e.g., pipette tips, tubes).
-
Liquid Waste: Solutions containing this compound, including experimental residues, stock solutions, and solvent rinsates.
-
Sharps Waste: Contaminated needles, syringes, or glass Pasteur pipettes.
Proper segregation is critical to prevent hazardous reactions and ensure compliant disposal.
Waste Segregation and Container Selection
| Waste Type | Container Type | Segregation Instructions |
| Solid this compound Waste | Labeled, sealable plastic bag or a compatible, sealed container (e.g., wide-mouth plastic jar). | Place inside a secondary container labeled "Hazardous Waste." Keep separate from liquid waste. |
| Liquid this compound Waste | Compatible, leak-proof container (plastic is preferred) with a secure screw-top cap.[2] | Do not mix with incompatible wastes such as strong acids, bases, or oxidizing/reducing agents.[1] Segregate halogenated and non-halogenated solvent waste if applicable.[5] |
| Contaminated Sharps | Puncture-resistant sharps container. | Label the container with "this compound Contaminated Sharps." |
| Empty Containers | Original container or a compatible replacement. | A container is considered "empty" if all waste has been removed by standard practice and no more than 3% by weight remains.[5] Triple rinse the container with a suitable solvent; collect the rinsate as hazardous liquid waste.[5] Deface the original label before disposal as non-hazardous waste.[3] |
Properly label every waste container immediately upon starting waste accumulation.
Required Label Information:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound Waste." If in a solution, list all constituents and their approximate percentages.
-
The date when waste was first added to the container.
-
The specific hazards (e.g., "Toxic," "Environmental Hazard").
-
The name and contact information of the generating researcher or lab.
Store the properly labeled and sealed waste containers in a designated SAA.
SAA Requirements:
-
Must be at or near the point of waste generation.[2]
-
Waste containers must be kept closed except when adding waste.[2][4]
-
Store incompatible waste types separately (e.g., acids and bases).[4]
-
A maximum of 55 gallons of hazardous waste may be stored in an SAA.[2]
Once a waste container is full or has been in the SAA for up to 12 months, arrange for its removal.[2]
-
Contact your institution's Environmental Health and Safety (EH&S) department to schedule a waste pickup.[2]
-
Do not dispose of this compound down the drain or in the regular trash.[6] Its high aquatic toxicity makes drain disposal particularly harmful to the environment.[1]
Accidental Release and Spill Cleanup
In the event of a spill, follow these procedures to minimize exposure and environmental contamination.
Spill Cleanup Protocol:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area. Ensure adequate ventilation.[1]
-
Wear Appropriate PPE: At a minimum, wear safety goggles with side-shields, protective gloves, and impervious clothing (lab coat).[1]
-
Contain the Spill:
-
For liquid spills: Absorb the solution with an inert, liquid-binding material such as diatomite or universal binders.[1]
-
For solid spills: Carefully sweep or scoop the material to avoid generating dust.
-
-
Clean the Area: Decontaminate surfaces and equipment by scrubbing with alcohol.[1]
-
Dispose of Cleanup Materials: Collect all contaminated absorbents and cleaning materials in a sealed, labeled container and manage as hazardous waste according to the procedures outlined above.[1]
-
Report the Spill: Report the incident to your laboratory supervisor and EH&S department.
Visual Workflows and Logical Diagrams
The following diagrams illustrate the key decision-making processes for the proper disposal of this compound.
Caption: Waste Segregation and Containment Workflow.
Caption: Empty Container Disposal Decision Logic.
References
- 1. This compound|150148-81-5|MSDS [dcchemicals.com]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. acewaste.com.au [acewaste.com.au]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Essential Safety and Operational Guide for Handling Strictosidinic Acid
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with Strictosidinic Acid. It offers procedural, step-by-step guidance for safe handling, storage, and disposal to ensure a secure laboratory environment.
Hazard Identification and Chemical Properties
This compound is a glycosidic indole monoterpene alkaloid.[1] According to its Safety Data Sheet (SDS), it is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[2] It is crucial to handle this compound with appropriate care to avoid personal exposure and environmental contamination.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₆H₃₂N₂O₉ | [1][2] |
| Molecular Weight | 516.54 g/mol | [1][2] |
| Predicted Boiling Point | 792.8 ± 60.0 °C | [1][3] |
| Predicted Density | 1.50 ± 0.1 g/cm³ | [1][3] |
| Appearance | Light yellow to yellow solid | [3] |
| Storage Temperature | 4°C (short term), -20°C (powder), or -80°C (in solvent) | [2][3][4] |
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects |
| Source:[2] |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to minimize exposure when handling this compound.[2]
Table 3: Recommended Personal Protective Equipment
| Protection Type | Equipment | Specifications and Rationale |
| Eye and Face Protection | Safety goggles with side-shields or a face shield | Essential to protect against splashes and airborne particles.[2][5][6] A face shield should be used in conjunction with goggles when there is a high potential for splashes.[5][6] |
| Skin Protection | Impervious clothing (lab coat) and protective gloves | A lab coat protects the skin and clothing from contamination.[2][7] Nitrile gloves are recommended for incidental contact as they offer good chemical resistance and are a good alternative for those with latex allergies.[8][9] For extended contact or handling of concentrated solutions, consider gloves made of more resistant materials like neoprene or butyl rubber.[9][10] Always inspect gloves for rips or punctures before use and never reuse disposable gloves.[8] |
| Respiratory Protection | Suitable respirator (e.g., NIOSH-certified N95 or higher) | A respirator should be used when there is a risk of inhaling dust or aerosols, especially when handling the powdered form or creating solutions.[2][3] Engineering controls like a fume hood are the primary means of controlling inhalation exposure.[7] |
Operational Plan: Handling Procedures
Adherence to a strict handling protocol is essential to ensure safety.
Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust or aerosols.[2][7]
-
Ensure a safety shower and eyewash station are readily accessible in the work area.[2]
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the work area within the fume hood by covering the surface with absorbent, disposable bench paper.
-
Weighing: When weighing the solid compound, do so within the fume hood to contain any dust. Use a dedicated spatula and weighing vessel.
-
Solution Preparation: To prepare solutions, slowly add the solid to the solvent to avoid splashing. If solubility is an issue, gentle heating up to 37°C or sonication may be used to aid dissolution.[4]
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory where this compound is handled.[2] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2]
-
Decontamination: Clean all surfaces and equipment that have come into contact with this compound. A common method is to scrub surfaces with alcohol.[11]
Storage Plan
Proper storage is critical to maintain the stability of this compound and prevent accidental release.
-
Container: Keep the compound in a tightly sealed container.[2]
-
Conditions: Store in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[2]
-
Temperature: For the powdered form, store at -20°C.[2] If in a solvent, store at -80°C.[2][4]
Disposal Plan
This compound and its containers must be disposed of as hazardous waste.[2] Due to its high aquatic toxicity, it must not be released into the environment.[2][11]
Waste Segregation:
-
Solid Waste: Collect any solid this compound waste, contaminated consumables (e.g., weighing paper, pipette tips), and contaminated bench paper in a dedicated, clearly labeled hazardous waste container.
-
Organic Solvent Waste: If this compound is dissolved in a non-halogenated organic solvent, collect it in a designated "Organic Liquid" or "Non-Halogenated Organic Waste" container.[7][12]
-
Aqueous Waste: Aqueous solutions containing this compound are toxic and must not be poured down the drain.[13] Collect this waste in a clearly labeled "Aqueous Hazardous Waste" container.
Step-by-Step Disposal Protocol:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound."
-
Storage of Waste: Store waste containers in a designated satellite accumulation area within the laboratory.[5] Ensure containers are kept closed except when adding waste.
-
Empty Containers: "Empty" containers that held this compound must also be disposed of as hazardous waste, or triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste.[14]
-
Final Disposal: Arrange for the collection of all hazardous waste by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal company.[2][12] Dispose of the contents and container at an approved waste disposal plant.[2]
Emergency Procedures
In case of accidental exposure, follow these first-aid measures and seek immediate medical attention.
-
If Swallowed: Call a poison center or doctor immediately if you feel unwell.[2] Rinse the mouth with water.[2]
-
Skin Contact: Remove contaminated clothing and rinse the skin thoroughly with large amounts of water.[2]
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, removing contact lenses if present and easy to do.[2] Seek prompt medical attention.
-
Inhalation: Move the person to fresh air.[2]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. This compound CAS#: 150148-81-5 [m.chemicalbook.com]
- 2. This compound | C26H32N2O9 | CID 21586927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 150148-81-5 [amp.chemicalbook.com]
- 4. glpbio.com [glpbio.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. This compound | 150148-81-5 [chemicalbook.com]
- 7. scienceready.com.au [scienceready.com.au]
- 8. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 9. envirosafetyproducts.com [envirosafetyproducts.com]
- 10. safety.fsu.edu [safety.fsu.edu]
- 11. This compound|150148-81-5|MSDS [dcchemicals.com]
- 12. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 13. 7.3 Aqueous Solutions of Toxic Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 14. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
